molecular formula C8H10N2O B7793048 2-Amino-N-phenylacetamide CAS No. 32074-28-5

2-Amino-N-phenylacetamide

Cat. No.: B7793048
CAS No.: 32074-28-5
M. Wt: 150.18 g/mol
InChI Key: QRKJNCRCYBKANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-aminoacetanilide appears as white or slightly reddish crystals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKJNCRCYBKANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Record name 2-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19742
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185878
Record name Acetanilide, ar'-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-aminoacetanilide appears as white or slightly reddish crystals.
Record name 2-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19742
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble (NTP, 1992)
Record name 2-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19742
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

555-48-6, 32074-28-5
Record name 2-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19742
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Amino-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Glycylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, ar'-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032074285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine anilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-amino-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetanilide, ar'-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TY4B5Z38R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

270 °F (NTP, 1992)
Record name 2-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19742
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-N-phenylacetamide (CAS No. 555-48-6), a key intermediate in synthetic organic chemistry and a scaffold of interest in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a multi-faceted approach. We present computationally predicted properties, contextualized with robust experimental data from its parent analogue, 2-phenylacetamide. Furthermore, this document outlines detailed methodologies for the synthesis and characterization of this compound, including spectroscopic and chromatographic techniques. The causality behind experimental choices and the principles of self-validating protocols are emphasized throughout. Finally, we explore the potential applications of this compound in drug development, drawing from the established biological activities of related N-phenylacetamide derivatives, and provide essential safety and handling guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule characterized by a primary amino group and an N-phenylacetamide moiety. This unique structural arrangement provides multiple reactive sites, rendering it a valuable building block in medicinal chemistry for the synthesis of more complex molecules and heterocyclic systems.[1] The N-phenylacetamide core is a prevalent feature in numerous compounds with established therapeutic applications, including analgesic, anti-inflammatory, and anticancer agents.[2][3][4]

The primary challenge in characterizing this compound is the scarcity of published experimental data. To address this, we will leverage computational predictive models, which have become indispensable tools in modern drug discovery for forecasting molecular properties and guiding experimental design.[5][] These predictions will be benchmarked against the well-documented properties of the closely related compound, 2-phenylacetamide.

PropertyValueSource
IUPAC Name This compound-
CAS Number 555-48-6[7]
Molecular Formula C₈H₁₀N₂O[7]
Molecular Weight 150.18 g/mol [7]
Canonical SMILES C1=CC=C(C=C1)NC(=O)CN-
InChI Key QRKJNCRCYBKANP-UHFFFAOYSA-N[8]

Physicochemical Properties: A Comparative and Predictive Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to its application, particularly in drug development where factors like solubility and pKa govern bioavailability and formulation.

State, Appearance, and Odor

Based on related compounds, this compound is expected to be a solid at room temperature, likely a crystalline powder.[9][10] The color may range from white to off-white, and as with many aniline derivatives, it may discolor upon exposure to light or air over time.[10]

Melting and Boiling Points
CompoundMelting Point (°C)Boiling Point (°C)Source
2-Phenylacetamide 156 - 160280 - 312 (decomposes)[9][11][12]
This compound Predicted: >160Predicted: >300 (decomposes)-

Rationale for Predictions: The introduction of a primary amino group is expected to increase the polarity and potential for hydrogen bonding compared to 2-phenylacetamide. This enhanced intermolecular interaction would likely result in a higher melting point. Similarly, the boiling point is also anticipated to be higher, with decomposition likely occurring at elevated temperatures.

Solubility Profile

Solubility is a critical parameter for both synthetic manipulation and biological application. The solubility of this compound is predicted to be influenced by its amphiphilic nature, possessing both a hydrophobic phenyl ring and polar amino and amide groups.

Predicted Solubility:

  • Water: Slightly soluble. The polar amino and amide groups will contribute to some aqueous solubility, but the nonpolar phenyl ring will limit it.[9][13]

  • Organic Solvents: Soluble in polar organic solvents such as ethanol, methanol, and DMSO, owing to the ability to form hydrogen bonds.[9][14] Limited solubility is expected in nonpolar solvents like hexane.

Experimental Protocol for Solubility Determination: A standard gravimetric method or the shake-flask method can be employed to quantify solubility.[14][15]

  • Preparation: A supersaturated solution of the compound is prepared in the solvent of interest at a constant temperature.

  • Equilibration: The solution is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: A known volume of the supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solid is determined, from which the solubility can be calculated.[16][17]

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for predicting its ionization state at different physiological pHs. This compound has two key ionizable groups: the primary amino group (basic) and the amide N-H (very weakly acidic).

  • pKa (Conjugate Acid of the Amino Group): The primary amino group is basic. Its pKa can be estimated by considering the pKa of aniline (approx. 4.6) as a starting point. The electron-withdrawing effect of the adjacent acetamide group will likely decrease the basicity, resulting in a predicted pKa in the range of 3-4.

  • pKa (Amide N-H): The amide proton is generally not considered acidic under normal aqueous conditions, with a pKa value typically above 16.[4]

Rationale for Prediction: Computational methods, such as those employing density functional theory (DFT) with a polarizable continuum model (PCM), are powerful tools for predicting pKa values.[18][19][20] These methods calculate the Gibbs free energy change of the deprotonation reaction in both the gas phase and solution to provide an estimate of the pKa.[21]

Synthesis and Characterization

While a specific, optimized synthesis for this compound is not widely published, a logical and robust synthetic route can be designed based on well-established amidation reactions.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of N-phenylacetamides involves the acylation of an aniline with an appropriate acyl chloride.[22][23][24] For this compound, this would involve a two-step process starting from aniline.

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

Aniline is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine or DBU, to neutralize the HCl byproduct.[22][23]

Step 2: Nucleophilic Substitution with Ammonia

The resulting 2-Chloro-N-phenylacetamide is then treated with a source of ammonia to displace the chloride and form the primary amine.

Below is a diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow Aniline Aniline Reaction1 Acylation Aniline->Reaction1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction1 Base Base (e.g., Et3N) Base->Reaction1 Solvent: THF/DCM Intermediate 2-Chloro-N-phenylacetamide Reaction1->Intermediate Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Ammonia Ammonia (NH3) Ammonia->Reaction2 Solvent: EtOH Product This compound Reaction2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification

Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol

Synthesis of 2-Chloro-N-phenylacetamide:

  • In a round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.05 eq) in THF dropwise to the cooled aniline solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[22]

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization.

Synthesis of this compound:

  • Dissolve the purified 2-Chloro-N-phenylacetamide in an ethanolic solution of ammonia.

  • The reaction mixture is stirred, potentially with heating in a sealed vessel, until TLC indicates the consumption of the starting material.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is then purified, likely through column chromatography or recrystallization, to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, a singlet for the methylene (-CH₂-) protons, a broad singlet for the primary amine (-NH₂) protons (which would be exchangeable with D₂O), and a singlet for the amide (-NH-) proton.

  • ¹³C NMR: The spectrum would display characteristic signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be critical for identifying the key functional groups.[1][8][25][26]

  • N-H Stretching (Amine): Two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[25][27]

  • N-H Stretching (Amide): A single, broader band is expected around 3300 cm⁻¹.

  • C=O Stretching (Amide): A strong absorption band should appear in the range of 1630-1680 cm⁻¹.

  • N-H Bending (Amine): A band in the 1580-1650 cm⁻¹ region.[1]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight of the compound.[28][29][30] The molecular ion peak (M⁺) would be observed at m/z = 150. The fragmentation pattern would likely involve the cleavage of the C-C bond alpha to the carbonyl group and fragmentation of the amide linkage.

Below is a diagram illustrating the expected fragmentation pathway in mass spectrometry.

Mass_Spec_Fragmentation Parent [C₈H₁₀N₂O]⁺• m/z = 150 Fragment1 [C₇H₇NO]⁺• m/z = 121 Parent->Fragment1 - CH₂NH Fragment3 [CH₂NH₂]⁺ m/z = 30 Parent->Fragment3 - C₇H₅NO Fragment2 [C₆H₅NH]⁺ m/z = 92 Fragment1->Fragment2 - CO Fragment4 [C₆H₅]⁺ m/z = 77 Fragment2->Fragment4 - NH

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Applications in Research and Drug Development

While this compound itself is primarily a synthetic intermediate, the N-phenylacetamide scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[31][32]

  • Anticancer Agents: Numerous derivatives of N-phenylacetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and prostate cancer.[2][3][33] Some derivatives have shown potent activity by inducing apoptosis.[33]

  • Antimicrobial and Antifungal Agents: The N-phenylacetamide core has been incorporated into molecules exhibiting antibacterial and antifungal properties.[31]

  • Enzyme Inhibitors: Derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase.[2]

  • Central Nervous System (CNS) Activity: Phenylacetamide derivatives have been explored for their potential as anticonvulsant and antidepressant agents.[24][32]

The presence of a primary amino group in this compound provides a reactive handle for further chemical modifications, allowing for the creation of diverse chemical libraries for screening against various biological targets.

Safety, Handling, and Toxicology

As there is no specific safety data sheet (SDS) for this compound, precautionary measures should be based on the known hazards of structurally similar compounds like 2-Amino-2-phenylacetamide.[34][35]

GHS Hazard Classification (Predicted):

  • Skin Irritation: May cause skin irritation.[35]

  • Eye Irritation: May cause serious eye irritation.[35]

  • Respiratory Irritation: May cause respiratory irritation.[35]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat when handling the compound.[34][36][37]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid inhalation.[36]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[37]

  • First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical advice.[34][36]

A comprehensive, substance-specific risk assessment should be performed by a qualified safety professional before commencing any work with this compound.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for chemical synthesis and drug discovery. This guide has provided a holistic overview of its known and predicted physicochemical properties, a logical synthetic route, and standardized protocols for its characterization. By leveraging computational predictions and comparative data from its parent analogue, 2-phenylacetamide, we have constructed a robust profile for this compound. The diverse biological activities exhibited by the broader N-phenylacetamide class underscore the potential of this compound as a precursor for novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers and facilitate further exploration into the chemistry and applications of this promising molecule.

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
  • Benchchem. (n.d.). Biological activity comparison of N-(2-hydroxyethyl)-2-phenylacetamide derivatives.
  • ChemicalBook. (2025). 2-Phenylacetamide | 103-81-1.
  • Benchchem. (n.d.). Essential Safety and Handling Guide for N-(2-Aminophenyl)-2-phenylacetamide and Its Analogs.
  • ResearchGate. (n.d.). Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution | Request PDF.
  • Benchchem. (n.d.). Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Phenylacetamide in Focus: Properties and Industrial Significance. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Unknown. (n.d.).
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (n.d.). 2-(4-Fluorophenyl)
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • BOC Sciences. (n.d.). Physicochemical Property Prediction.
  • Knowledge. (2025). Characteristics of 2-Phenylacetamide and analysis of common problems.
  • Semantic Scholar. (n.d.). Predicting the p Ka of Small Molecules.
  • ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?.
  • DOI Srpska. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS.
  • Unknown. (n.d.). IR: amines.
  • eScholarship. (n.d.). Advancing physicochemical property predictions in computational drug discovery.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Chemistry For Everyone - YouTube. (2025). How To Determine Solubility Of Organic Compounds?.
  • ChemicalBook. (n.d.). 2-Phenylacetamide CAS#: 103-81-1.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.
  • Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (n.d.). A facile amidation of chloroacetyl chloride using DBU.
  • Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of N-acetyl-N-phenylacetamide.
  • AK Scientific, Inc. (n.d.). 2-[(2-Anilino-2-oxoethyl)amino]-N-phenylacetamide.
  • Human Metabolome Database. (2008). Showing metabocard for 2-Phenylacetamide (HMDB0010715).
  • ChemicalBook. (2025). 2-Phenylacetamide - Safety Data Sheet.
  • Unknown. (2023). Solubility of Organic Compounds.
  • Advanced ChemBlocks. (n.d.). 2-Amino-N-phenyl-acetamide.
  • CymitQuimica. (n.d.). This compound.
  • Unknown. (n.d.). Safety and Handling of 2-Phenylacetamide in Industrial Settings.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
  • PrepChem.com. (n.d.). Synthesis of N-phenyl-2-chloroacetamide.
  • Europub. (n.d.). pKa predictions of some aniline derivatives by ab initio calculations.
  • PubChem. (n.d.). 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791.
  • ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution | The Journal of Physical Chemistry A.
  • Unknown. (2012).
  • Unknown. (n.d.). Boiling Point 295.
  • PMC - NIH. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.
  • NIST WebBook. (n.d.). Acetamide, N-phenyl-.
  • ChemicalBook. (n.d.). 2-Chloro-N-phenylacetamide synthesis.
  • ResearchGate. (2025). Solubilities of N-phenylacetamide, 2-methyl- N-phenylacetamide and 4-methyl- N-phenylacetamide in supercritical carbon dioxide | Request PDF.
  • mzCloud. (2015). Acetanilide.
  • lookchem. (2019). Solubilities of N-phenylacetamide, 2-methyl-N-phenylacetamide and 4-methyl-N-phenylacetamide in supercritical carbon dioxide-Science-Chemical Encyclopedia.

Sources

"2-Amino-N-phenylacetamide" molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-N-phenylacetamide: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in synthetic and medicinal chemistry. We delve into its precise molecular structure and IUPAC nomenclature, present a detailed, field-proven synthesis protocol, and summarize its key physicochemical properties. Furthermore, this guide explores the compound's significant applications, particularly as a precursor to pharmacologically active benzodiazepines, and outlines standard methods for its analytical characterization. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile chemical intermediate.

Molecular Structure and IUPAC Nomenclature

This compound is a primary amide derivative characterized by a core acetamide structure. It features a phenyl group substituted on the amide nitrogen and a primary amino group at the alpha-carbon (C2) position of the acetyl group.

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Aminoacetanilide, N-Phenylglycinamide, Glycinanilide[1][2]

  • Molecular Formula: C₈H₁₀N₂O[1]

  • CAS Number: 555-48-6[1]

The structure's key features—the nucleophilic primary amine, the planar phenyl ring, and the rigid amide linkage—make it a versatile synthon. The partial double-bond character of the C-N amide bond can lead to the existence of E/Z rotamers, a factor that can influence the kinetics and outcomes of subsequent cyclization reactions.[3]

2D structure of this compound Figure 1. 2D Chemical Structure of this compound.

Physicochemical and Safety Data

A summary of the essential physicochemical properties of this compound is provided below. This data is critical for handling, storage, and experimental design.

PropertyValueSource(s)
Molecular Weight 150.18 g/mol [1][4]
Physical Form Solid. Appears as white or slightly reddish crystals.[1]
Melting Point ~132 °C (270 °F)[1]
InChI Key QRKJNCRCYBKANP-UHFFFAOYSA-N[4]
SMILES O=C(CN)NC1=CC=CC=C1[4]

Safety Profile: According to supplier safety data, this compound is classified as a hazardous substance.

  • GHS Pictogram: GHS05 (Corrosion)[4]

  • Signal Word: Danger[4]

  • Hazard Statement: H318 (Causes serious eye damage)[4]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4]

Standard laboratory personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound.

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound is reliably achieved through a two-step process.[3] This method first involves the formation of an α-halo amide intermediate, followed by a nucleophilic substitution to introduce the primary amine. This approach is robust and widely utilized for producing various N-substituted aminoacetamides.[3][5]

Step 1: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate)

This initial step involves the acylation of aniline with chloroacetyl chloride. A non-nucleophilic base, such as triethylamine or sodium acetate, is used to scavenge the HCl byproduct, driving the reaction to completion.[3][6]

Methodology:

  • Reaction Setup: To a solution of aniline (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane) in a round-bottom flask, add triethylamine (1.1-1.2 eq).

  • Acylation: Cool the flask in an ice bath (0 °C). Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched with water. If using a water-immiscible solvent, the organic layer is separated and washed sequentially with dilute HCl (to remove excess aniline and triethylamine), saturated NaHCO₃ solution (to remove residual acidic impurities), and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid, 2-chloro-N-phenylacetamide, is often of sufficient purity for the next step or can be further purified by recrystallization from ethanol.[3]

Step 2: Synthesis of this compound

The chloro-intermediate undergoes nucleophilic substitution with an amine source. Aqueous ammonia is a common and effective nucleophile for this transformation.

Methodology:

  • Reaction Setup: Dissolve the crude 2-chloro-N-phenylacetamide (1.0 eq) from Step 1 in a minimal amount of a suitable solvent like ethanol.

  • Amination: Add a large excess of concentrated aqueous ammonia (e.g., 10-20 eq) to the solution. The reaction is typically performed in a sealed vessel to prevent the escape of ammonia gas and stirred at room temperature or with gentle heating (40-50 °C) for several hours to overnight.

  • Isolation: After the reaction is complete (monitored by TLC), the solvent and excess ammonia are removed under reduced pressure.

  • Purification: The resulting residue is dissolved in dilute acid (e.g., 1M HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-basic impurities. The aqueous layer is then basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10, precipitating the free amine product.

  • Final Product: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield pure this compound.

SynthesisWorkflow Aniline Aniline + Triethylamine in Toluene Step1 Step 1: Acylation (0°C to RT, 2-4h) Aniline->Step1 CAC Chloroacetyl Chloride CAC->Step1 Dropwise Addition Workup1 Aqueous Workup (HCl, NaHCO₃, Brine) Step1->Workup1 Reaction Quench Intermediate Intermediate: 2-Chloro-N-phenylacetamide Workup1->Intermediate Isolation & Drying Step2 Step 2: Amination (RT, 12h) Intermediate->Step2 Ammonia Aqueous Ammonia (excess) Ammonia->Step2 Workup2 Acid/Base Extraction & Precipitation Step2->Workup2 FinalProduct Final Product: This compound Workup2->FinalProduct Filtration & Drying

Caption: Workflow for the two-step synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, standard spectroscopic techniques are employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the two protons of the α-amino methylene group (-CH₂-), multiplets in the aromatic region (7.0-7.6 ppm) for the five protons of the phenyl ring, a broad singlet for the two protons of the primary amine (-NH₂), and a broad singlet for the amide proton (-NH-).

  • Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Expected peaks include N-H stretching vibrations for both the primary amine (typically two bands around 3300-3400 cm⁻¹) and the secondary amide (around 3300 cm⁻¹). A strong C=O stretch (Amide I band) is expected around 1650-1680 cm⁻¹, and an N-H bend (Amide II band) should appear near 1550 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 150.18).

Applications in Medicinal Chemistry and Drug Development

The N-phenylacetamide scaffold is a privileged structure in pharmacology, found in numerous compounds with established therapeutic applications.[5][7] Derivatives have been explored for anti-inflammatory, antiviral, and antibacterial activities.[5][8]

The primary significance of this compound lies in its role as a key intermediate for the synthesis of more complex heterocyclic systems.[3] Most notably, it serves as a direct precursor to 1,4-benzodiazepin-2-ones, a class of compounds renowned for their profound effects on the central nervous system.[3] These benzodiazepines are widely used as anxiolytics, anticonvulsants, and muscle relaxants.[3] The presence of both a nucleophilic amine and an amide in a specific arrangement within this compound allows for intramolecular cyclization reactions, providing efficient entry into this valuable therapeutic class.

References

  • A Spectroscopic Showdown: N-(2-Aminophenyl)-2-phenylacetamide and Its Anilide Relatives. BenchChem.
  • A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications. BenchChem.
  • 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-Aminoacetanilide | C8H10N2O | CID 208384. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-amino-N-methyl-N-phenylacetamide | C9H12N2O | CID 11768899. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-Phenylacetamide | CAS#:103-81-1. Chemsrc. Available at: [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, Vol. 3, Issue 1, July 2019. Available at: [Link]

  • N-(2-aminophenyl)-N-phenylacetamide. ChemSynthesis. Available at: [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI, Molbank, 2023, 2023(4), M1779. Available at: [Link]

  • Synthesis of 2-chloro-N-(substituted)phenylacetamide and... ResearchGate. Available at: [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC, National Institutes of Health. Available at: [Link]

  • Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. PMC, National Institutes of Health. Available at: [Link]

  • 2-Phenylacetamide. SpectraBase. Available at: [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health. Available at: [Link]

  • Application Notes and Protocols for the Development of N-acetyl-N-phenylacetamide Analogues in Drug Discovery. BenchChem.

Sources

Spectroscopic data of "2-Amino-N-phenylacetamide" (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-N-phenylacetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this compound is not extensively available in public-domain literature, this guide synthesizes predicted data, spectroscopic principles, and comparative analysis with structurally related compounds to offer a robust analytical framework.

Introduction to this compound

This compound, with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol , is a member of the phenylacetamide class of organic compounds.[1] Phenylacetamides are recognized for their diverse pharmacological and biological activities, serving as foundational structures in the development of various therapeutic agents.[2] The unique arrangement of an amino group and an N-phenylacetamide moiety suggests its potential as a versatile building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound, ensuring the reliability of subsequent research and development efforts.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to interpreting its spectroscopic data. The molecule comprises a phenyl ring, an amide linkage, a methylene group, and a primary amine. Each of these functional groups will give rise to characteristic signals in the various spectra.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom framework within a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the methylene protons, and the amine protons.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.6Multiplet5HAromatic protons (C₆H₅)
~ 8.0 - 8.5Singlet1HAmide proton (NH)
~ 3.4Singlet2HMethylene protons (CH₂)
~ 1.5 - 2.5Broad Singlet2HAmine protons (NH₂)

Expert Insights:

  • Aromatic Region: The protons on the phenyl ring are expected to appear as a complex multiplet in the range of 7.0-7.6 ppm. The exact splitting pattern will depend on the specific electronic environment of each proton.

  • Amide Proton: The amide proton signal is typically a singlet and its chemical shift can be influenced by the solvent and concentration. In a related compound, N-{(2-chlorophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide, the amide proton appears as a singlet at 10.22 ppm.[3]

  • Methylene Protons: The two protons of the methylene group adjacent to the carbonyl and amino groups are chemically equivalent and are therefore expected to appear as a singlet.

  • Amine Protons: The protons of the primary amine will likely appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound should display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic methylene carbon.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 170Carbonyl carbon (C=O)
~ 120 - 140Aromatic carbons (C₆H₅)
~ 45Methylene carbon (CH₂)

Expert Insights:

  • Carbonyl Carbon: The amide carbonyl carbon is characteristically deshielded and will appear at a downfield chemical shift, typically around 170 ppm. For the related compound 2-phenylacetamide, the carbonyl carbon appears at a similar chemical shift.[4]

  • Aromatic Carbons: The six carbons of the phenyl ring will give rise to several signals in the aromatic region of the spectrum. The carbon attached to the nitrogen atom (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons.

  • Methylene Carbon: The methylene carbon, being attached to a nitrogen and a carbonyl group, will be found in the aliphatic region, expected around 45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, C-H, C=O, and C-N bond vibrations.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and amide)
3100 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching
~ 1650StrongC=O stretching (Amide I)
~ 1550StrongN-H bending (Amide II)

Expert Insights:

  • N-H Stretching: The presence of both a primary amine and a secondary amide will result in strong and broad absorption bands in the 3400-3200 cm⁻¹ region. The primary amine will typically show two bands due to symmetric and asymmetric stretching.

  • C=O Stretching: A strong absorption band around 1650 cm⁻¹ is a definitive indicator of the amide carbonyl group (Amide I band). In a similar N-phenylacetamide derivative, this peak is observed at 1667 cm⁻¹.[3]

  • N-H Bending: The N-H bending vibration of the amide (Amide II band) is expected to appear around 1550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation. For this compound, the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Expected MS Data:

m/z (Mass-to-Charge Ratio)Assignment
150[M]⁺ (Molecular Ion)
106[C₆H₅NHCO]⁺
93[C₆H₅NH₂]⁺
44[CH₂NH₂]⁺

Expert Insights:

  • Molecular Ion: The molecular ion peak ([M]⁺) should be observed at an m/z value corresponding to the molecular weight of the compound, which is 150.18 g/mol .[1]

  • Fragmentation Pattern: The fragmentation of this compound is likely to involve cleavage of the amide bond and the C-C bond adjacent to the carbonyl group. The observation of fragment ions at m/z 106, 93, and 44 would be consistent with the proposed structure.

Experimental Protocols

While specific experimental data for the title compound is limited, standard protocols for acquiring high-quality spectroscopic data are well-established.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.[5]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Presentation: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition: Introduce the sample into the ion source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

  • Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features, researchers can confidently approach the characterization of this and other structurally related molecules. The provided protocols and workflow diagrams offer a practical framework for obtaining and interpreting high-quality spectroscopic data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Benchchem. (n.d.). A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications.
  • Benchchem. (n.d.). A Spectroscopic Showdown: N-(2-Aminophenyl)-2-phenylacetamide and Its Anilide Relatives.
  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-{(2-chlorophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). N-{1-methyl-2-[(phenylacetyl)amino]ethyl}-2-phenylacetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • IUCr Journals. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-Diallyl-2-phenylamino-2-phenylacetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-methyl-N-phenylacetamide. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]

Sources

The Rising Therapeutic Potential of 2-Amino-N-phenylacetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-Amino-N-phenylacetamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological systems. This technical guide provides an in-depth analysis of the significant biological activities exhibited by its derivatives, with a primary focus on their anticonvulsant, antimicrobial, and anticancer properties. We will explore the underlying mechanisms of action, present structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical moiety for the discovery of novel therapeutic agents.

Introduction: The this compound Core

The this compound structure, characterized by a central amide linkage flanked by a phenyl group and an amino-substituted carbon, serves as a versatile and synthetically accessible scaffold.[1] Its derivatives have garnered significant attention due to their diverse pharmacological profiles, which can be finely tuned through substitutions on the aromatic ring, the acetamide nitrogen, and the alpha-amino group.[1] This adaptability has led to the development of compounds with potential applications as anticonvulsants, antimicrobials, and anticancer agents, among others.[1][2]

A common and efficient synthetic route to these derivatives involves the acylation of a substituted aniline with a haloacetyl chloride (e.g., chloroacetyl chloride or bromoacetyl bromide) to form a 2-halo-N-phenylacetamide intermediate.[3][4] Subsequent nucleophilic substitution with a variety of primary or secondary amines yields the desired this compound derivatives.[4]

Representative Synthesis Workflow

cluster_0 Step 1: Acylation cluster_1 Step 2: Nucleophilic Substitution Aniline Substituted Aniline Intermediate 2-Halo-N-phenylacetamide Intermediate Aniline->Intermediate Base (e.g., NaOAc) Glacial Acetic Acid AcylChloride Haloacetyl Chloride AcylChloride->Intermediate Intermediate_ref 2-Halo-N-phenylacetamide Intermediate Amine Primary/Secondary Amine (R-NH-R') FinalProduct This compound Derivative Amine->FinalProduct Intermediate_ref->FinalProduct Solvent (e.g., CH2Cl2) Base (e.g., K2CO3)

Caption: General synthesis of this compound derivatives.

Anticonvulsant Activity

A significant body of research has highlighted the potential of this compound derivatives as novel anticonvulsant agents.[5][6] The amide moiety is a key structural feature present in several established antiepileptic drugs (AEDs), suggesting its importance for interacting with neurological targets.[5][7]

Proposed Mechanism of Action

The primary mechanism for many existing AEDs involves the modulation of voltage-gated sodium channels or the enhancement of GABAergic inhibition.[8][9][10] Derivatives of this compound are hypothesized to act primarily by blocking voltage-gated sodium channels.[6][8] By stabilizing the inactive state of these channels, the compounds can limit the repetitive firing of neurons that characterizes seizure activity and prevent the spread of seizures throughout the brain.[8]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AP Action Potential Propagation NaChannel_Active Voltage-Gated Na+ Channel (Active State) AP->NaChannel_Active Depolarization NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive State) NaChannel_Active->NaChannel_Inactive Na+ Influx Glutamate Glutamate Release NaChannel_Inactive->Glutamate Inhibits Repetitive Firing Derivative This compound Derivative Derivative->NaChannel_Inactive Stabilizes Receptor Glutamate Receptor Glutamate->Receptor Reduced Release Excitatory Reduced Excitatory Postsynaptic Potential Receptor->Excitatory

Caption: Proposed anticonvulsant mechanism via sodium channel blockade.

Structure-Activity Relationship (SAR) Insights

Studies on various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have provided valuable SAR data.[5]

Compound IDR (Anilide Moiety)Anticonvulsant Activity (MES Test, ED₅₀ mg/kg)
12 3-Cl100 (at 0.5h)
13 3-Cl100 (at 0.5h), 300 (at 4h)
19 3-CF₃300 (at 0.5h), 100 (at 4h)
20 3-CF₃>300 (at 0.5h), 100 (at 4h)
24 3-CF₃100 (at 0.5h)

Data synthesized from Kamil Kamiński et al. (2015).[5]

The data suggests that the nature and position of the substituent on the anilide (N-phenyl) ring are critical for activity.[5] Compounds with a 3-chloro (3-Cl) or 3-trifluoromethyl (3-CF₃) substituent demonstrated significant protection in the maximal electroshock (MES) seizure model.[5] Notably, some compounds showed a delayed onset but long duration of action, indicating favorable pharmacokinetic properties.[5]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard preclinical assay for identifying compounds effective against generalized tonic-clonic seizures.[11][12][13]

Materials and Apparatus:

  • Male ICR-CD-1 mice (18-25 g)[14]

  • Electroconvulsive shock generator[14]

  • Corneal electrodes[14]

  • 0.5% tetracaine ophthalmic solution[14]

  • Test compound and vehicle control (e.g., 0.5% methylcellulose in water)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3-4 days before the experiment, with free access to food and water.[14]

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes or 4 hours) to allow for absorption and distribution.[5]

  • Electrode Application: Apply a single drop of 0.5% tetracaine solution to the eyes of the mouse to provide local anesthesia.[14]

  • Seizure Induction: Place the corneal electrodes on the corneas of the mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[14]

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid, extended posture of the hindlimbs.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase.[14] An animal is considered "protected" if it does not exhibit this response.

  • Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be calculated using probit analysis.[14]

Antimicrobial Activity

Derivatives of this compound have demonstrated promising activity against a range of bacterial pathogens, making them attractive candidates for the development of new antibiotics.[4][15]

Proposed Mechanism of Action

While the exact mechanism is not fully elucidated, one proposed mode of action is the disruption of the bacterial cell membrane.[15] The lipophilic nature of the phenylacetamide core allows the molecule to intercalate into the lipid bilayer. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. A scanning electron microscopy (SEM) investigation of Xanthomonas oryzae pv. Oryzae (Xoo) treated with an active N-phenylacetamide derivative confirmed it could cause cell membrane rupture.[15]

cluster_0 Bacterial Cell Membrane Cell Membrane (Lipid Bilayer) Derivative This compound Derivative Disruption Membrane Disruption & Increased Permeability Derivative->Disruption Intercalates Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed antimicrobial mechanism via cell membrane disruption.

Quantitative Data Summary

The antibacterial activity of several 2-amino-N-(p-Chlorophenyl) acetamide derivatives was evaluated using the disc diffusion method.[4]

Compound IDAmine MoietyS. aureus ATCC6538pA. baumannii ATCC19606P. aeruginosa ATCC27853
Zone of Inhibition (mm) Zone of Inhibition (mm) Zone of Inhibition (mm)
5a Butylamine12.513.012.0
5b Octylamine13.532.023.5
5c Piperidine13.513.512.0
5d 3-Fluoroaniline23.512.012.0

Data from Jyun-Wei Chen et al. (2020).[4]

The results indicate that the nature of the amino group significantly influences antibacterial efficacy and spectrum. Compound 5b , with a long alkyl chain (octylamine), showed remarkable activity against A. baumannii and P. aeruginosa.[4] In contrast, compound 5d , incorporating an aromatic amine, displayed the highest activity against S. aureus.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17][18]

Materials and Reagents:

  • Sterile 96-well round-bottom microtiter plates[16]

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[19]

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

Procedure:

  • Prepare Bacterial Inoculum: Culture the test strain in MHB to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in fresh MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[19]

  • Serial Dilution of Compound:

    • Add 100 µL of sterile MHB to all wells of the microtiter plate.[16]

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the wells in the first column.[16]

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[16]

    • Column 11 serves as the positive control (inoculum, no compound), and column 12 is the negative/sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[18]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) as determined by visual inspection or by measuring the optical density (OD) with a plate reader.[17]

Anticancer Activity

The phenylacetamide scaffold is present in several molecules investigated for their anticancer properties.[1][20][21] Derivatives of this compound have shown promising cytotoxic effects against various human cancer cell lines.

Proposed Mechanism of Action

The anticancer activity of these derivatives is often linked to the induction of apoptosis. While the precise targets can vary, a plausible mechanism involves the inhibition of key survival pathways or the activation of pro-apoptotic proteins. This can lead to the activation of the caspase cascade, a family of proteases that execute the apoptotic program, resulting in characteristic morphological changes like cell shrinkage, membrane blebbing, and DNA fragmentation.

Derivative This compound Derivative Target Intracellular Target (e.g., Kinase, Signaling Protein) Derivative->Target Binds/Inhibits Pathway Pro-Survival Pathway (e.g., NF-κB, Akt) Target->Pathway Inhibits Caspase_I Initiator Caspases (e.g., Caspase-8, Caspase-9) Pathway->Caspase_I Inhibition of Inhibition Caspase_E Executioner Caspases (e.g., Caspase-3) Caspase_I->Caspase_E Activates Apoptosis Apoptosis Caspase_E->Apoptosis Executes

Caption: A potential mechanism for apoptosis induction by phenylacetamide derivatives.[1]

Quantitative Data Summary

The in-vitro cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was evaluated against prostate (PC3) and breast (MCF-7) cancer cell lines.

Compound IDR (Anilide Moiety)PC3 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
2b m-NO₂52>100
2c p-NO₂80100
Imatinib (Ref.) -4098

Data synthesized from S. Al-Ghorbani et al. (2015).[21]

The presence of an electron-withdrawing nitro (NO₂) group on the anilide ring appears to be favorable for cytotoxicity, with compound 2b (meta-nitro) being the most active against the PC3 cell line.[21]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[22][23]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, PC3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[22]

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (medium only) and vehicle control wells.[1]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[24] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Perspectives

The this compound scaffold is a validated platform for the development of potent and diverse therapeutic agents. The derivatives have demonstrated significant anticonvulsant, antimicrobial, and anticancer activities in preclinical models. The synthetic tractability of the core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets for each biological activity to facilitate rational drug design.

  • Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Broad-Spectrum Activity: Exploring the potential for developing single compounds with multiple activities, such as dual anticancer and antimicrobial agents.

The evidence presented in this guide strongly supports the continued investigation of this compound derivatives as a rich source of next-generation therapeutics.

References

  • Said, M. F., George, R. F., Petreni, A., Supuran, C. T., & Mohamed, N. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Drug Development Research. Available at: [Link]

  • Chen, J.-W., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12). Available at: [Link]

  • Li, M., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(15), 3343. Available at: [Link]

  • ResearchGate. (2021). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. Available at: [Link]

  • Mishra, A. K., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). Available at: [Link]

  • Al-Omair, M. A., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 6(13), 9200–9209. Available at: [Link]

  • Löscher, W. (2005). Novel anticonvulsant drugs. Fortschritte der Neurologie-Psychiatrie, 73(5), 258-270. Available at: [Link]

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(4), 731-739. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Kumar, O., et al. (2023). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 15(2). Available at: [Link]

  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. Available at: [Link]

  • YouTube. (2017). Determination of MIC by Broth Dilution Method. YouTube. Available at: [Link]

  • Ali, A., et al. (2018). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientia Pharmaceutica, 86(4), 49. Available at: [Link]

  • Fisher, G. L. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. Available at: [Link]

  • Słoczyńska, K., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 26(16), 4943. Available at: [Link]

  • S.N. Medical College. (n.d.). Mechanisms of action of antiepileptic drugs. Open Access Journals. Available at: [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. Available at: [Link]

  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 22(1), 5-16. Available at: [Link]

  • Wikipedia. (n.d.). Anticonvulsant. Wikipedia. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • Al-Ghorbani, S., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Seizure Medications. In StatPearls. Available at: [Link]

  • Kumar, V., et al. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Mini-Reviews in Medicinal Chemistry, 20(15), 1478-1502. Available at: [Link]

  • Wikipedia. (n.d.). Broth microdilution. Wikipedia. Available at: [Link]

  • ResearchGate. (2011). (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. Available at: [Link]

  • Wypych, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

Sources

The Structure-Activity Relationship of 2-Amino-N-phenylacetamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Amino-N-phenylacetamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its inherent structural features, including a flexible acetamide linker and two modifiable phenyl rings, provide a rich canvas for synthetic chemists to explore and optimize biological activity. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticonvulsant, antimicrobial, and anticancer properties. By understanding how subtle molecular modifications influence biological outcomes, researchers can more effectively design and develop novel therapeutics with enhanced potency and selectivity.

This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of SAR but also detailed experimental protocols and mechanistic insights to facilitate further investigation in this promising area of drug discovery.

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of this compound have emerged as promising candidates for the treatment of epilepsy and other seizure-related disorders.[1] Their mechanism of action is often associated with the modulation of ion channels that play a critical role in regulating neuronal excitability.

Mechanism of Action: Targeting Slack Potassium Channels

A key molecular target for a class of this compound derivatives is the Slack (KCNT1) potassium channel, a sodium-activated potassium channel that is crucial for regulating the electrical activity in the central nervous system.[1] Gain-of-function mutations in the KCNT1 gene have been linked to severe forms of infantile epilepsy, making Slack channel inhibitors a rational therapeutic strategy.[2][3] These channels are composed of four subunits and are responsible for the afterhyperpolarization that follows repetitive neuronal firing, thus controlling the rate of action potentials.[2] By inhibiting these channels, this compound derivatives can reduce neuronal hyperexcitability, a hallmark of seizures.[1] The binding of these inhibitors to the channel prolongs the repolarization phase of the action potential, thereby decreasing the firing rate of neurons.[4]

2-Amino-N-phenylacetamide_Derivative 2-Amino-N-phenylacetamide_Derivative Slack_K_Channel Slack (KCNT1) Potassium Channel 2-Amino-N-phenylacetamide_Derivative->Slack_K_Channel Binds to Inhibition Inhibition Slack_K_Channel->Inhibition Reduced_K_Efflux Reduced K+ Efflux Inhibition->Reduced_K_Efflux Prolonged_Repolarization Prolonged Repolarization Reduced_K_Efflux->Prolonged_Repolarization Decreased_Firing_Rate Decreased Neuronal Firing Rate Prolonged_Repolarization->Decreased_Firing_Rate Anticonvulsant_Effect Anticonvulsant Effect Decreased_Firing_Rate->Anticonvulsant_Effect 2-Amino-N-phenylacetamide_Derivative 2-Amino-N-phenylacetamide_Derivative Bacterial_Enzymes Bacterial Enzymes (e.g., DNA Gyrase, Kinases) 2-Amino-N-phenylacetamide_Derivative->Bacterial_Enzymes Binds to Inhibition Inhibition Bacterial_Enzymes->Inhibition Disruption_Replication Disruption of DNA Replication & Metabolism Inhibition->Disruption_Replication Bacterial_Cell_Death Bacterial Cell Death Disruption_Replication->Bacterial_Cell_Death

Caption: Putative Antimicrobial Mechanism.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

SAR studies have identified key structural features that contribute to the antibacterial potency of this compound derivatives.

Modification Site Observation Effect on Activity Reference
N-phenyl Ring Substitution with electron-withdrawing groups, such as chloro, at the para position is often beneficial.Enhances antibacterial activity.[5]
Amino Group Substitution with various amines, including butylamine, octylamine, and piperidine, has been explored.Can modulate the spectrum of activity against different bacterial strains.[5]
Acetamide Backbone Introduction of a thiazole moiety can enhance activity.Leads to potent antibacterial agents.

Anticancer Activity: Inducing Apoptosis in Cancer Cells

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. [6][7]Phenylacetamide derivatives have shown significant potential as anticancer agents by inducing programmed cell death, or apoptosis, in cancer cells. [6][7][8]

Mechanism of Action: Triggering Apoptotic Pathways

This compound derivatives have been shown to induce apoptosis through both the intrinsic and extrinsic pathways. [6][8]This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. [6][8]The activation of caspases, particularly caspase-3, is a key event in the execution phase of apoptosis. [6][8]These derivatives can also upregulate the expression of FasL, a ligand that initiates the extrinsic apoptotic pathway. [6][8]

Derivative This compound Derivative Intrinsic Intrinsic Pathway Derivative->Intrinsic Extrinsic Extrinsic Pathway Derivative->Extrinsic Bax_up ↑ Bax Intrinsic->Bax_up Bcl2_down ↓ Bcl-2 Intrinsic->Bcl2_down FasL_up ↑ FasL Extrinsic->FasL_up Caspase_Activation Caspase Activation (e.g., Caspase-3) Bax_up->Caspase_Activation Bcl2_down->Caspase_Activation FasL_up->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis Induction by Derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl rings. [7][9]

Modification Site Observation Effect on Activity Reference
N-phenyl Ring Electron-withdrawing groups, such as nitro (NO2), at the meta or para positions generally enhance cytotoxicity. Increased anticancer activity. [7][9]
Phenyl Ring on Acetamide A 4-fluorophenyl group has been shown to be a favorable substitution. Contributes to potent anticancer activity. [7][9]

| Amino Group | The presence of a free amino group at the ortho position of the N-phenyl ring provides a site for further modification. | Allows for the creation of diverse chemical libraries for screening. | |

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of the this compound core involves the acylation of a substituted o-phenylenediamine with a substituted phenylacetyl chloride. [10] Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the substituted o-phenylenediamine (1.2 equivalents) and a suitable base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of the substituted phenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. [10]

Start Start Dissolve_Reactants Dissolve o-phenylenediamine and triethylamine in DCM Start->Dissolve_Reactants Cool Cool to 0°C Dissolve_Reactants->Cool Add_Acyl_Chloride Add phenylacetyl chloride dropwise Cool->Add_Acyl_Chloride Stir Stir at room temperature for 4-6 hours Add_Acyl_Chloride->Stir Monitor_TLC Monitor by TLC Stir->Monitor_TLC Monitor_TLC->Stir Incomplete Workup Quench with water, extract, and wash Monitor_TLC->Workup Complete Isolate Dry and concentrate Workup->Isolate Purify Recrystallize or chromatography Isolate->Purify End End Purify->End

Caption: Synthesis Workflow.

In Vitro Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to assess the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures. [11][12][13] Step-by-Step Protocol:

  • Animal Preparation: Use male mice (e.g., CF-1 or C57BL/6 strains) or rats (e.g., Sprague-Dawley). [11]Acclimate the animals to the laboratory environment for at least 3-4 days before testing. [12]2. Drug Administration: Administer the test compound, vehicle control, and a positive control (e.g., phenytoin) via the desired route (e.g., intraperitoneal or oral).

  • Seizure Induction: At the time of peak effect of the drug, apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal. [11][12]Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through corneal electrodes. [11][14]4. Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is abolished. [11][12]5. Data Analysis: Determine the median effective dose (ED50) of the test compound, which is the dose that protects 50% of the animals from the tonic hindlimb extension. [11]

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [15][16][17][18] Step-by-Step Protocol:

  • Prepare Inoculum: From a fresh culture, prepare a standardized bacterial suspension in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth. [15][17]3. Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). [15]4. Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-24 hours. [16]5. Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [15][16]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer agents. [19][20][21][22][23] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight. [19][23]2. Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). [19][23]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells. [20][22]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. [19][20]5. Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. [22]6. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [19]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the design and development of novel therapeutic agents with a broad range of biological activities. The SAR studies highlighted in this guide provide a roadmap for medicinal chemists to rationally design derivatives with improved potency and selectivity for anticonvulsant, antimicrobial, and anticancer applications. The provided experimental protocols offer a practical framework for the synthesis and biological evaluation of these promising compounds.

Future research in this area should focus on elucidating the precise molecular mechanisms of action for the various biological activities. A deeper understanding of the molecular targets and signaling pathways will enable more targeted drug design and the development of next-generation this compound-based therapeutics with enhanced efficacy and safety profiles.

References

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]

  • Socała K, Wlaź P. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In: Methods in Molecular Biology. Humana, New York, NY; 2021. [Link]

  • Tavallaei M, et al. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. 2025;31(1):179-186. [Link]

  • Tavallaei M, et al. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. 2025;31(2):x-x. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Sheikh AS, et al. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. 2023;8(10):9595-9607. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Sheikh AS, et al. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ResearchGate. [Link]

  • Aryal S. Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute; 2011. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • Griffin CS, Smith JA, Locuson CW, Lindsley CW, Poe MM. Small-molecule inhibitors of Slack potassium channels as potential therapeutics for childhood epilepsies. Future Med Chem. 2022;14(8):535-548. [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. [Link]

  • El-Sayed MA-A, et al. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. 2020;5(28):17386-17396. [Link]

  • Structure-antibacterial activity relationship of synthesized compounds. ResearchGate. [Link]

  • Aliabadi A, et al. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2013;12(3):267-271. [Link]

  • Bhattacharjee A, et al. Pharmacological activation and inhibition of Slack (Slo2.2) channels. ResearchGate. [Link]

  • Small-Molecule Inhibitors of Slack Potassium Channels As Potential Therapeutics for Childhood Epilepsies. Taylor & Francis. [Link]

  • Smith JA, et al. Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels. Bioorg Med Chem Lett. 2022;76:129013. [Link]

  • Aliabadi A, et al. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]

  • Slack Potassium Channel Inhibitors for the Treatment of Childhood Epilepsies. UNT Health. [Link]

  • Sheikh AS, et al. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. 2023;8(10):9595-9607. [Link]

  • (Open Access) Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies (2023). SciSpace. [Link]

  • Wu Y-W, et al. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. 2020;3(12). [Link]

  • Miceli M, et al. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. Int J Mol Sci. 2021;22(10):5255. [Link]

  • Potassium channel blocker. Wikipedia. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Al-Oqaili NAM, et al. Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen Species are the Key Events of Mefenamic Acid-Induced Apoptosis in MCF-7 Breast Cancer Cells. Asian Pac J Cancer Prev. 2023;24(10):3443-3449. [Link]

  • de Oliveira FARIAS, et al. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Jundishapur J Nat Pharm Prod. 2020;15(4):e104523. [Link]

  • Obniska J, et al. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacol Rep. 2016;68(1):137-143. [Link]

  • Structure–activity relationship for the antimicrobial activity of the synthesized compounds. [Link]

  • Bossio R, et al. N-substituted 2-isocyanoarylacetamides with antimicrobial activity. Arzneimittelforschung. 1992;42(12):1494-1497. [Link]

  • Aliabadi A, et al. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2013;12(3):267-271. [Link]

Sources

A Technical Guide to the Discovery and History of Phenylacetamide Compounds in Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylacetamide scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of phenylacetamide compounds. From their early synthetic origins to their pivotal role in the development of anticonvulsant, and other CNS-active drugs, this paper traces the scientific journey of this remarkable chemical class. We will examine key synthetic methodologies, delve into the mechanistic insights that drove their development, and highlight the structure-activity relationships that have guided the design of potent and selective therapeutic agents. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the historical context and scientific principles that underpin the enduring importance of phenylacetamide compounds in modern pharmacology.

Introduction: The Phenylacetamide Core

Phenylacetamide, a simple organic compound characterized by a phenyl group attached to an acetamide moiety, has proven to be a remarkably versatile scaffold in drug discovery.[1][2][3] Its structural simplicity belies a rich chemical history and a profound impact on therapeutic medicine. The core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This guide will navigate the historical milestones and scientific breakthroughs that have established phenylacetamides as a critical class of compounds in the pharmaceutical landscape.

Early Discovery and Synthesis

The history of phenylacetamide is intrinsically linked to the development of fundamental organic synthesis techniques in the 19th and early 20th centuries. One of the earliest and most enduring methods for synthesizing phenylacetamide is the hydrolysis of benzyl cyanide (phenylacetonitrile).[4][5][6][7] This reaction, typically carried out under acidic or basic conditions, provided a straightforward route to the core phenylacetamide structure.

Early synthetic explorations documented a variety of other methods, including the reaction of phenylacetic acid derivatives with ammonia and the amidation of ethyl phenylacetate.[4][5] These foundational synthetic routes were crucial in making phenylacetamide and its simple derivatives accessible for further study, laying the groundwork for their eventual investigation as biologically active molecules.

The Rise of Phenylacetamide Derivatives in Medicine

The therapeutic potential of the phenylacetamide scaffold began to be realized in the mid-20th century with the discovery of its anticonvulsant properties. This marked a significant turning point, shifting the focus from phenylacetamide as a simple organic building block to a lead structure for drug development.

The Anticonvulsant Breakthrough

Researchers investigating compounds with central nervous system (CNS) activity discovered that modifications to the phenylacetamide structure could yield potent anticonvulsant effects. This led to the development of a new class of antiepileptic drugs (AEDs).[8][9][10][11] Early research focused on substitutions at the α-carbon and the amide nitrogen, leading to the identification of key structural features required for anticonvulsant activity.[10][11]

Levetiracetam: A Paradigm Shift

A pivotal moment in the history of phenylacetamide-based drugs was the discovery of Levetiracetam in 1992.[12][13] Approved for medical use in the United States in 1999, Levetiracetam represented a significant departure from traditional AEDs.[12][14] Its discovery was unique as it did not emerge from the conventional screening models of the time.[14][15]

Table 1: Key Milestones in the Development of Levetiracetam

YearMilestoneSignificance
1992Discovery of LevetiracetamIdentified through screening in audiogenic seizure susceptible mice, demonstrating a novel mechanism of action.[12][13]
1999FDA ApprovalApproved as an add-on treatment for partial-onset seizures, becoming a widely prescribed AED.[12][14][16]
Post-1999Expanded IndicationsApproved for various seizure types, including myoclonic and tonic-clonic seizures.[12]

Mechanism of Action: Unraveling the Molecular Targets

A key aspect of the phenylacetamide story is the elucidation of their diverse mechanisms of action. Unlike classical AEDs that primarily target voltage-gated sodium channels or GABAergic systems, many phenylacetamide derivatives exhibit novel molecular targets.

The SV2A Connection: Levetiracetam's Unique Target

The exact mechanism of action for Levetiracetam remained elusive for some time. It was eventually discovered that Levetiracetam binds to the synaptic vesicle glycoprotein 2A (SV2A).[12][15][17] This protein is involved in the regulation of neurotransmitter release. By binding to SV2A, Levetiracetam is thought to modulate synaptic transmission and reduce neuronal hyperexcitability, thereby preventing seizures.[12] This discovery opened up a new avenue for the development of AEDs with a novel mechanism of action.

Diagram 1: Simplified Signaling Pathway of Levetiracetam

Levetiracetam_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to Ca_channel Presynaptic Ca2+ Channel SV2A->Ca_channel Modulates Vesicle Synaptic Vesicle Ca_channel->Vesicle Triggers Fusion NT_release Neurotransmitter Release Vesicle->NT_release Leads to Receptor Postsynaptic Receptors NT_release->Receptor Activates

Caption: Levetiracetam binds to SV2A, modulating neurotransmitter release.

Broader Applications and Mechanisms

Beyond epilepsy, phenylacetamide derivatives have been investigated for a range of other therapeutic applications, including as anticancer and antidepressant agents.[18][19][20] For instance, some derivatives have shown cytotoxic effects against cancer cell lines, while others have demonstrated potential as modulators of mood and behavior.[18][19][20] Research has also explored their use as antibacterial and agricultural agents.[21][22][23] These diverse applications highlight the chemical tractability of the phenylacetamide scaffold and the potential for discovering novel biological activities through structural modification. For example, certain phenylacetamides have been shown to modulate the MAPK signaling pathway, which is involved in cell proliferation and differentiation.[24]

Experimental Protocols: Synthesis and Characterization

The synthesis of phenylacetamide and its derivatives remains a fundamental practice in organic and medicinal chemistry. The following protocols provide a generalized overview of common synthetic and characterization methods.

General Synthesis of Phenylacetamide from Benzyl Cyanide

This protocol is based on the well-established acid-catalyzed hydrolysis of benzyl cyanide.[5][6]

Materials:

  • Benzyl cyanide

  • Concentrated hydrochloric acid

  • 10% Sodium carbonate solution

  • Ice water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, stirrer, etc.)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add benzyl cyanide and concentrated hydrochloric acid.[5]

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 50°C) for approximately 30-60 minutes.[5][6] The heterogeneous mixture should become a homogeneous solution.

  • Precipitation: Cool the reaction mixture and slowly add cold water with continuous stirring to precipitate the crude phenylacetamide.[6]

  • Isolation: Filter the crude product and wash it with ice water.[6]

  • Purification: To remove any residual phenylacetic acid, the crude product can be washed with a 10% sodium carbonate solution, followed by another wash with ice water.[5][6]

  • Drying: Dry the purified phenylacetamide to obtain the final product.

Diagram 2: Experimental Workflow for Phenylacetamide Synthesis

Synthesis_Workflow start Start reactants Combine Benzyl Cyanide and Conc. HCl start->reactants reaction Heat and Stir (e.g., 50°C, 30-60 min) reactants->reaction precipitation Cool and Add Cold Water reaction->precipitation filtration Filter Crude Product precipitation->filtration purification Wash with Na2CO3 soln. and Ice Water filtration->purification drying Dry Product purification->drying characterization Characterize Product (NMR, IR, MP) drying->characterization end End characterization->end

Caption: A typical workflow for the synthesis and purification of phenylacetamide.

Characterization Techniques

To confirm the identity and purity of synthesized phenylacetamide compounds, a suite of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.[25]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide C=O and N-H bonds.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

  • Melting Point (MP) Analysis: The melting point is a physical property used to assess the purity of a crystalline solid. A sharp melting point range close to the literature value indicates high purity.

Conclusion and Future Directions

The journey of phenylacetamide compounds from simple organic molecules to a diverse class of therapeutic agents is a testament to the power of medicinal chemistry. The discovery of their anticonvulsant properties, culminating in the development of groundbreaking drugs like Levetiracetam, has had a profound impact on the treatment of epilepsy. The ongoing exploration of phenylacetamide derivatives for other indications, such as cancer and depression, underscores the enduring potential of this versatile scaffold.

Future research in this area will likely focus on:

  • The design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • The exploration of new therapeutic applications based on a deeper understanding of their mechanisms of action.

  • The development of more efficient and sustainable synthetic methodologies.

The rich history and continued evolution of phenylacetamide research provide a strong foundation for future discoveries and the development of next-generation therapeutics.

References

  • Wikipedia. (n.d.). Levetiracetam. Retrieved from [Link][12]

  • University of California, Davis. (n.d.). Discovery of Levetiracetam (Keppra®): the first SV2A ligand for the treatment of epilepsy. Retrieved from [Link][17]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Retrieved from [Link][4]

  • Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link][5]

  • Kaminski, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. PMC - PubMed Central. Retrieved from [Link][8]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. Retrieved from [Link][18]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Retrieved from [Link][9]

  • Klitgaard, H., & Verdru, P. (2007). Levetiracetam: The First SV2A Ligand for the Treatment of Epilepsy. PubMed. Retrieved from [Link][15]

  • Crepeau, A. Z., & Treiman, D. M. (2010). Levetiracetam: a comprehensive review. PubMed. Retrieved from [Link][14]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. Retrieved from [Link][19]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Retrieved from [Link][20]

  • Rogawski, M. A. (2008). Brivaracetam: a rational drug discovery success story. PMC - PubMed Central. Retrieved from [Link][13]

  • Wang, T., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Retrieved from [Link][21]

  • ResearchGate. (n.d.). Aromatic Bromination of N -Phenylacetamide Inside CNTs. Are CNTs Real Nanoreactors Controlling Regioselectivity and Kinetics? A QM/MM Investigation. Retrieved from [Link][26]

  • Wang, T., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC - NIH. Retrieved from [Link][22]

  • PubChem - NIH. (n.d.). Benzeneacetamide. Retrieved from [Link][2]

  • Kohn, H., et al. (1993). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. PubMed. Retrieved from [Link][10]

  • Bardel, P., et al. (1994). Synthesis and anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives containing an electron-deficient alpha-heteroaromatic substituent. PubMed. Retrieved from [Link][11]

  • Smith, M., et al. (2007). Discovery of antiepileptic drugs. PMC - NIH. Retrieved from [Link][16]

  • Human Metabolome Database. (2008). Showing metabocard for 2-Phenylacetamide (HMDB0010715). Retrieved from [Link][3]

  • Erowid. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link][7]

Sources

"2-Amino-N-phenylacetamide" and its potential for forming heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Versatility of 2-Amino-N-phenylacetamide in Heterocyclic Chemistry

Abstract

This technical guide provides an in-depth exploration of this compound, a versatile and highly functionalized chemical scaffold. We delve into its fundamental physicochemical properties, inherent reactivity, and, most critically, its significant potential as a precursor in the synthesis of diverse and medicinally relevant heterocyclic compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into leveraging this molecule for the construction of complex chemical architectures, including 1,4-benzodiazepines and quinoxalinones. Detailed mechanistic pathways, step-by-step experimental protocols, and data-driven analyses are presented to create a self-validating and authoritative resource for advanced chemical synthesis.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₈H₁₀N₂O, is a bifunctional organic compound featuring a primary amine and an N-phenyl-substituted amide group.[1][2] This unique arrangement of functional groups within a compact structure makes it an exceptionally valuable building block in synthetic organic chemistry. The primary amine offers a nucleophilic site for a wide array of transformations, while the amide linkage provides structural rigidity and a secondary reaction site.[3] Its strategic importance lies in its ability to undergo intramolecular cyclization reactions, providing a direct and efficient pathway to various nitrogen-containing heterocycles, which are core structures in a vast number of pharmaceuticals.[4][5]

The compound presents as a white or slightly reddish crystalline solid.[1] Its inherent reactivity is governed by the nucleophilicity of the primary amino group, which can readily participate in acylation, N-alkylation, and condensation reactions.[3] However, the most compelling application for drug development professionals is its role as a synthon for intramolecular cyclizations to generate heterocyclic systems.[3]

Physicochemical and Computed Properties

A comprehensive understanding of a starting material's properties is fundamental to designing robust synthetic protocols. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[1][2][6]
Molecular Weight 150.18 g/mol [2][6]
Appearance White or slightly reddish solid/crystals[1]
Hydrogen Bond Donor Count 2[1][6]
Hydrogen Bond Acceptor Count 2[1][6]
Rotatable Bond Count 2[1][6]
Topological Polar Surface Area 55.1 Ų[1]
CAS Number 555-48-6[1][7]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dictated by the interplay between its two key functional groups: the terminal primary amine (-NH₂) and the internal amide (-NH-C=O).

G start Substituted Aniline + Chloroacetyl Chloride step1 Step 1: Acylation start->step1 intermediate 2-Chloro-N-phenylacetamide Intermediate step1->intermediate Forms amide bond step2 Step 2: Nucleophilic Substitution intermediate->step2 Reacts with primary amine precursor N'-Substituted This compound step2->precursor step3 Step 3: Intramolecular Cyclization precursor->step3 e.g., Pictet-Spengler or Bischler-Napieralski type product 1,4-Benzodiazepin-2-one Product step3->product

Caption: General workflow for 1,4-benzodiazepin-2-one synthesis.

Experimental Protocol: Synthesis of a 1,4-Benzodiazepine Precursor

This protocol details the synthesis of N'-substituted 2-aminoacetanilides, which are direct precursors to the target benzodiazepines. [4]The methodology is based on a two-step synthesis involving the preparation of 2-chloroacetanilides followed by nucleophilic substitution.

Step A: Synthesis of 2-Chloro-N-phenylacetamide

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the desired substituted aniline (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM).

  • Cooling: Cool the flask to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction.

  • Acyl Chloride Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. The slow addition prevents a rapid temperature increase and minimizes side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with a saturated sodium bicarbonate solution to remove excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-phenylacetamide intermediate.

Step B: Nucleophilic Substitution to Form the this compound Derivative

  • Reaction Setup: Combine the 2-chloro-N-phenylacetamide intermediate (1.0 eq) from Step A with an excess of a primary amine (e.g., a 33% w/w solution of methylamine, ~5 eq) in a round-bottom flask. [4]2. Stirring: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor completion via TLC. The use of excess amine serves as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction forward.

  • Solvent Removal: Once the reaction is complete, remove the excess amine and solvent under reduced pressure using a rotary evaporator.

  • Extraction & Purification: Treat the resulting residue with a 10% aqueous NaOH solution to deprotonate any amine salts, followed by extraction with dichloromethane (3 x 10 mL). [4]Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N'-substituted this compound precursor, which can be further purified by column chromatography if necessary.

Synthesis of Quinoxalinones: Leveraging Diamine Precursors

Quinoxalin-2(1H)-ones are another class of heterocyclic compounds with significant biological activity, often synthesized via the condensation of an o-phenylenediamine (a 1,2-diaminobenzene) with an α-keto acid or its equivalent. [8][9]While this compound itself is not an o-phenylenediamine, its structural isomer, N-(2-aminophenyl)-acetamide , is a perfect precursor for such cyclizations. [5]This highlights how derivatives and isomers within the aminophenylacetamide family are crucial for accessing different heterocyclic cores.

The core reaction involves the nucleophilic attack of one amino group on a carbonyl, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring. [10]

G cluster_process Reaction Pathway start N-(2-aminophenyl)acetamide (or other o-phenylenediamine) step1 Condensation start->step1 reagent α-Keto Acid / Ester reagent->step1 step2 Intramolecular Cyclization (Amide Formation) step1->step2 Forms Schiff base or enamine intermediate step3 Dehydration step2->step3 Forms heterocyclic ring product Quinoxalin-2(1H)-one Product step3->product Aromatization/Tautomerization

Caption: Mechanistic overview of Quinoxalinone synthesis.

Experimental Protocol: Synthesis of a Quinoxalinone Derivative

This protocol outlines a general, catalyst-free method for synthesizing quinoxalinones from an o-phenylenediamine derivative and an α-keto acid, often using water as an environmentally benign solvent. [8]

  • Reagent Setup: In a 50 mL round-bottom flask, suspend the o-phenylenediamine derivative (e.g., N-(2-aminophenyl)acetamide) (1.0 eq) and the desired α-keto acid (e.g., glyoxylic acid) (1.1 eq) in water.

  • Reaction Conditions: Heat the mixture to reflux (100 °C) and maintain for 4-8 hours. The use of water as a solvent under thermal conditions is often sufficient to drive the condensation and cyclization without the need for an external catalyst. [8]3. Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a cold organic solvent like ethanol, to remove any residual starting materials. [8]The product can be further purified by recrystallization if required. This straightforward procedure, which relies on simple filtration for purification, underscores the efficiency and elegance of this synthetic route.

Conclusion

This compound and its closely related isomers are not merely simple organic molecules but are sophisticated synthons that provide a powerful platform for the construction of complex, biologically relevant heterocyclic compounds. Through strategic functionalization and an understanding of its inherent reactivity, chemists can efficiently access privileged scaffolds such as 1,4-benzodiazepines and quinoxalinones. The protocols and mechanistic insights provided in this guide serve as a testament to the molecule's versatility and underscore the importance of rational design in modern synthetic chemistry. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document aims to empower researchers to confidently and effectively utilize the aminophenylacetamide core in their drug discovery and development endeavors.

References

  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules. [Link]

  • PubChem. (n.d.). 2-amino-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). Synthesis of benzodiazepines - US5466799A.
  • National Institutes of Health. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. [Link]

  • National Institutes of Health. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from NIH. [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from IRE Journals. [Link]

  • PubMed. (n.d.). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Retrieved from PubMed. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from NIH. [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. [Link]

  • PubMed Central. (n.d.). Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels. Retrieved from PubMed Central. [Link]

  • IJTSRD. (n.d.). Synthesis of 1,5- Benzodiazepines A Review. Retrieved from IJTSRD. [Link]

  • ResearchGate. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Retrieved from NIH. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from Organic Chemistry Portal. [Link]

  • National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from NIH. [Link]

Sources

Theoretical and Computational Approaches to Understanding 2-Amino-N-phenylacetamide: A Methodological Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of the Phenylacetamide Scaffold

2-Amino-N-phenylacetamide is a versatile bifunctional organic molecule that has garnered increasing attention within the medicinal chemistry landscape. Its structure, characterized by a central acetamide linker connecting a primary amino group and a phenyl ring, presents a unique scaffold for the synthesis of diverse chemical libraries. The inherent reactivity of the amino group, coupled with the aromatic nature of the phenyl ring, allows for extensive chemical modifications, making it a valuable starting point for the development of novel therapeutic agents.[1] Derivatives of the broader phenylacetamide class have demonstrated a wide spectrum of biological activities, including antidepressant,[2][3] anti-inflammatory,[4] antibacterial, and anticancer properties.[5]

This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to elucidate the structure-activity relationships (SAR) of this compound and its derivatives. By integrating quantum chemical calculations, molecular modeling, and simulation techniques, researchers can gain profound insights into the molecule's electronic properties, conformational landscape, and potential interactions with biological targets. This knowledge is instrumental in guiding the rational design of more potent, selective, and safer drug candidates.

Physicochemical and Spectroscopic Landscape

A thorough understanding of a molecule's fundamental properties is a prerequisite for any computational study. For this compound, experimental data, where available, serves as a crucial benchmark for validating theoretical models.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance White or slightly reddish crystals
Canonical SMILES C1=CC=C(C=C1)NC(=O)CN
InChI Key QRKJNCRCYBKANP-UHFFFAOYSA-N

Spectroscopic data provides the experimental fingerprint of the molecule, which can be correlated with computationally predicted spectra to affirm the accuracy of the chosen theoretical methods.

Core Computational Methodologies: A Strategic Workflow

The investigation of this compound and its derivatives can be systematically approached through a multi-tiered computational workflow. This workflow is designed to progress from the fundamental electronic structure of the molecule to its dynamic behavior in a simulated biological environment.

G cluster_0 Initial Analysis cluster_1 Reactivity and Interaction Potential cluster_2 Dynamic Behavior and Refinement A Geometry Optimization B Vibrational Frequency Analysis A->B Confirmation of Minimum Energy C Frontier Molecular Orbital Analysis B->C Electronic Properties D Molecular Electrostatic Potential (MEP) E Molecular Docking D->E Guides Docking Pose Selection F Molecular Dynamics (MD) Simulation E->F Initial Complex for Simulation G Binding Free Energy Calculation F->G Energetic Analysis of Binding

Caption: A typical computational workflow for the investigation of this compound.

I. Quantum Chemical Calculations: Unveiling Intrinsic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational for understanding the electronic structure and reactivity of this compound.

Protocol for DFT Calculations:

  • Software Selection: Utilize a robust quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method and Basis Set Selection: A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Geometry Optimization:

    • Construct the initial 3D structure of this compound.

    • Perform a full geometry optimization without any constraints to locate the global minimum on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Following optimization, perform a frequency calculation at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution. This map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting non-covalent interactions with biological targets.

II. Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, this can help identify potential biological targets and elucidate binding modes.

Protocol for Molecular Docking:

  • Target Selection and Preparation:

    • Identify a relevant biological target based on the known activities of phenylacetamide derivatives (e.g., monoamine oxidase A for antidepressant activity, cyclooxygenase for anti-inflammatory activity).[2][6]

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

  • Ligand Preparation:

    • Generate the 3D conformer of the this compound derivative.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or known active site residues.

    • Utilize docking software such as AutoDock Vina, Glide, or GOLD to perform the docking simulation.

    • The software will generate multiple binding poses ranked by a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.[2]

    • These interactions provide a structural basis for the molecule's activity and can guide further optimization.

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis A Prepare Protein Target (PDB) C Define Binding Site A->C B Prepare Ligand (this compound derivative) B->C D Run Docking Algorithm C->D E Analyze Binding Poses D->E F Identify Key Interactions E->F

Caption: A generalized workflow for molecular docking studies.

III. Molecular Dynamics Simulations: Capturing Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein over time.

Protocol for Molecular Dynamics Simulation:

  • System Setup:

    • Use the best-ranked pose from molecular docking as the starting structure for the ligand-protein complex.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.

    • Perform an initial energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the production simulation for a sufficient duration (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket.

    • Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the protein and the flexibility of its residues.

    • Analyze the persistence of key intermolecular interactions identified in the docking study.

    • Perform binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to obtain a more accurate estimation of the binding affinity.

Structure-Activity Relationship (SAR) and Derivative Design

The insights gained from these computational studies are invaluable for establishing structure-activity relationships. For instance, computational analyses have shown that for some phenylacetamide derivatives, the presence of a methylene bridge between the aromatic ring and the acetamide nitrogen can contribute to higher activity.[2] Furthermore, the this compound moiety has been identified as having high ligand efficiency, making it an excellent fragment for structural modifications in drug design.[7][8][9]

Conclusion and Future Directions

Theoretical and computational studies provide a powerful and cost-effective framework for investigating the therapeutic potential of this compound and its derivatives. By systematically applying a combination of quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain a deep understanding of the molecular properties that govern biological activity. This knowledge-driven approach facilitates the rational design of novel compounds with improved efficacy and safety profiles, ultimately accelerating the drug discovery and development process. Future studies should focus on building and validating predictive QSAR models for this class of compounds and exploring their potential against a wider range of biological targets.

References

  • Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Molecular Diversity, 26(4), 2355–2370. [Link]

  • Kumar, A., & Singh, A. (2021). Molecular Docking and In Vivo Screening of Some Bioactive Phenoxyacetanilide Derivatives as Potent Non-Steroidal Anti-Inflammatory Drugs. Pharmaceutical Chemistry Journal, 55(2), 143–151. [Link]

  • Khan, A. K., & Mishra, A. K. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1696–1703. [Link]

  • PubMed. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]

  • Kushwaha, N., et al. (2020). Synthesis of some amide derivatives and their biological activity. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 724-736. [Link]

  • Galabov, B., Cheshmedzhieva, D., Ilieva, S., & Hadjieva, B. (2013). Computational Study of the Reactivity of N-Phenylacetamides in the Alkaline Hydrolysis Reaction. The Journal of Physical Chemistry A, 117(45), 11528–11539. [Link]

  • Aliabadi, A., et al. (2021). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 27(3), 337-345. [Link]

  • MedChemComm. (n.d.). Supporting Information. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules, 27(10), 3267. [Link]

  • MDPI. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 2-Amino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-Amino-N-phenylacetamide, a valuable building block in medicinal chemistry and materials science. The described methodology is a robust two-step process designed for efficiency and scalability. It begins with the acylation of aniline to form the intermediate, 2-Chloro-N-phenylacetamide, followed by a nucleophilic substitution with ammonia to yield the final product. This guide emphasizes the causality behind experimental choices, incorporates self-validating quality control checkpoints, and is grounded in established chemical principles to ensure reproducibility and high purity of the final compound.

Introduction and Rationale

This compound and its derivatives are recognized for their diverse pharmacological activities, including potential antidepressant and antibacterial properties.[1] The core structure, featuring a primary amine and an amide linkage, provides versatile handles for further chemical modification.

The synthetic strategy outlined herein was chosen for its reliability and use of readily available starting materials. The two-step approach allows for the isolation and purification of a stable intermediate (2-Chloro-N-phenylacetamide), which simplifies the final purification process and minimizes side-product formation.

Causality of the Synthetic Route:

  • Step 1 (Acylation): The reaction between aniline and chloroacetyl chloride is a classic nucleophilic acyl substitution.[2][3] Aniline's nucleophilic amino group attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

  • Step 2 (Amination): The subsequent reaction with ammonia is a nucleophilic aliphatic substitution (SN2) reaction. The chlorine atom on the α-carbon of the acetamide intermediate is a good leaving group, readily displaced by the nucleophilic ammonia to form the desired primary amine.

Overall Synthetic Scheme

Synthesis_Scheme cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination Aniline Aniline r1 Aniline->r1 Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->r1 Intermediate 2-Chloro-N-phenylacetamide r2 Intermediate->r2 Ammonia Ammonia (aq) Ammonia->r2 Final_Product This compound r1->Intermediate Base (e.g., Pyridine) DCM, 0°C to RT r2->Final_Product Ethanol, Reflux

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

PART A: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate)

This first part details the acylation of aniline. The use of an ice bath during the addition of chloroacetyl chloride is critical to control the exothermic nature of the reaction and prevent unwanted side reactions.

Materials & Reagents:

Reagent Formula M.W. ( g/mol ) Amount Moles
Aniline C₆H₅NH₂ 93.13 9.31 g (9.1 mL) 0.10
Chloroacetyl Chloride ClCH₂COCl 112.94 12.42 g (8.8 mL) 0.11
Pyridine C₅H₅N 79.10 8.70 g (8.9 mL) 0.11
Dichloromethane (DCM) CH₂Cl₂ 84.93 200 mL -
Hydrochloric Acid (1M) HCl 36.46 100 mL -
Saturated NaHCO₃ (aq) NaHCO₃ 84.01 100 mL -
Brine NaCl 58.44 50 mL -

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add aniline (0.10 mol) and dichloromethane (150 mL). Begin stirring to ensure complete dissolution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: Add pyridine (0.11 mol) to the cooled aniline solution. Separately, dissolve chloroacetyl chloride (0.11 mol) in 50 mL of DCM and add this solution to the dropping funnel.

  • Acylation Reaction: Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (pyridinium hydrochloride) will form.[2]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the aniline spot (visualized with ninhydrin or UV) indicates reaction completion.

  • Workup: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel.

  • Aqueous Washes: Wash the organic layer sequentially with 1M HCl (1 x 100 mL) to remove excess pyridine and aniline, followed by saturated NaHCO₃ solution (1 x 100 mL), and finally brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from hot ethanol or an ethyl acetate/hexanes mixture to yield white, crystalline 2-Chloro-N-phenylacetamide.

PART B: Synthesis of this compound (Final Product)

This second part involves the displacement of the chloride with an amino group. A large excess of ammonia is used to minimize the formation of the di-alkylated byproduct.

Materials & Reagents:

Reagent Formula M.W. ( g/mol ) Amount Moles
2-Chloro-N-phenylacetamide C₈H₈ClNO 169.61 10.18 g 0.06
Ammonium Hydroxide (28-30%) NH₄OH 35.04 150 mL ~2.4

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-Chloro-N-phenylacetamide (0.06 mol) in ethanol (100 mL).

  • Ammonia Addition: To this solution, add concentrated ammonium hydroxide (150 mL) in a well-ventilated fume hood.

  • Amination Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC (Mobile phase: 9:1 DCM:Methanol). The disappearance of the starting material spot confirms the reaction is complete.

  • Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia. This will likely result in a slurry or solid.

  • Purification:

    • Add approximately 100 mL of cold deionized water to the residue and stir vigorously to break up any solids.

    • Collect the solid product by vacuum filtration, washing with two portions of cold water (2 x 30 mL).

    • The crude product can be further purified by recrystallization from a minimal amount of hot water or isopropanol to yield pure this compound as a solid.

Characterization and Quality Control

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended.

AnalysisParameterExpected Result
Melting Point RangeLiterature value is typically around 132-135 °C. A sharp melting range indicates high purity.[4]
¹H NMR Chemical Shifts & IntegrationPeaks corresponding to aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH₂) and amide (-NH-) protons with correct integration ratios.
¹³C NMR Chemical ShiftsSignals for the carbonyl carbon, aromatic carbons, and the aliphatic methylene carbon.
FT-IR Key Stretches (cm⁻¹)N-H stretches (amine and amide, ~3200-3400), C=O stretch (amide, ~1650-1680), and N-H bend (amide, ~1550).
Mass Spec (MS) Molecular Ion Peak [M+H]⁺Expected m/z = 151.08

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.[3]

  • Chloroacetyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.

  • Pyridine: Flammable, harmful if swallowed or inhaled.

  • Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract.

Workflow Visualization

Workflow Setup1 Dissolve Aniline & Pyridine in DCM Cooling Cool to 0-5 °C (Ice Bath) Setup1->Cooling Addition Dropwise add Chloroacetyl Chloride Cooling->Addition Reaction1 Stir at RT (2-3 hours) Addition->Reaction1 TLC1 QC Check: TLC Monitoring Reaction1->TLC1 Workup1 Quench with H₂O & Perform Washes (HCl, NaHCO₃, Brine) TLC1->Workup1 If complete Isolate1 Dry (MgSO₄), Filter & Concentrate Workup1->Isolate1 Purify1 Recrystallize Intermediate Isolate1->Purify1 Setup2 Dissolve Intermediate in Ethanol Purify1->Setup2 Addition2 Add conc. NH₄OH (Fume Hood) Setup2->Addition2 Reaction2 Reflux (4-6 hours) Addition2->Reaction2 TLC2 QC Check: TLC Monitoring Reaction2->TLC2 Isolate2 Concentrate under Reduced Pressure TLC2->Isolate2 If complete Purify2 Wash with Cold H₂O & Recrystallize Isolate2->Purify2 Characterize Final Product Characterization (NMR, IR, MP, MS) Purify2->Characterize

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

  • IRE Journals. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(5). Retrieved from [Link]

  • Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 12. Retrieved from [Link]

  • Patil, S. P., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1).
  • vibzzlab. (2020, March 6). Acetanilide (N-phenylacetamide) Preparation NCERT guide [Video]. YouTube. Retrieved from [Link]

  • Journal of Integrated Science & Technology. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology, 4(2). Retrieved from [Link]

Sources

Analytical methods for the characterization of "2-Amino-N-phenylacetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Comprehensive Analytical Characterization of 2-Amino-N-phenylacetamide

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of this compound (C₈H₁₀N₂O). As a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing, rigorous analytical control is imperative. This guide outlines field-proven protocols for identity, purity, and structural confirmation using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower researchers in adapting these methods for their specific applications.

Introduction and Physicochemical Profile

This compound, also known as N-phenylglycinamide, is an organic compound featuring a primary amine and an amide functional group. Its structure makes it a versatile building block in the synthesis of various heterocyclic compounds and a potential process-related impurity or degradant in active pharmaceutical ingredients (APIs). Therefore, validated and robust analytical methods are critical for quality control in drug development and manufacturing.

The primary objective of this guide is to provide a suite of orthogonal analytical techniques to ensure the unambiguous identification and purity assessment of this molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol [1]
CAS Number 555-48-6[2]
Appearance Solid (typical)
SMILES O=C(CN)NC1=CC=CC=C1
InChI Key QRKJNCRCYBKANP-UHFFFAOYSA-N

Chromatographic Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of chemical compounds by separating the main component from any impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-Phase HPLC (RP-HPLC) is the premier technique for purity analysis of moderately polar compounds like this compound. The phenyl group provides sufficient hydrophobicity for retention on a C18 stationary phase, while the amino and amide groups ensure adequate solubility in common aqueous-organic mobile phases. UV detection is highly effective due to the strong chromophore of the benzene ring. This method is ideal for quantifying the analyte and detecting potential impurities from synthesis or degradation. A similar approach has been shown to be effective for related N-phenylacetamide derivatives[3].

Experimental Protocol: RP-HPLC Purity Assay

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Instrumentation: Utilize a standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Inject 5 µL of the sample solution.

    • Run the analysis according to the parameters in Table 2.

  • Data Analysis:

    • Integrate the peak area of all detected peaks.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • For quantitative analysis, use a calibration curve prepared from certified reference standards.

Table 2: Recommended HPLC Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column providing good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterFor Mass-Spec compatibility and to ensure protonation of the primary amine for better peak shape.[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (MeCN)Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient 5% B to 95% B over 15 minA gradient elution ensures that impurities with a wide range of polarities can be detected and eluted.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV at 254 nmThe phenyl ring provides strong absorbance at this wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for the identification of volatile and thermally stable compounds. Due to the polarity and hydrogen-bonding capacity of the primary amine and amide groups, direct analysis of this compound can result in poor peak shape and column adsorption. Derivatization is therefore highly recommended to increase volatility and thermal stability. Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy for amino compounds, replacing active hydrogens with less polar trimethylsilyl (TMS) groups.[4]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Place ~0.5 mg of the sample in a 2 mL GC vial.

    • Add 200 µL of Acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide.[4]

    • Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Instrumentation: Use a standard GC-MS system.

  • Chromatographic & Spectrometric Conditions:

    • Inject 1 µL of the derivatized sample in split mode (e.g., 20:1 split ratio).

    • Run the analysis according to the parameters in Table 3.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized analyte.

    • Compare the resulting mass spectrum with a reference library (e.g., NIST) for identity confirmation. The mass spectrum provides a molecular fingerprint for the compound.[5]

Table 3: Recommended GC-MS Parameters

ParameterConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized sample.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp is essential for separating the analyte from solvent and any byproducts.
MS Source Temp. 230 °CStandard temperature for an EI source.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-550Covers the expected mass of the derivatized molecule and its fragments.

Structural Elucidation by Spectroscopic Methods

While chromatography assesses purity, spectroscopy provides definitive structural confirmation.

graphdict cluster_0 Orthogonal Analytical Approach cluster_1 Purity & Quantification cluster_2 Structural Confirmation Sample This compound Sample HPLC HPLC (Purity, Assay) Sample->HPLC Separation GCMS GC-MS (Impurity ID) Sample->GCMS Separation NMR NMR (¹H, ¹³C) (Definitive Structure) Sample->NMR Elucidation FTIR FTIR (Functional Groups) Sample->FTIR Identification MS Mass Spec (Molecular Weight) Sample->MS Confirmation

Caption: Orthogonal workflow for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. For this compound, DMSO-d₆ is an excellent solvent choice as it prevents the rapid exchange of the amine (-NH₂) and amide (-NH-) protons, allowing them to be observed as distinct signals. The expected chemical shifts are well-defined for the aromatic and aliphatic regions.[6][7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Analysis: Process the spectra and assign the peaks based on their chemical shift, integration (for ¹H), and multiplicity.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
Amide NH ~9.5-10.5 (singlet, 1H)-Amide protons are deshielded and appear far downfield.
Aromatic CH ~7.0-7.6 (multiplet, 5H)~120-140Protons and carbons of the phenyl ring.
Methylene CH~3.5-4.0 (singlet, 2H)~45-55Methylene group adjacent to the amine and carbonyl.
Amine NH~2.5-3.5 (broad singlet, 2H)-Primary amine protons, often broad due to exchange.
Carbonyl C =O-~170-175Characteristic chemical shift for an amide carbonyl carbon.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum of this compound will be dominated by characteristic vibrations of the amide and amine groups. The use of a KBr pellet is a standard method for analyzing solid samples.[1]

Experimental Protocol: FTIR using KBr Pellet

  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, powdered Potassium Bromide (KBr).

  • Pellet Formation: Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

  • Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3400-3200N-H (Amine & Amide)Stretching (often two bands for primary amine)
3100-3000Aromatic C-HStretching
1680-1640C=O (Amide I)Stretching
1600-1500N-H (Amide II) & Aromatic C=CBending & Ring Stretching
1400-1200C-NStretching

graphdict {
rankdir="TB";
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Start:\nAnalytical Problem", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Is the sample pure?", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Identity [label="What is the structure?", shape=ellipse, style=filled, fillcolor="#FBBC05"];

HPLC_GC [label="HPLC / GC-MS\n(Separation Science)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spectroscopy [label="NMR / FTIR / MS\n(Spectroscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Result_Purity [label="Result:\nPurity Level (%) &\nImpurity Profile", shape=box, style=filled, fillcolor="#F1F3F4"]; Result_Identity [label="Result:\nConfirmed Molecular\nStructure", shape=box, style=filled, fillcolor="#F1F3F4"];

Start -> Purity; Start -> Identity;

Purity -> HPLC_GC; Identity -> Spectroscopy;

HPLC_GC -> Result_Purity; Spectroscopy -> Result_Identity; }

Caption: Logic map of analytical question to technique.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of high-resolution chromatography (HPLC, GC-MS) for purity assessment and definitive spectroscopic techniques (NMR, FTIR) for structural confirmation provides a self-validating system essential for regulatory compliance and quality assurance in the pharmaceutical industry. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to achieve comprehensive and reliable characterization of this important chemical entity.

References

  • SIELC Technologies. (n.d.). Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025). 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). 2-Phenylacetamide. Retrieved from [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • ChemSynthesis. (2025). N-(2-aminophenyl)-N-phenylacetamide. Retrieved from [Link]

  • PubChem. (2025). 2-amino-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]

  • SpectraBase. (n.d.). N-{(2-chlorophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of N-benzyl-2-phenylacetamide (1). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 2-Phenylacetamide GC-MS (Non-derivatized) - 70eV, Positive (HMDB0010715). Retrieved from [Link]

  • SpectraBase. (n.d.). N-{1-methyl-2-[(phenylacetyl)amino]ethyl}-2-phenylacetamide. Retrieved from [Link]

  • Pure and Applied Chemistry. (1978). Mass Spectrometric Sequencing of Peptides and Proteins. Retrieved from [Link]

  • National Institutes of Health. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylamino-N-phenyl-acetamide. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Retrieved from [Link]

  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

  • PubMed. (1987). Capillary gas chromatography of amino acids, including asparagine and glutamine: sensitive gas chromatographic-mass spectrometric and selected ion monitoring gas chromatographic-mass spectrometric detection of the N,O(S)-tert.-butyldimethylsilyl derivatives. Retrieved from [Link]

  • Vanderbilt University. (2009). Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection. Retrieved from [Link]

Sources

Application Notes & Protocols: The 2-Amino-N-phenylacetamide Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Therapeutic Avenues

The relentless challenge of cancer, compounded by issues of drug resistance and adverse side effects of current chemotherapeutics, necessitates a continuous search for novel and more effective anticancer agents.[1][2][3] In medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," serve as versatile starting points for the development of new drugs. The phenylacetamide core is one such scaffold, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

This technical guide focuses on the strategic application of a specific derivative, 2-Amino-N-phenylacetamide , as a foundational structure in the discovery of new anticancer drug candidates. While the parent compound itself is not extensively documented as a therapeutic, its true value lies in its potential as a versatile building block.[5][6] The presence of a reactive ortho-amino group on one of the phenyl rings provides a crucial handle for synthetic chemists to generate diverse chemical libraries, enabling extensive Structure-Activity Relationship (SAR) studies and the optimization of lead compounds.[5][7] This document provides a comprehensive overview of the rationale, synthesis, and in vitro evaluation of compounds derived from this promising scaffold.

Part I: The this compound Scaffold: Rationale and Potential Mechanisms

The this compound structure combines the rigidity of two aromatic rings with the flexibility of an acetamide linker, a common feature in many biologically active molecules. The strategic placement of the amino group at the ortho position is key, allowing for intramolecular interactions and serving as a prime site for further chemical elaboration.

Plausible Anticancer Mechanisms:

While the precise mechanism of action can vary significantly with each derivative, the broader class of phenylacetamides has been shown to exert anticancer effects through several pathways. The ability of many chemotherapeutic agents to induce programmed cell death, or apoptosis, is a cornerstone of their efficacy.[1][2] Phenylacetamide derivatives have been shown to trigger this process in various cancer cell lines.[1][2] Furthermore, dysregulation of protein kinases is a hallmark of many cancers, making kinase inhibition a major focus of modern oncology.[8][9] The phenylacetamide scaffold is well-suited for the design of kinase inhibitors.[10]

Potential_Anticancer_Mechanisms cluster_0 This compound Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcome Compound Scaffold Derivative Kinase Protein Kinases (e.g., TKs) Compound->Kinase Inhibition Apoptosis Apoptosis Regulators (e.g., Bcl-2, Caspases) Compound->Apoptosis Modulation Enzymes Other Enzymes (e.g., Topoisomerase, CA) Compound->Enzymes Inhibition Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Leads to Death Induction of Apoptosis Apoptosis->Death Leads to Enzymes->Proliferation Leads to

Caption: Potential mechanisms of action for this compound derivatives.

Part II: Synthesis and Characterization

A robust and efficient synthetic route is paramount for generating a library of compounds for screening. The most direct method for synthesizing the core scaffold is through the acylation of o-phenylenediamine with phenylacetyl chloride.[5]

Protocol 1: Synthesis of N-(2-aminophenyl)-2-phenylacetamide

This protocol outlines a standard laboratory procedure. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • o-Phenylenediamine

  • Phenylacetyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and separatory funnel.

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask, dissolve o-phenylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM dropwise via a dropping funnel over 30 minutes with vigorous stirring. The base (TEA) is crucial here to neutralize the HCl byproduct, preventing protonation of the amine nucleophile.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the limiting reagent (phenylacetyl chloride) indicates completion.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities), deionized water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(2-aminophenyl)-2-phenylacetamide.[5]

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry to ensure it matches the expected structure.[5]

Synthesis_Workflow start Start dissolve Dissolve o-Phenylenediamine & TEA in DCM start->dissolve cool Cool to 0°C dissolve->cool add Add Phenylacetyl Chloride Dropwise cool->add react Stir 4-6h at RT add->react monitor Monitor by TLC react->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify (Chromatography or Recrystallization) workup->purify characterize Characterize (NMR, MS) purify->characterize end Pure Product characterize->end MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate Overnight (Allow Attachment) seed->incubate1 treat Treat with Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end Results analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation: Comparative Cytotoxicity

Presenting cytotoxicity data in a clear, tabular format is essential for comparing the potency of different derivatives and identifying promising lead candidates.

Compound IDR-group ModificationCancer Cell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)Source
2b 2-(4-Fluorophenyl)-N-(phenyl with m-NO₂)PC3 (Prostate)52Imatinib (40)[1][11]
2c 2-(4-Fluorophenyl)-N-(phenyl with p-NO₂)PC3 (Prostate)80Imatinib (40)[1][11]
2c 2-(4-Fluorophenyl)-N-(phenyl with p-NO₂)MCF-7 (Breast)100Imatinib (98)[1][11]

This table presents example data from published studies on related phenylacetamide derivatives to illustrate how results can be structured. It highlights that substitutions, such as a nitro group, can significantly influence cytotoxic activity. [1][2]

Part IV: Overall Drug Discovery Workflow

Identifying a cytotoxic "hit" is only the beginning. A successful drug discovery campaign involves a multi-stage process of optimization, mechanistic studies, and preclinical evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemistry cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_preclinical Lead Optimization & Preclinical synthesis Synthesis of Derivative Library purification Purification & Characterization synthesis->purification screening In Vitro Cytotoxicity Screening (MTT/MTS) purification->screening hit_id Hit Identification (IC50 < Threshold) screening->hit_id apoptosis Apoptosis Assays (Annexin V) hit_id->apoptosis kinase Kinase Inhibition Assays hit_id->kinase cell_cycle Cell Cycle Analysis hit_id->cell_cycle sar SAR Optimization apoptosis->sar kinase->sar cell_cycle->sar adme ADME/Tox Profiling sar->adme invivo In Vivo Efficacy (Xenograft Models) adme->invivo

Caption: High-level overview of the anticancer drug discovery workflow.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile starting point for the discovery of novel anticancer agents. Its synthetic tractability allows for the creation of large, diverse libraries of compounds amenable to high-throughput screening. Initial in vitro cytotoxicity assays, such as the MTT protocol detailed here, are crucial for identifying initial hits. Subsequent studies should focus on elucidating the mechanism of action, with apoptosis induction and kinase inhibition being promising avenues to explore. Future work on promising lead compounds will involve extensive SAR optimization to improve potency and selectivity, followed by in vivo evaluation in animal models to assess efficacy and safety, with the ultimate goal of developing a clinically viable therapeutic candidate.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available at: [Link]

  • Aliabadi, A. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. Retrieved from [Link]

  • Asolkar, T., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica. Available at: [Link]

  • Weaver, C. D., et al. (2022). Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 76, 129013. Available at: [Link]

  • ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. Retrieved from [Link]

  • Asolkar, T., et al. (2016). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Retrieved from [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. Available at: [Link]

  • Weaver, C. D., et al. (2022). Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels. PubMed Central. Available at: [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. Retrieved from [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2019). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]

  • Liu, X., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Cancer Drug Targets. Available at: [Link]

  • Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 749–762. Available at: [Link]

  • Aliabadi, A. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. Retrieved from [Link]

  • Nuñez, M., et al. (2020). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. Molecules, 25(23), 5767. Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as anticancer agents: synthesis and in-vitro cytotoxicity evaluation. PubMed. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals. Available at: [Link]

  • Guttikonda, S., & Gussio, R. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals. Available at: [Link]

  • Sharma, P., et al. (2025). Recent Advancement, Mechanisms of Action and Applications of Tumor-Targeting Peptides. Biomedical Research and Therapy. Available at: [Link]

  • Oh, M. H., et al. (2021). Oncology Therapeutics Targeting the Metabolism of Amino Acids. Cancers. Available at: [Link]

  • Kumar, A., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules. Available at: [Link]

  • Bhullar, K. S., et al. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of Cancer Research and Clinical Oncology. Available at: [Link]

Sources

Application Note: Leveraging 2-Amino-N-phenylacetamide for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The 2-Amino-N-phenylacetamide scaffold has emerged as a promising starting point for the synthesis of new compounds with significant antimicrobial properties. This guide provides an in-depth exploration of the synthetic routes to derivatize this core structure, detailed protocols for antimicrobial activity screening, and an analysis of the structure-activity relationships that govern the efficacy of these compounds. By understanding the causality behind experimental choices, researchers can rationally design and synthesize the next generation of antimicrobial drugs.

Introduction: The this compound Scaffold as a Privileged Structure

Phenylacetamide and its derivatives are a versatile class of organic compounds with a broad spectrum of documented biological activities, including anticancer, anti-inflammatory, anticonvulsant, and notably, antimicrobial effects[1]. The core structure, characterized by an amide linkage and a phenyl group, serves as a valuable scaffold in medicinal chemistry[1]. The presence of an amino group and the N-phenylacetamide moiety in "this compound" offers multiple points for chemical modification, allowing for the creation of a diverse library of derivatives. This chemical tractability, combined with the inherent biological activity of the parent structure, makes it a "privileged scaffold" in the quest for new antimicrobial agents.

Derivatives of this scaffold have demonstrated promising activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The research highlighted in this application note focuses on the synthetic strategies to harness the potential of this scaffold and the methodologies to evaluate the resulting compounds' antimicrobial efficacy.

Synthetic Strategies for Derivatization

A common and effective strategy for generating a library of antimicrobial candidates from a this compound precursor involves a two-step process: haloacetylation followed by nucleophilic substitution. This approach allows for the introduction of diverse functionalities, which is key to tuning the antimicrobial activity and selectivity of the final compounds.

General Synthesis Workflow

The synthesis typically begins with a substituted aniline, which is first reacted with a haloacetyl halide (e.g., bromoacetyl bromide or chloroacetyl chloride) to form an N-phenyl-2-haloacetamide intermediate. This intermediate is then reacted with a variety of primary or secondary amines to yield the final this compound derivatives.

Synthesis Workflow SubstitutedAniline Substituted Aniline Intermediate N-Phenyl-2-haloacetamide Intermediate SubstitutedAniline->Intermediate Acylation HaloacetylHalide Haloacetyl Halide (e.g., Bromoacetyl Bromide) HaloacetylHalide->Intermediate FinalProduct This compound Derivatives Intermediate->FinalProduct Nucleophilic Substitution DiverseAmines Diverse Amines (Primary/Secondary) DiverseAmines->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Protocol: Synthesis of 2-Amino-N-(p-chlorophenyl)acetamide Derivatives

This protocol is adapted from the work of Wu et al. (2020) and serves as a representative example for the synthesis of this class of compounds.

Step 1: Synthesis of 2-Bromo-N-(p-chlorophenyl)acetamide (Intermediate 3)

  • Reactants: 4-Chloroaniline and Bromoacetyl bromide.

  • Procedure:

    • Dissolve 4-Chloroaniline in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

    • Slowly add Bromoacetyl bromide dropwise to the cooled solution with continuous stirring.

    • Allow the reaction to proceed at room temperature until completion (monitor by TLC).

    • Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude 2-bromo-N-(p-chlorophenyl)acetamide can be purified by recrystallization.

    • Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry[2].

Step 2: Synthesis of 2-Amino-N-(p-chlorophenyl)acetamide Derivatives (Final Products 5a-d)

  • Reactants: 2-Bromo-N-(p-chlorophenyl)acetamide (Intermediate 3) and various amines (e.g., butylamine, octylamine, piperidine, 3-fluoroaniline).

  • Procedure:

    • Dissolve the intermediate 3 in dichloromethane.

    • Add a saturated solution of potassium carbonate, followed by the desired amine.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, separate the organic layer and wash it with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 2-amino-N-(p-chlorophenyl)acetamide derivatives by column chromatography or recrystallization.

    • Characterize the final products using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures[2].

Evaluation of Antimicrobial Activity

The disc diffusion method is a widely used and standardized technique for the preliminary screening of antimicrobial activity[2].

Protocol: Disc Diffusion Assay
  • Materials:

    • Test compounds (dissolved in a suitable solvent like ethyl acetate to a known concentration, e.g., 0.1 g/mL).

    • Sterile paper discs (6 mm in diameter).

    • Cation-adjusted Mueller Hinton agar plates.

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii).

    • Positive control (e.g., tetracycline, streptomycin).

    • Negative control (solvent used to dissolve the test compounds).

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

    • Uniformly streak the inoculum onto the surface of the Mueller Hinton agar plates.

    • Impregnate the sterile paper discs with a defined volume (e.g., 30 µL) of the test compound solutions, the positive control, and the negative control.

    • Carefully place the impregnated discs onto the surface of the inoculated agar plates.

    • Incubate the plates at 37°C for 12-16 hours.

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation: Antimicrobial Activity of 2-Amino-N-(p-chlorophenyl)acetamide Derivatives

The following table summarizes the antibacterial activity of synthesized derivatives against various microorganisms, as reported by Wu et al. (2020)[2].

CompoundTest OrganismZone of Inhibition (mm)
5a (Butylamine derivative)Acinetobacter baumannii ATCC1960615.5
Pseudomonas aeruginosa ATCC2785312.5
Pseudomonas aeruginosa ATCC2926014.5
Staphylococcus aureus ATCC6538p20.5
5b (Octylamine derivative)Acinetobacter baumannii ATCC1960618.5
Pseudomonas aeruginosa ATCC2785314.5
Pseudomonas aeruginosa ATCC2926016.5
Staphylococcus aureus ATCC6538p22.5
5c (Piperidine derivative)Acinetobacter baumannii ATCC1960619.5
Pseudomonas aeruginosa ATCC2785315.5
Pseudomonas aeruginosa ATCC2926018.5
Staphylococcus aureus ATCC6538p23.5
5d (3-Fluoroaniline derivative)Acinetobacter baumannii ATCC1960614.5
Pseudomonas aeruginosa ATCC2785311.5
Pseudomonas aeruginosa ATCC2926013.5
Staphylococcus aureus ATCC6538p19.5
Tetracycline (Positive Control)Acinetobacter baumannii ATCC1960625.0
Pseudomonas aeruginosa ATCC2785320.0
Pseudomonas aeruginosa ATCC2926022.0
Staphylococcus aureus ATCC6538p30.0

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of this compound derivatives is highly dependent on the nature of the substituents.

SAR Core This compound Core Substituents Substituents on Phenyl Rings and Amino Group Core->Substituents Modification Lipophilicity Lipophilicity Substituents->Lipophilicity ElectronicEffects Electronic Effects Substituents->ElectronicEffects StericHindrance Steric Hindrance Substituents->StericHindrance Activity Antimicrobial Activity Lipophilicity->Activity ElectronicEffects->Activity StericHindrance->Activity

Sources

Application Notes and Protocols for the Pharmacological Characterization of 2-Amino-N-phenylacetamide Derivatives: A Focus on Safinamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The 2-amino-N-phenylacetamide scaffold is a versatile chemical structure that has given rise to a number of pharmacologically active agents, particularly those targeting the central nervous system. Derivatives of this class have shown promise as anticonvulsants and are being investigated for a range of neurological disorders.[1][2][3] A prominent example that has reached clinical use is Safinamide, an orally administered α-aminoamide derivative.[4] Safinamide is distinguished by its dual mechanism of action, which involves both dopaminergic and non-dopaminergic (glutamatergic) pathways, making it a valuable adjunctive therapy in the management of Parkinson's disease.[4][5][6][7]

This guide provides a detailed overview of the key pharmacological characteristics of this compound derivatives, using Safinamide as a primary exemplar. It offers insights into its mechanisms of action and provides detailed protocols for the in vitro characterization of similar compounds.

Part 1: Unraveling the Dual Mechanism of Action

Safinamide's therapeutic efficacy stems from its ability to modulate two critical neurotransmitter systems: the dopaminergic and the glutamatergic systems. This dual action allows it to address both motor and non-motor symptoms associated with Parkinson's disease.[7]

Dopaminergic Pathway Modulation: MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that is responsible for the catabolism of monoamine neurotransmitters, with a particular affinity for dopamine in the human brain.[4][8][9] By breaking down dopamine, MAO-B reduces its availability in the synaptic cleft. In Parkinson's disease, where dopaminergic neurons are progressively lost, preserving existing dopamine levels is a critical therapeutic strategy.[6]

Safinamide acts as a potent, highly selective, and reversible inhibitor of MAO-B.[6][10][11] Unlike irreversible inhibitors, its reversible action may contribute to a favorable safety profile.[12] This inhibition leads to decreased dopamine degradation, thereby increasing dopamine concentrations in the striatum and enhancing dopaminergic activity.[11]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron L_DOPA L-DOPA DA Dopamine (DA) L_DOPA->DA VMAT2 VMAT2 DA->VMAT2 MAO_B MAO-B DA->MAO_B Catabolism DAT Dopamine Transporter (DAT) DA->DAT Reuptake D2R D2 Receptor DA->D2R Binds DA_vesicle DA Vesicle VMAT2->DA_vesicle DA_vesicle->DA Release DOPAC DOPAC MAO_B->DOPAC DAT->DA Signal Signal Transduction D2R->Signal Activates Safinamide Safinamide Safinamide->MAO_B Inhibits G cluster_0 Presynaptic Glutamatergic Neuron AP Action Potential Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Depolarization Depolarization Na_Channel->Depolarization Na+ Influx Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Glu_Vesicle Glutamate Vesicle Ca_Channel->Glu_Vesicle Ca2+ Influx Triggers Glu_Release Glutamate Release Glu_Vesicle->Glu_Release Safinamide Safinamide Safinamide->Na_Channel Blocks

Caption: Non-dopaminergic mechanism of Safinamide.

Part 2: In Vitro Pharmacological Profiling Protocols

To characterize a novel this compound derivative, a series of in vitro assays are essential to determine its potency and mechanism of action. Below are protocols for assessing the two primary activities of a Safinamide-like compound.

Protocol: Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human MAO-B. It is adapted from commercially available fluorometric screening kits. [13][14][15] Principle: The MAO-B enzyme catalyzes the oxidation of a substrate, producing hydrogen peroxide (H2O2) as a byproduct. A probe in the reaction mixture reacts with H2O2 in the presence of a developer to generate a fluorescent product, which can be measured. An inhibitor will reduce the rate of H2O2 production, leading to a decrease in the fluorescent signal.

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., kynuramine)

  • Developer

  • Fluorescent Probe (e.g., OxiRed™ or similar)

  • Test Compound (e.g., Safinamide) and appropriate solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Selegiline)

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and the positive control (Selegiline) in a suitable solvent (e.g., 10 mM in DMSO).

    • Create a series of dilutions of the test compound at 10 times the final desired concentration in MAO-B Assay Buffer. This minimizes the final solvent concentration in the assay to avoid interference.

  • Assay Plate Setup:

    • In a 96-well black plate, add 10 µL of each test compound dilution to the appropriate wells.

    • Add 10 µL of the diluted positive control to its designated wells.

    • Add 10 µL of MAO-B Assay Buffer to the "Enzyme Control" (EC) wells (representing 100% enzyme activity).

    • Add 10 µL of MAO-B Assay Buffer to the "Blank Control" wells.

  • Enzyme Addition and Incubation:

    • Prepare a working solution of MAO-B enzyme by diluting the stock enzyme in MAO-B Assay Buffer according to the manufacturer's instructions.

    • Add 50 µL of the diluted MAO-B enzyme solution to all wells except the "Blank Control" wells.

    • Add 50 µL of MAO-B Assay Buffer to the "Blank Control" wells.

    • Incubate the plate for 10 minutes at 37°C to allow the test compounds to interact with the enzyme.

  • Substrate Addition and Kinetic Measurement:

    • Prepare the MAO-B Substrate Solution by mixing the MAO-B Substrate, Developer, and Fluorescent Probe in MAO-B Assay Buffer.

    • Add 40 µL of the Substrate Solution to all wells to initiate the reaction.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 10-40 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • For each well, determine the reaction rate (slope) from the linear portion of the kinetic curve.

    • Subtract the slope of the Blank Control from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

G A Prepare Compound Dilutions (10x) B Add 10µL of Compound, Control, or Buffer to 96-well Plate A->B C Prepare & Add 50µL MAO-B Enzyme Solution B->C D Incubate 10 min @ 37°C C->D E Prepare & Add 40µL Substrate Mix D->E F Measure Fluorescence Kinetically @ 37°C E->F G Calculate Slopes & % Inhibition F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: Workflow for the MAO-B Inhibition Assay.
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol provides a framework for assessing the effect of a test compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic currents across the cell membrane. By applying specific voltage protocols, one can isolate and characterize the currents flowing through sodium channels and determine how they are affected by a test compound.

Materials and Reagents:

  • Cell line stably expressing the desired sodium channel subtype (e.g., Nav1.2, Nav1.5).

  • Cell culture reagents.

  • External solution (containing physiological concentrations of ions, e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose).

  • Internal solution (for the patch pipette, e.g., CsF, CsCl, EGTA, HEPES).

  • Test Compound and Positive Control (e.g., Lidocaine, Flecainide). [16]* Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

  • Data acquisition software.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture cells expressing the target sodium channel to an appropriate confluency.

    • On the day of the experiment, transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the external solution.

  • Obtaining a Whole-Cell Recording:

    • Fabricate a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution.

    • Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Recording Sodium Currents:

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all sodium channels are in a closed, resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents. The current will appear as a rapid, transient inward current.

    • Record the baseline current-voltage (I-V) relationship in the absence of any compound.

  • Compound Application:

    • Apply the test compound at a known concentration to the cell via the perfusion system. Allow sufficient time for the compound to equilibrate.

    • Repeat the voltage-step protocol to record sodium currents in the presence of the compound.

  • Assessing State-Dependence (Optional but Recommended):

    • To investigate if the block is use-dependent or state-dependent, apply different voltage protocols. [16] * Use-Dependence: Apply a train of short depolarizing pulses at a high frequency (e.g., 10 Hz) and measure the progressive reduction in peak current.

      • Inactivated-State Block: Apply a long pre-pulse to a depolarized potential (e.g., -30 mV) to inactivate the channels before applying the test pulse. A greater block under these conditions suggests preferential binding to the inactivated state.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after compound application.

    • Calculate the percentage of block at a specific voltage (e.g., the voltage that elicits the maximum current).

    • Construct a concentration-response curve by applying multiple concentrations of the compound and calculate the IC50.

    • Analyze changes in channel gating properties, such as the voltage-dependence of activation and inactivation.

Part 3: Data Interpretation and Summary

A comprehensive pharmacological profile is built by integrating data from multiple assays. For a Safinamide-like compound, this would include its potency at MAO-B and its effects on sodium channels.

Quantitative Data Summary for Safinamide

The following table summarizes key pharmacological data for Safinamide, gathered from published literature.

ParameterReceptor/EnzymeValueSpeciesReference(s)
IC50 MAO-B9.8 nMHuman (recombinant)[12]
IC50 MAO-A>10,000 nMHuman (recombinant)[12]
Selectivity Index MAO-A / MAO-B>1000Human[11]
Plasma Protein Binding -88-90%Human[12][17]
Bioavailability -~95%Human[12][17]
Elimination Half-life -20-30 hoursHuman[10][17]

Conclusion

The this compound derivative Safinamide exemplifies a modern pharmacological agent with a multifaceted mechanism of action. Its ability to concurrently enhance dopaminergic tone through selective and reversible MAO-B inhibition and reduce glutamatergic hyperactivity via ion channel blockade provides a compelling rationale for its use in complex neurological disorders like Parkinson's disease. [4][18] The characterization of novel derivatives from this chemical class requires a systematic approach. The protocols outlined in this guide for enzymatic inhibition assays and electrophysiological recordings provide a robust framework for elucidating the potency, selectivity, and mechanisms of action of new chemical entities, thereby enabling researchers and drug developers to identify promising candidates for further preclinical and clinical development.

References

  • Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease. (n.d.). National Center for Biotechnology Information. [Link]

  • An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. (2024). PubMed Central. [Link]

  • Safinamide in the treatment pathway of Parkinson's Disease: a European Delphi Consensus. (2022). Nature. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PubMed Central. [Link]

  • Safinamide: an add-on treatment for managing Parkinson's disease. (2018). PubMed Central. [Link]

  • Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity. (n.d.). PubMed. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. (2020). PubMed Central. [Link]

  • Clinical Pharmacology Review of Safinamide for the Treatment of Parkinson's Disease. (2015). Taylor & Francis Online. [Link]

  • What is the mechanism of Safinamide mesylate? (2024). Patsnap Synapse. [Link]

  • Proarrhythmic response to sodium channel blockade. Theoretical model and numerical experiments. (n.d.). Circulation. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. [Link]

  • Safinamide, an inhibitor of monoamine oxidase, modulates the magnitude, gating, and hysteresis of sodium ion current. (2024). PubMed Central. [Link]

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023). MDPI. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Safinamide. (n.d.). PubMed. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed. [Link]

  • The Clinical Safety and Efficacy of Sodium Channel Blocker Therapy for Rhythm Control in Atrial Fibrillation: Insights from the REGUEIFA Registry. (n.d.). MDPI. [Link]

  • The novel mechanism of action from safinamide in Parkinson's disease (PD). (n.d.). ResearchGate. [Link]

  • AusPAR Attachment: Product Information: Safinamide. (2019). Therapeutic Goods Administration (TGA). [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (n.d.). PubMed Central. [Link]

  • Safinamide. (n.d.). Wikipedia. [Link]

  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. (n.d.). PubMed Central. [Link]

  • Safinamide Monograph for Professionals. (2025). Drugs.com. [Link]

  • Pharmacology of anticonvulsant drugs. (2024). Deranged Physiology. [Link]

  • Safinamide improves motor and non-motor symptoms in fluctuating Parkinson's disease patients. (n.d.). VJNeurology. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Safinamide. (2025). ResearchGate. [Link]

  • Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel. (2019). Proceedings of the National Academy of Sciences. [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 2-Amino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the separation and quantification of 2-Amino-N-phenylacetamide (also known as N-phenylglycinamide). This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds and fine chemicals. The method utilizes reversed-phase chromatography with a C18 stationary phase and a gradient elution of acetonitrile and water, modified with formic acid to ensure optimal peak shape and resolution. Detection is performed via UV spectrophotometry. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system through rigorous system suitability testing to ensure data integrity and trustworthiness.

Introduction and Scientific Rationale

This compound is an aromatic amide containing both a primary amine and a phenyl group.[1] Its accurate quantification is critical for monitoring reaction kinetics, assessing product purity, and ensuring the safety and efficacy of final pharmaceutical products. The structural characteristics of the molecule—specifically the hydrophobic phenyl ring and the basic amino group—make reversed-phase HPLC an ideal analytical technique.[2][3]

Principle of Separation: The methodology is founded on the principles of reversed-phase chromatography, where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which are necessary for interacting with the phenyl ring of the analyte. This interaction is the primary mechanism for retention.[4]

  • Mobile Phase Strategy: A gradient mixture of acetonitrile and water provides the necessary polarity range to elute the analyte and any potential impurities with varying hydrophobicities. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • pH Control and Peak Shape: The inclusion of 0.1% formic acid in the mobile phase is a critical choice driven by the presence of the primary amine. At an acidic pH (typically < 4), the amino group is protonated (-NH₃⁺). This protonation prevents the uncharged amine from interacting with residual, acidic silanol groups on the silica backbone of the HPLC column. Such secondary interactions are a common cause of significant peak tailing for basic compounds. By ensuring the analyte carries a consistent positive charge, we achieve sharp, symmetrical chromatographic peaks, which are essential for accurate quantification.[5][6]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis of this compound.

Materials and Instrumentation
Item Specification
HPLC System Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector.
Analytical Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).
Data Acquisition Agilent OpenLab CDS Software or equivalent.
Solvents & Reagents Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
Reference Standard This compound (≥98% purity).
Labware Volumetric flasks, analytical balance, autosampler vials with septa, 0.45 µm syringe filters (PTFE or Nylon).
Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below for ease of reference.

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (Note: Verify optimal wavelength via UV scan of standard)
Run Time 15 minutes
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

Diluent Preparation:

  • Prepare a mixture of 50:50 (v/v) Acetonitrile and Water to be used as the diluent for all standard and sample preparations. This ensures solvent compatibility with the initial mobile phase conditions and prevents peak distortion.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly. This solution is used for routine analysis and system suitability checks.

Sample Preparation:

  • Accurately weigh an amount of the sample material expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Analytical Workflow and Data Management

The following diagram illustrates the logical flow of the analytical procedure, from initial sample handling to final data reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation prep_start Weigh Standard & Sample Material dissolve Dissolve in Diluent (50:50 ACN/H2O) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL into HPLC System filter->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect acquire Acquire Chromatogram detect->acquire sst_check System Suitability Test (SST) - Tailing Factor - Plate Count - RSD % acquire->sst_check quantify Quantify Analyte (External Standard Method) sst_check->quantify PASS sst_fail FAIL: Troubleshoot & Re-run sst_check->sst_fail FAIL report Generate Final Report quantify->report

Caption: End-to-end workflow for the HPLC analysis of this compound.

System Trustworthiness: Validation and Suitability

To ensure the reliability and accuracy of the results generated by this method, a system suitability test (SST) must be performed before the analysis of any samples. This validates that the chromatographic system is performing adequately for the intended analysis.

Procedure:

  • Inject the Working Standard Solution (100 µg/mL) five consecutive times.

  • Calculate the parameters listed in the table below using the resulting chromatograms.

System Suitability Acceptance Criteria:

Parameter Acceptance Criterion Rationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate peak integration.
Theoretical Plates (N) N > 2000Indicates high column efficiency and good separation power.
Relative Standard Deviation (RSD) ≤ 2.0% for Peak AreaDemonstrates the precision and reproducibility of the autosampler and detector.

If any of the SST criteria are not met, the instrument must be investigated and the issue rectified before proceeding with sample analysis. Common troubleshooting steps include checking for leaks, ensuring proper mobile phase degassing, or replacing the column if it has degraded.

Expected Results and Discussion

Under the specified conditions, this compound should elute as a sharp, symmetrical peak with an approximate retention time of 4-6 minutes. The exact retention time may vary depending on the specific column batch and HPLC system condition. A representative chromatogram would show a well-resolved peak for the analyte, baseline-separated from any solvent front disturbances or potential impurities. The use of a gradient ensures that more hydrophobic impurities are eluted from the column before the run concludes, preventing carryover into subsequent injections.

Conclusion

The HPLC method described provides a precise, accurate, and robust tool for the quantitative analysis of this compound. The logical selection of a C18 column, a buffered mobile phase, and gradient elution is grounded in the physicochemical properties of the analyte. The integrated system suitability protocol ensures that the method operates as a self-validating system, delivering trustworthy data for critical applications in pharmaceutical development and quality control.

References

  • PubChem. 2-Amino-2-phenylacetamide | C8H10N2O. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. SIELC. [Link]

  • J-Stage. Separation and determination of aromatic amines by reversed-phase HPLC. The Japan Society for Analytical Chemistry. [Link]

  • ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography. American Chemical Society. [Link]

  • Agilent Technologies. Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Akadémiai Kiadó. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]

  • Request PDF. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • Solubility of Things. Acetanilide. [Link]

Sources

Thin-layer chromatography (TLC) for monitoring "2-Amino-N-phenylacetamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Thin-Layer Chromatography (TLC) Monitoring of 2-Amino-N-phenylacetamide Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of N-aryl acetamides is a cornerstone reaction in medicinal and materials chemistry. This compound, a derivative of interest, is typically synthesized in a multi-step process that requires careful monitoring to ensure reaction completion and maximize yield. This application note provides a detailed, field-tested protocol for the use of thin-layer chromatography (TLC) as a rapid, efficient, and economical method to monitor the synthesis, specifically focusing on the initial acylation step—the conversion of aniline to 2-chloro-N-phenylacetamide—and the subsequent amination to yield the final product. We will delve into the causality behind procedural choices, from mobile phase selection to visualization techniques, to provide researchers with a robust and self-validating analytical system.

Introduction: The Rationale for Reaction Monitoring

The synthesis of this compound typically proceeds via a two-step pathway: (1) the N-acylation of a primary aromatic amine (aniline) with chloroacetyl chloride to form the intermediate, 2-chloro-N-phenylacetamide, followed by (2) nucleophilic substitution of the chloride with an amino group[1][2][3]. Each step presents a risk of incomplete conversion or the formation of side products. Therefore, real-time reaction monitoring is not merely a procedural formality but a critical component of process control and optimization[4][5].

Thin-layer chromatography (TLC) is an indispensable tool for this purpose. It leverages the differential partitioning of analytes between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system)[6][7]. The polarity of the molecules dictates their migration distance on the TLC plate; less polar compounds travel further, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values. In this synthesis, the starting material (aniline), the intermediate, and the final product possess distinct polarities, enabling their clear separation and visualization on a TLC plate.

Reaction Scheme:

  • Step 1: Chloroacetylation of Aniline Aniline + Chloroacetyl Chloride → 2-Chloro-N-phenylacetamide + HCl

  • Step 2: Amination 2-Chloro-N-phenylacetamide + NH₃ → this compound + NH₄Cl

This guide provides a comprehensive protocol to track the consumption of starting materials and the formation of products for both steps, ensuring chemists can make informed decisions about reaction progression, endpoint, and workup procedures.

Principle of TLC Separation for this Synthesis

The success of TLC monitoring hinges on the significant polarity differences between the key compounds involved:

  • Aniline (Starting Material - Step 1): A primary aromatic amine, aniline is a relatively polar molecule due to the N-H bonds capable of hydrogen bonding. It adheres moderately to the silica gel stationary phase.

  • 2-Chloro-N-phenylacetamide (Intermediate/Product - Step 1): The conversion of the primary amine to a secondary amide masks the basicity and reduces the hydrogen-bonding capability of the nitrogen atom. This results in a significant decrease in polarity compared to aniline. Consequently, it will travel much further up the TLC plate.

  • This compound (Final Product - Step 2): The introduction of a primary amino group (-NH₂) adds a highly polar, hydrogen-bonding functional group back into the molecule. This makes the final product significantly more polar than the chloro-intermediate and often more polar than the starting aniline, causing it to have the lowest Rf value among the three.

This predictable difference in polarity is the foundation upon which this analytical protocol is built.

Materials and Reagents

  • TLC Plates: Silica Gel 60 F₂₅₄ pre-coated aluminum plates. The F₂₅₄ indicator allows for visualization under UV light at 254 nm[8].

  • Mobile Phase Solvents (Eluent):

    • Ethyl Acetate (EtOAc), HPLC Grade

    • n-Hexane, HPLC Grade

  • Visualization Reagents:

    • Potassium Permanganate (KMnO₄) Stain:

      • Solution: 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH (aq), dissolved in 200 mL water. This is a general oxidative stain effective for most organic compounds[9].

    • Ninhydrin Stain:

      • Solution: 0.3 g Ninhydrin dissolved in 100 mL n-butanol and 3 mL acetic acid. This stain is highly specific for primary and secondary amines, which appear as colored spots upon heating[10][11].

  • Apparatus:

    • Glass TLC developing chamber with a lid

    • Micropipette or glass capillary tubes for spotting

    • Pencil

    • Ruler

    • UV Lamp (254 nm)

    • Heat gun or hot plate

    • Forceps

    • Fume hood

Detailed Experimental Protocol

This protocol is designed as a self-validating system, employing co-spotting to eliminate ambiguity in spot identification.

Part A: Mobile Phase Preparation

The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (Hexane) and a more polar solvent (Ethyl Acetate) allows for fine-tuning of the eluting power[7][12].

  • Action: Prepare a 7:3 (v/v) mixture of Hexane:Ethyl Acetate in a beaker. For example, mix 70 mL of Hexane with 30 mL of Ethyl Acetate.

  • Causality: This ratio provides a moderately polar mobile phase suitable for separating the aromatic amines and amides in this reaction. The polarity can be increased (e.g., 1:1 Hexane:EtOAc) if compounds are not moving sufficiently off the baseline, or decreased if they are running too close to the solvent front[7].

  • Procedure: Pour the prepared eluent into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor, which ensures even development. Close the lid and let it equilibrate for at least 10 minutes.

Part B: TLC Plate Preparation and Spotting

Proper spotting is essential for clean chromatography. Co-spotting is a powerful technique to confirm the identity of spots in the reaction mixture lane.

  • Prepare the Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three small, equidistant points on this line for spotting. Label them 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).

  • Prepare Samples:

    • Starting Material (S): Dissolve a tiny amount of the starting material (e.g., aniline for Step 1) in a few drops of a volatile solvent like EtOAc.

    • Reaction Mixture (R): Using a capillary tube, withdraw a small aliquot of the reaction mixture. Dilute it in a vial with 5-10 drops of EtOAc.

  • Spot the Plate:

    • Lane S: Using a clean capillary tube, touch it to the starting material solution and then briefly and gently touch it to the 'S' mark on the baseline. The goal is a small, concentrated spot, no more than 1-2 mm in diameter.

    • Lane R: With a new capillary tube, apply a spot of the diluted reaction mixture onto the 'R' mark.

    • Lane C (Co-spot): First, apply a spot of the starting material solution onto the 'C' mark. Then, without changing capillaries, carefully spot the diluted reaction mixture directly on top of the starting material spot.

    • Allow the solvent from the spots to evaporate completely before development.

Part C: Plate Development
  • Elution: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level.

  • Development: Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the final position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Part D: Visualization and Analysis

Visualization is performed in a specific sequence, from non-destructive to destructive methods.

  • UV Visualization (Non-destructive):

    • Place the dried plate under a UV lamp (254 nm).

    • Aromatic compounds like aniline and the N-phenylacetamide products will absorb UV light and appear as dark purple/blue spots against the fluorescent green background of the plate[8].

    • Gently circle any visible spots with a pencil.

  • Potassium Permanganate (KMnO₄) Staining (Destructive):

    • Quickly dip the plate into the KMnO₄ stain solution using forceps, or spray the plate evenly with the stain.

    • Compounds that can be oxidized (most organic molecules) will appear as yellow-to-brown spots on a purple background[9]. This is a universal stain that helps visualize any compounds not visible under UV.

    • Gently warm the plate with a heat gun to accelerate development.

  • Ninhydrin Staining (Specific for Amines):

    • On a separate TLC plate developed at the same time, use the ninhydrin stain.

    • Dip or spray the plate and heat it carefully with a heat gun.

    • Primary amines (like aniline and the final product) will react to form a characteristic purple or pink spot (Ruhemann's purple)[10]. Secondary amines may appear as yellow-orange spots. Amides (like the intermediate) will not react. This provides definitive evidence for the presence or absence of the starting material and final product.

Results and Interpretation

The progress of the reaction is determined by observing the relative intensity of the spots over time.

  • Rf Calculation: The Retention Factor (Rf) is a key metric. It is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Monitoring Step 1 (Aniline → 2-Chloro-N-phenylacetamide):

    • Aniline (Starting Material): Will have a low-to-moderate Rf value. It will be visible under UV, stain with Ninhydrin (purple), and with KMnO₄.

    • 2-Chloro-N-phenylacetamide (Product): Being less polar, it will have a significantly higher Rf value than aniline. It will be visible under UV and stain with KMnO₄, but will not react with the Ninhydrin stain.

    • Reaction Progress: As the reaction proceeds, the aniline spot in the 'R' lane will diminish in intensity, while the product spot will appear and grow stronger. The reaction is complete when the aniline spot is no longer visible in the 'R' lane. The co-spot lane 'C' helps confirm that the lower spot in the 'R' lane is indeed unreacted aniline.

  • Monitoring Step 2 (Intermediate → this compound):

    • 2-Chloro-N-phenylacetamide (Starting Material): High Rf value, UV active, Ninhydrin negative.

    • This compound (Product): Due to the primary amine, this product will be very polar and have a very low Rf value, likely lower than the initial aniline. It will be UV active and will stain intensely purple with Ninhydrin.

    • Reaction Progress: The high-Rf intermediate spot will fade, and a new, low-Rf spot will appear and intensify. Completion is marked by the disappearance of the intermediate spot.

Table 1: Expected Rf Values and Visualization Characteristics

CompoundExpected Rf Range*UV (254 nm)KMnO₄ StainNinhydrin Stain
Aniline0.3 - 0.4YesYesPurple/Pink
2-Chloro-N-phenylacetamide0.6 - 0.7YesYesNo Color
This compound0.1 - 0.2YesYesPurple/Pink

*Note: Rf values are highly dependent on the exact TLC plate, solvent mixture, and environmental conditions. These are representative values for a 7:3 Hexane:EtOAc system for illustrative purposes.

Visual Workflow and Troubleshooting

TLC Monitoring Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_eluent Prepare Eluent & Equilibrate Chamber prep_plate Prepare & Spot TLC Plate (S, C, R Lanes) prep_eluent->prep_plate develop Develop Plate in Chamber prep_plate->develop dry Dry Plate & Mark Solvent Front develop->dry vis_uv 1. View under UV Lamp (254 nm) (Non-destructive) dry->vis_uv vis_stain 2. Apply Chemical Stain (KMnO₄ or Ninhydrin) vis_uv->vis_stain calc_rf Calculate Rf Values vis_stain->calc_rf interpret Interpret Results: - Identify Spots - Assess Reaction Progress calc_rf->interpret

Caption: A logical workflow for monitoring reaction progress using TLC.

Troubleshooting Guide
IssuePossible CauseSolution
Spots are streaking vertically Sample is too concentrated; compound is very acidic/basic.Dilute the sample more before spotting. Add a small amount of acid (acetic) or base (triethylamine) to the eluent.
All spots remain on the baseline Mobile phase is not polar enough.Increase the polarity of the eluent by increasing the proportion of Ethyl Acetate (e.g., try 1:1 Hexane:EtOAc).
All spots run to the solvent front Mobile phase is too polar.Decrease the polarity by increasing the proportion of Hexane (e.g., try 9:1 Hexane:EtOAc).
No spots visible under UV Compounds are not UV-active.Rely on destructive visualization methods like KMnO₄ or other appropriate stains.
Spots are very large/diffuse Spotting was too slow or spot was too large.Apply the sample in smaller increments, allowing the solvent to dry between applications. Use a smaller capillary.

References

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Available at: [Link]

  • Goode, D. R. Amide Workup - Biofilm Inhibitor Synthesis. LibreTexts. Available at: [Link]

  • Al-Hourani, B. J., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6690-6706. Available at: [Link]

  • Shaikh, A. A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 551-558. Available at: [Link]

  • Shaikh, A. A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Available at: [Link]

  • Shaikh, A. A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. Available at: [Link]

  • Orgsyn. TLC Stains. Available at: [Link]

  • Al-Suhaibani, S. S., & Ahmed, N. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(6). Available at: [Link]

  • Scribd. TLC Visualization Reagents Guide. Available at: [Link]

  • ScienceMadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • ResearchGate. (2017). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Available at: [Link]

  • Reddit. (2023). TLC for amide synthesis. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2017). A facile amidation of chloroacetyl chloride using DBU. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • ResearchGate. shows the reaction between aryl amine and chloroacetyl chloride to give.... Available at: [Link]

  • Anwar, S., et al. (1996). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. J. Indian Chem. Soc., 73, 503-504. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids.... Available at: [Link]

  • ResearchGate. Thin Layer Chromatography and Amides. Available at: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 2-chloro-N-(substituted)phenylacetamide and.... Available at: [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13. Available at: [Link]

Sources

Application Notes & Protocols: In Vitro Antibacterial Activity Testing of "2-Amino-N-phenylacetamide" Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial properties. Among the promising scaffolds, N-phenylacetamide derivatives have garnered significant interest for their diverse pharmacological activities.[1][2] Specifically, compounds based on the "2-Amino-N-phenylacetamide" core are being explored as potential antibacterial agents.[1][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the initial in vitro evaluation of the antibacterial activity of "this compound" compounds. Our focus is on establishing robust, reproducible methodologies that adhere to internationally recognized standards, ensuring the generation of high-integrity data crucial for advancing novel compounds through the discovery pipeline.

Foundational Principles: Standardization in Antimicrobial Susceptibility Testing (AST)

The cornerstone of reliable antibacterial testing is standardization. Without it, results are neither comparable nor reproducible. The two leading authorities that provide globally recognized guidelines are the Clinical and Laboratory Standards Institute (CLSI) in the United States and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe.[4][5][6][7][8][9] Adherence to their principles is paramount for generating data that is universally understood and accepted.

The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11] This quantitative measure is the gold standard for assessing the potency of a potential new antibiotic.

Core Methodology I: Agar Disk Diffusion (Kirby-Bauer Test) for Primary Screening

The disk diffusion method is a valuable, widely used qualitative or semi-quantitative technique for initial screening.[12][13] It rapidly assesses whether a compound possesses antibacterial activity against a panel of test organisms.

Principle of Action

A paper disk impregnated with a known amount of the test compound is placed on an agar plate uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[13][14] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Causality Behind Experimental Choices
  • Medium: Mueller-Hinton Agar (MHA) is the standard medium because it has good reproducibility, does not inhibit common antibacterial agents like sulfonamides, and supports the growth of most non-fastidious pathogens.[12][15]

  • Inoculum Density: Standardizing the bacterial inoculum to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL) is critical.[12] A lower density may overestimate efficacy (larger zones), while a higher density can lead to false resistance (smaller or no zones).

  • Agar Depth: A uniform agar depth of 4 mm is specified to ensure that the vertical and lateral diffusion of the compound is consistent from plate to plate.[15]

Detailed Protocol: Agar Disk Diffusion
  • Inoculum Preparation:

    • From a pure, overnight culture plate, select 3-4 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard visually or using a nephelometer.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[14]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60° each time to ensure a uniform lawn of growth.[12]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Compound Application:

    • Prepare stock solutions of the "this compound" compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Aseptically impregnate sterile paper disks (6 mm diameter) with a defined volume (e.g., 20 µL) of the test compound solution to achieve a specific concentration per disk (e.g., 30 µ g/disk ).

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Ensure disks are spaced at least 24 mm apart from each other and from the edge of the plate.[13][15]

    • Gently press each disk to ensure complete contact with the agar.

  • Controls:

    • Negative Control: A disk impregnated only with the solvent (e.g., DMSO) used to dissolve the test compounds. This should show no zone of inhibition.

    • Positive Control: A disk of a known, commercially available antibiotic (e.g., Gentamicin 10 µg, Tetracycline 30 µg) to validate the test system.

  • Incubation:

    • Within 15 minutes of placing the disks, invert the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.

    • Record the measurements as shown in the data table below.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 1. Prepare 0.5 McFarland Inoculum E1 3. Inoculate MHA Plate (Lawn Culture) P1->E1 P2 2. Prepare Compound & Control Disks E2 4. Apply Disks to Agar Surface P2->E2 E1->E2 E3 5. Incubate Plates (16-20h at 35°C) E2->E3 A1 6. Measure Zone of Inhibition (mm) E3->A1 A2 7. Record & Compare Data A1->A2

Fig 1. Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.

Core Methodology II: Broth Microdilution for Quantitative MIC Determination

For a precise, quantitative assessment of antibacterial potency, the broth microdilution method is the internationally recognized gold standard.[10][16] This method determines the MIC value of the test compound.

Principle of Action

The test compound is serially diluted in a liquid growth medium within the wells of a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test bacterium. Following incubation, the wells are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[10][11]

Causality Behind Experimental Choices
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard. The concentrations of divalent cations (Ca²⁺ and Mg²⁺) are controlled as they can significantly affect the activity of certain classes of antibiotics against specific bacteria.

  • Two-Fold Serial Dilutions: This logarithmic dilution series allows for the efficient testing of a wide range of concentrations to pinpoint the inhibitory concentration.[16]

  • Final Inoculum Concentration: A final standardized inoculum of approximately 5 x 10⁵ CFU/mL in each well is crucial for reproducibility and comparability with established breakpoint data.[17]

Detailed Protocol: Broth Microdilution
  • Plate Preparation:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a stock solution of the "this compound" compound at 40x the highest desired final concentration in a suitable solvent.

    • Add 100 µL of the test compound at twice the highest desired final concentration (e.g., 256 µg/mL) to well 1.

  • Serial Dilution:

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, until well 10.

    • After mixing in well 10, discard the final 50 µL. Wells 1-10 now contain 50 µL of serially diluted compound.

  • Controls:

    • Well 11 (Growth Control): Add an additional 50 µL of CAMHB. This well contains no compound and should show robust bacterial growth.

    • Well 12 (Sterility Control): This well contains only 100 µL of uninoculated CAMHB and should remain clear.

    • A separate row or plate should be run with a reference antibiotic (e.g., Gentamicin) to validate the assay.

  • Inoculum Preparation & Inoculation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in section 3.3.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

    • Within 15 minutes, add 50 µL of this diluted inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each test well is now 100 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.[17]

  • Incubation:

    • Cover the plate with a lid or an adhesive seal and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[10]

  • Result Interpretation:

    • Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. A reading aid (e.g., a reading mirror or a light box) is recommended.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well in the series).[11]

Broth_Microdilution_Workflow cluster_prep Plate Preparation cluster_exec Inoculation & Incubation cluster_analysis Analysis P1 1. Add CAMHB to wells 2-12 P2 2. Add Compound to Well 1 & Serially Dilute to Well 10 P1->P2 P3 3. Prepare Controls (Growth & Sterility) P2->P3 E2 5. Inoculate Wells 1-11 P3->E2 E1 4. Prepare Standardized Inoculum (5x10^5 CFU/mL) E1->E2 E3 6. Incubate Plate (16-20h at 35°C) E2->E3 A1 7. Visually Inspect for Turbidity E3->A1 A2 8. Determine & Record MIC (Lowest Clear Well Conc.) A1->A2

Fig 2. Workflow for the Broth Microdilution MIC Assay.

Data Presentation and Management

Organizing experimental data in a clear, structured format is essential for analysis and reporting.

Table 1: Example Data Table for Agar Disk Diffusion Results
Compound IDConc. per Disk (µg)Test OrganismReplicate 1 Zone (mm)Replicate 2 Zone (mm)Replicate 3 Zone (mm)Mean Zone (mm)
Phenylacetamide-0130E. coli ATCC 2592218191818.3
Phenylacetamide-0130S. aureus ATCC 2921322212221.7
Gentamicin10E. coli ATCC 2592220212020.3
Gentamicin10S. aureus ATCC 2921325242524.7
DMSO (Solvent)20 µLE. coli ATCC 259220000
Table 2: Example Data Table for Broth Microdilution MIC Results
Compound IDTest OrganismReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Modal MIC (µg/mL)
Phenylacetamide-01E. coli ATCC 2592216321616
Phenylacetamide-01S. aureus ATCC 292134484
GentamicinE. coli ATCC 259220.50.510.5
GentamicinS. aureus ATCC 292130.250.50.250.25

Note: Quality Control (QC) results for reference strains and antibiotics must fall within the acceptable ranges published in the latest CLSI M100 document to ensure the validity of the experiment.[18][19]

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Wikipedia. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • EUCAST Website. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). PubMed Central. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • EUCAST. European Society of Clinical Microbiology and Infectious Diseases (ESCMID). [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. ASM Journals. [Link]

  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Journal of Clinical Microbiology. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). [Link]

  • CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]

  • Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. IRE Journals. [Link]

  • First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

  • IN-VITRO ANTIMICROBIAL SCREENING OF 2-(4-((2, 4-DIOXOTHIAZOLIDIN-5-YLIDENE) METHYL) PHENOXY)-N- PHENYLACETAMIDE. Bioinfo Publications. [Link]

  • Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. PubMed. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

  • Revealing the Mechanisms of Synergistic Action of Two Magainin Antimicrobial Peptides. Frontiers in Medical Technology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Amino-N-phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical synthetic process. By understanding the underlying chemical principles, you can optimize your reaction conditions and improve the efficiency of your workflow.

Section 1: Frequently Asked Questions (FAQs) about Low Yield

Here we address the most common initial queries regarding the synthesis of this compound, which is typically prepared in a two-step sequence: (1) Acylation of aniline to form 2-chloro-N-phenylacetamide, and (2) Nucleophilic substitution of the chloride with ammonia.

Q1: What are the most common reasons for low yield in the synthesis of this compound?

Low yield is typically traced back to one of three primary areas: incomplete reaction, formation of undesired side products, or loss of product during the workup and purification phases. Incomplete reactions can stem from poor quality starting materials or suboptimal conditions. The most significant side reaction is often the formation of a secondary amine byproduct through over-alkylation.[1]

Q2: How critical is the purity of my starting materials (Aniline, Chloroacetyl Chloride, and Ammonia)?

The purity of your reagents is paramount. For the first step, any moisture present can hydrolyze chloroacetyl chloride, reducing its availability for the acylation of aniline and lowering the yield of the 2-chloro-N-phenylacetamide intermediate.[2] For the second step, the concentration and purity of the ammonia solution are critical for driving the reaction to completion. Using old or impure reagents can introduce contaminants that may interfere with the reaction or complicate purification.

Q3: Can the choice of solvent significantly impact the reaction yield?

Absolutely. The conversion of 2-chloro-N-phenylacetamide to this compound is a classic bimolecular nucleophilic substitution (SN2) reaction. The rate of SN2 reactions is highly dependent on the solvent.

  • Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are highly recommended. They effectively solvate the counter-ion but do not form strong hydrogen bonds with the ammonia nucleophile, leaving it "naked" and highly reactive.[3][4] This leads to a faster reaction rate and often a higher yield.

  • Polar protic solvents (e.g., ethanol, water) can significantly slow down the reaction. These solvents form a "cage" around the ammonia nucleophile through hydrogen bonding, which must be broken for the reaction to occur, thus lowering its effective nucleophilicity and reaction rate.[3][5]

Q4: I'm observing a significant byproduct in my analysis. What is it and how can I minimize it?

The most probable byproduct is the secondary amine, N,N'-(phenylazanediyl)bis(acetyl)bis(amine) , formed when the desired product, this compound, acts as a nucleophile and attacks a second molecule of the starting material, 2-chloro-N-phenylacetamide.

To minimize this:

  • Use a large excess of ammonia: A high concentration of ammonia makes it statistically more likely that the chloro-intermediate will be attacked by an ammonia molecule rather than the product molecule.[1]

  • Control the temperature: While higher temperatures can speed up the desired reaction, they can also accelerate the formation of the byproduct. Monitor the reaction closely and maintain the lowest temperature that allows for a reasonable reaction rate.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Reaction Fails to Proceed or Shows Low Conversion
  • Symptoms: TLC or LC-MS analysis shows a large amount of unreacted 2-chloro-N-phenylacetamide starting material even after extended reaction times.

  • Root Cause Analysis & Solutions:

Potential Cause Diagnostic Check Recommended Solution & Protocol
Poor Reagent Quality Verify the purity of 2-chloro-N-phenylacetamide and the concentration of the ammonia solution.Use freshly purified starting materials. The 2-chloro-N-phenylacetamide intermediate should be recrystallized from a suitable solvent like ethanol until a sharp melting point is achieved (lit. mp 136-139 °C).[6] Use a fresh, sealed bottle of concentrated aqueous ammonia or prepare a solution of ammonia gas in an appropriate anhydrous solvent.
Suboptimal Solvent Choice You are using a protic solvent like ethanol or water.Protocol: Switch to a polar aprotic solvent. In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of 2-chloro-N-phenylacetamide in anhydrous DMF. Add 10-20 equivalents of ammonia (as a solution in isopropanol or bubbled directly). Stir at a controlled temperature (e.g., 50-70 °C) and monitor by TLC.
Insufficient Temperature The reaction is being run at room temperature or below and is proceeding very slowly.Protocol: While monitoring for byproduct formation, gradually increase the reaction temperature in 10 °C increments. A common range for this type of amination is 50-80 °C. Use TLC to find the optimal balance between reaction rate and purity.
Guide 2: Issue - Significant Byproduct Formation Observed
  • Symptoms: TLC shows a new spot, and LC-MS or NMR of the crude product confirms the presence of a higher molecular weight species, consistent with the over-alkylation product.

  • Root Cause Analysis & Solutions:

Potential Cause Diagnostic Check Recommended Solution & Protocol
Insufficient Ammonia The molar ratio of ammonia to the chloro-intermediate is too low (e.g., < 5 equivalents).Protocol: Drastically increase the excess of the nucleophile. Use at least 10-20 equivalents of ammonia relative to 2-chloro-N-phenylacetamide. This ensures the concentration of ammonia is always significantly higher than the concentration of the amine product, favoring the desired reaction pathway.[1]
Reaction Temperature is Too High The reaction is run at elevated temperatures, and byproduct formation increases over time.Protocol: Perform the reaction at the lowest temperature that provides a reasonable rate. It is often better to run the reaction for a longer time at a lower temperature (e.g., 40-50 °C) than for a shorter time at a higher temperature (e.g., >80 °C).
High Local Concentration of Starting Material The ammonia is added too quickly to a concentrated solution of the chloro-intermediate.Protocol: Employ a slow-addition strategy. Dissolve the 2-chloro-N-phenylacetamide in the chosen solvent and add the ammonia solution dropwise over an extended period. This maintains a low concentration of the electrophile in the presence of a large excess of the ammonia nucleophile.

Section 3: Data, Protocols, & Visualizations

Data Presentation

Table 1: Influence of Solvent Choice on Expected SN2 Reaction Rate and Yield

Solvent ClassExample SolventsInteraction with Nucleophile (NH₃)Expected SN2 RateExpected Yield of this compoundReference
Polar Aprotic DMF, DMSO, AcetoneWeak interaction; nucleophile is highly reactive.FastHigh[4][7]
Polar Protic Water, Ethanol, MethanolStrong hydrogen bonding ("solvent cage"); nucleophile is stabilized and less reactive.SlowLow to Moderate[3][5]
Non-Polar Hexane, ToluenePoor solubility of reagents.Very Slow / IneffectiveVery Low
Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield by favoring the SN2 pathway and minimizing side reactions.

  • Reaction Setup: In a pressure-rated flask equipped with a magnetic stir bar, add 2-chloro-N-phenylacetamide (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material. Cool the mixture in an ice bath. Add a solution of ammonia in isopropanol (e.g., 2.0 M), or concentrated aqueous ammonia (15-20 eq).

  • Reaction: Seal the vessel and heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent). The starting material is significantly less polar than the amine product.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.[8]

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Amination (SN2) cluster_workup Step 3: Purification Aniline Aniline Step1_Reaction Acylation (Solvent: e.g., DCM) Base: e.g., Triethylamine Aniline->Step1_Reaction CAC Chloroacetyl Chloride CAC->Step1_Reaction Precursor 2-Chloro-N-phenylacetamide Step1_Reaction->Precursor Step2_Reaction Nucleophilic Substitution (Solvent: e.g., DMF) Heat: 50-60°C Precursor->Step2_Reaction Ammonia Ammonia (Large Excess) Ammonia->Step2_Reaction Product This compound (Desired Product) Step2_Reaction->Product Major Pathway Byproduct Over-alkylation Byproduct (Secondary Amine) Step2_Reaction->Byproduct Minor Pathway (Minimized by excess NH3) Workup Aqueous Workup & Extraction Product->Workup Byproduct->Workup Purify Column Chromatography or Recrystallization Workup->Purify Final Pure Product Purify->Final

Caption: Experimental workflow for the synthesis of this compound.

Side_Reaction_Mechanism cluster_legend Legend SM 2-Chloro-N-phenylacetamide (Electrophile) Product This compound (Desired Product) SM->Product NH3 Ammonia (Nucleophile) NH3->Product Desired SN2 Attack (High [NH3] favors this) Product_Nuc This compound (Acts as Nucleophile) Byproduct Secondary Amine Byproduct Product_Nuc->Byproduct Undesired SN2 Attack (Side Reaction) SM_2 Another molecule of 2-Chloro-N-phenylacetamide SM_2->Byproduct d Desired Reactant/Product u Undesired Reactant/Product

Caption: Desired reaction pathway versus the undesired over-alkylation side reaction.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). A Technical Guide to N-(2-Aminophenyl)
  • BenchChem Technical Support Team. (2025). Purity Assessment of Synthesized N-(2-Aminophenyl)
  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
  • Various Authors. (2023). What are the effects of solvents on SN1 and SN2 reactions? Quora.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Nipamovir synthesis. BenchChem.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Zhang, Q., et al. (2022). Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions.
  • Ashenhurst, J. (2018).
  • Various Authors. (2021). Why did my amide syntesis does not work?
  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube.
  • Various Authors. (2021).
  • D'hooghe, M., & De Kimpe, N. (2009). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal.
  • BenchChem Technical Support Team. (2025). A Comparative Analysis of the Reactivity of N-Aryl-2-Chloroacetamides in Nucleophilic Substitution Reactions. BenchChem.
  • BOC Sciences. (2024).
  • Sigma-Aldrich. (n.d.). This compound.
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines.
  • Abdel-Latif, E., et al. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides.
  • Various Authors. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC.
  • Lee, J. H., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Organic Chemistry Portal. (n.d.).
  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide.
  • Various Authors. (2012).
  • Jones, C., et al. (2020). Direct alpha-Amination of Amides and Lactams Enabled by the (3+2) Vinyl Azide-Enolate Cycloaddition Manifold.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-phenylacetamide 97%.

Sources

Formation of di-acylated byproduct in "2-Amino-N-phenylacetamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during this synthesis, with a specific focus on the formation of the di-acylated byproduct.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the N-acylation of a primary amine, such as aniline, with an acylating agent like chloroacetyl chloride.[1][2] While seemingly straightforward, this reaction is often complicated by the formation of a di-acylated byproduct, where the initially formed amide undergoes a second acylation. This side reaction can significantly reduce the yield of the desired product and complicate purification. This guide provides a comprehensive overview of the underlying mechanisms and offers practical strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Why does di-acylation occur during the synthesis of this compound?

A1: Di-acylation is a common side reaction in the acylation of primary amines like aniline.[3] After the initial mono-acylation, the nitrogen atom of the resulting amide still possesses a lone pair of electrons. Although this lone pair is delocalized by resonance with the adjacent carbonyl group, making the amide less nucleophilic than the starting amine, it can still react with a sufficiently reactive acylating agent, especially under forcing conditions.[4][5] This leads to the formation of a di-acylated byproduct.

Q2: What are the primary factors that promote the formation of the di-acylated byproduct?

A2: Several experimental parameters can drive the reaction towards di-acylation:

  • Excess Acylating Agent: Using a large excess of the acylating agent (e.g., chloroacetyl chloride) is a primary cause.[3]

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less reactive amide to undergo a second acylation.[3]

  • Strong Bases: The choice and amount of base can influence the reaction outcome. While a base is necessary to neutralize the HCl byproduct, very strong bases may deprotonate the mono-acylated product, increasing its nucleophilicity and promoting di-acylation.[6]

  • Reaction Time: Prolonged reaction times, especially in the presence of excess acylating agent, can increase the likelihood of byproduct formation.

Q3: How can I detect the presence of the di-acylated byproduct in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of the di-acylated byproduct:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and identify the presence of byproducts. The di-acylated product will typically have a different Rf value than the starting material and the desired mono-acylated product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It allows for the separation and quantification of all components in the reaction mixture.[7]

  • Mass Spectrometry (MS): MS can confirm the identity of the byproduct by determining its molecular weight.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural confirmation of the di-acylated byproduct.[1]

Troubleshooting Guide: Minimizing Di-acylated Byproduct Formation

This section provides a systematic approach to troubleshooting and optimizing the synthesis of this compound to minimize the formation of the di-acylated byproduct.

Issue 1: Significant Formation of Di-acylated Byproduct Detected

Root Cause Analysis:

The formation of a di-acylated byproduct is a classic example of over-acylation. The primary drivers are an excess of the acylating agent and/or harsh reaction conditions that promote the second acylation of the less reactive amide intermediate.

Troubleshooting Protocol:

  • Stoichiometry Control:

    • Action: Carefully control the molar ratio of the acylating agent (chloroacetyl chloride) to the starting amine (aniline). Aim for a ratio as close to 1:1 as possible.[3]

    • Rationale: Using a large excess of the acylating agent is a common cause of di-acylation.[3] By limiting its availability, the reaction is more likely to stop after the initial mono-acylation.

  • Temperature Management:

    • Action: Conduct the reaction at a lower temperature. If the reaction is being run at room temperature or elevated temperatures, consider cooling it to 0 °C or even lower in an ice-salt bath.[6]

    • Rationale: The second acylation step has a higher activation energy than the initial acylation of the more nucleophilic amine. Lowering the temperature will disproportionately slow down the undesired side reaction.[3]

  • Controlled Addition of Acylating Agent:

    • Action: Add the acylating agent dropwise to the solution of the amine and base over an extended period.

    • Rationale: This maintains a low instantaneous concentration of the highly reactive acylating agent, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic amide product.

  • Base Selection and Stoichiometry:

    • Action: Use a mild, non-nucleophilic base such as sodium bicarbonate or triethylamine.[1][6] Use only a slight excess of the base (e.g., 1.1-1.2 equivalents) to neutralize the generated HCl.

    • Rationale: Stronger bases can deprotonate the mono-acylated product, forming a highly nucleophilic amidate anion, which readily reacts to form the di-acylated byproduct.

Visualizing the Reaction Pathway

The following diagram illustrates the desired mono-acylation pathway versus the undesired di-acylation pathway.

reaction_pathway cluster_0 Reactants cluster_1 Products Aniline Aniline (Primary Amine) MonoAcyl This compound (Desired Product) Aniline->MonoAcyl 1. Mono-acylation (Fast) AcylChloride Chloroacetyl Chloride AcylChloride->MonoAcyl DiAcyl Di-acylated Byproduct (Undesired) MonoAcyl->DiAcyl 2. Di-acylation (Slower, Undesired) AcylChloride2 Chloroacetyl Chloride AcylChloride2->DiAcyl

Caption: Reaction pathway for the synthesis of this compound.

Data Summary: Impact of Reaction Parameters
ParameterCondition Favoring Mono-acylationCondition Favoring Di-acylationRationale
Stoichiometry (Acylating Agent:Amine) ~1:1>1.5:1Excess acylating agent drives the reaction towards the di-acylated product.[3]
Temperature 0 °C or belowRoom Temperature or ElevatedHigher temperatures provide the activation energy for the less favorable second acylation.[3]
Addition of Acylating Agent Slow, dropwise additionRapid, bulk additionMaintains a low concentration of the acylating agent, favoring reaction with the more nucleophilic amine.
Base Mild, non-nucleophilic (e.g., NaHCO3, TEA)Strong bases (e.g., DBU, NaH)Strong bases can deprotonate the mono-acylated product, increasing its reactivity.[6]
Issue 2: Difficulty in Removing the Di-acylated Byproduct

Root Cause Analysis:

The di-acylated byproduct often has similar polarity to the desired mono-acylated product, making separation by standard techniques challenging.

Troubleshooting Protocol:

  • Recrystallization:

    • Action: Carefully select a solvent system for recrystallization. A mixture of polar and non-polar solvents (e.g., ethyl acetate/hexanes) can often provide the necessary difference in solubility for effective separation.[9]

    • Rationale: The di-acylated product is typically less polar than the mono-acylated product due to the additional acyl group, which can be exploited for separation.

  • Column Chromatography:

    • Action: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable method for purification.[10]

    • Rationale: The difference in polarity between the mono- and di-acylated products allows for their separation on a silica gel column. The less polar di-acylated product will elute first.

  • Liquid-Liquid Extraction:

    • Action: An acidic wash (e.g., dilute HCl) can be used to protonate any unreacted starting amine, making it water-soluble and easily removed. A basic wash (e.g., saturated NaHCO3) can neutralize any remaining acidic impurities.[11]

    • Rationale: While this may not effectively separate the mono- and di-acylated products from each other, it is a crucial step in removing other impurities and simplifying subsequent purification steps.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to minimize the formation of the di-acylated byproduct.

Materials:

  • Aniline

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).[11]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.[9][10]

Visualizing the Experimental Workflow

workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve Aniline & TEA in anhydrous DCM B Cool to 0 °C A->B C Dropwise addition of Chloroacetyl Chloride B->C D Stir at 0 °C for 1-2h C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Wash with NaHCO3, Water, and Brine F->G H Dry and Concentrate G->H I Recrystallization or Column Chromatography H->I

Caption: Optimized experimental workflow for this compound synthesis.

References

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6379–6393. [Link]

  • Al-Sehemi, A. G., Al-Amri, R. S. A.-A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115–1121. Retrieved from [Link]

  • Kim, J. H., et al. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Lee, S. J., et al. (2017). Analytical method validation and monitoring of diacetyl in liquors from Korean market. Food Science and Biotechnology, 26(4), 893–899. [Link]

  • Singh, R., et al. (2017). Reaction of aryl amine with chloroacetyl chloride in the presence of... International Journal of ChemTech Research, 10(3), 365-372. Retrieved from [Link]

  • Sridhar, B., et al. (2019). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 389-395. [Link]

  • Sridhar, B., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications, 48(14), 1775-1784. [Link]

  • Lee, S. J., et al. (2017). Analytical method validation and monitoring of diacetyl in liquors from Korean market. Food Science and Biotechnology, 26(4), 893–899. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and.... Retrieved from [Link]

  • Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829. [Link]

  • Csenkey, D., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. [Link]

  • Byrd, J. C., et al. (2004). Separation of peroxidation products of diacyl-phosphatidylcholines by reversed-phase liquid chromatography-mass spectrometry. Journal of Mass Spectrometry, 39(1), 96-108. [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Retrieved from [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of the Iranian Chemical Society, 19(2), 643-662. [Link]

  • Westin, J. (n.d.). Reactions of Amines. Jack Westin. Retrieved from [Link]

  • LibreTexts. (2023). 24.7: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • OpenStax. (n.d.). 12.5 Reactions of Amines. Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

Sources

Purification of "2-Amino-N-phenylacetamide" by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Amino-N-phenylacetamide (Glycinanilide). This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will explore the nuances of purification by both recrystallization and column chromatography, providing field-tested insights, detailed protocols, and robust troubleshooting advice to overcome common experimental hurdles.

Frequently Asked Questions (General)

Q1: What are the key structural features of this compound that influence its purification? A1: this compound possesses three key functional groups that dictate its behavior: a primary aromatic amine, a secondary amide, and a phenyl ring. The amine group imparts basicity and is a strong hydrogen bond donor. The amide group is polar and participates in hydrogen bonding as both a donor and acceptor. These polar, protic groups mean the molecule will have a strong affinity for polar solvents and stationary phases, a critical factor in designing your purification strategy.

Q2: My compound appears as white or slightly reddish crystals. Is the color an indication of impurity? A2: While pure this compound is typically a white solid, aromatic amines as a class are susceptible to air oxidation, which can lead to the formation of colored impurities.[1] Therefore, a reddish or brownish tint often suggests the presence of minor oxidation byproducts. Both recrystallization (often with activated charcoal) and chromatography can effectively remove these colored impurities.

Q3: What are the primary safety precautions when handling this compound? A3: While specific toxicity data for this exact compound is limited, it should be handled with care, assuming it may be an irritant. The hydrochloride salt is known to be harmful if swallowed and causes skin and serious eye irritation.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[3][4]

Section 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system.[5] For amides, this is often the method of choice.[6]

Recrystallization Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization & Isolation Solvent 1. Select Solvent System (e.g., Ethanol/Water, EA/Hexanes) Crude 2. Place Crude Solid in Erlenmeyer Flask Solvent->Crude AddSolvent 3. Add Minimum Amount of Hot Solvent Crude->AddSolvent Heat 4. Heat to Boiling to Fully Dissolve Solid AddSolvent->Heat Charcoal 5. (Optional) Add Charcoal, Perform Hot Filtration Heat->Charcoal Cool 6. Cool Slowly to Room Temperature Charcoal->Cool IceBath 7. Cool in Ice Bath to Maximize Yield Cool->IceBath Filter 8. Collect Crystals via Vacuum Filtration IceBath->Filter Wash 9. Wash with Ice-Cold Solvent Filter->Wash Dry 10. Dry Crystals Under Vacuum Wash->Dry

Caption: Workflow for the purification of this compound by recrystallization.

Recrystallization FAQs & Troubleshooting

Q4: How do I select the best solvent for recrystallizing this compound? A4: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Given the compound's polar amide and amine groups, polar solvents are an excellent starting point.[6][8] A good strategy is to test solubility in solvents like ethanol, isopropanol, and ethyl acetate. Often, a mixed-solvent system provides the best results. For instance, dissolving the compound in a minimum of hot ethanol (a "good" solvent) and then slowly adding hot water (a "poor" solvent) until the solution becomes faintly cloudy is a classic technique. A combination of ethyl acetate and hexanes has also been shown to be effective for similar structures.[9]

Q5: My compound is "oiling out" as a liquid instead of forming crystals. What's happening and how do I fix it? A5: Oiling out occurs when the cooling solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid crystal lattice. This is often caused by cooling the solution too rapidly or using a solvent system in which the compound is excessively soluble.

  • Solution: Reheat the solution until the oil redissolves. Add a small amount (5-10% more) of the "good" solvent (e.g., ethanol in an ethanol/water system) to reduce the degree of supersaturation upon cooling.[10] Allow the flask to cool much more slowly (e.g., by insulating it with glass wool) to give the molecules adequate time to arrange into an ordered crystal lattice.

Q6: I'm not getting any crystals, even after the solution has cooled in an ice bath. What should I do? A6: This typically indicates that the solution is not saturated, meaning too much solvent was added initially.[10]

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[10]

    • Add a Seed Crystal: If you have a small amount of pure or crude solid, add a tiny speck to the solution to act as a template for crystallization.[10]

    • Reduce Solvent Volume: If nucleation fails, gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Then, attempt the cooling process again.[10]

Troubleshooting Guide: Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
Very Low or No Yield 1. Too much solvent was used.[5]2. The solution was not cooled sufficiently.3. Crystals were filtered before crystallization was complete.4. The wrong solvent was chosen (compound is too soluble when cold).1. Re-concentrate the solution by boiling off some solvent and cool again.[10]2. Ensure the flask is cooled in an ice-water bath for at least 20-30 minutes.3. Allow more time for crystallization.4. Re-evaluate the solvent system through small-scale solubility tests.
Impure Product (by TLC/m.p.) 1. The solution cooled too quickly, trapping impurities in the crystal lattice.[10]2. Insoluble impurities were not removed.3. The mother liquor was not completely removed during filtration.1. Re-dissolve and cool the solution more slowly. Insulate the flask.2. Perform a hot filtration step to remove any undissolved material before cooling.3. Ensure a strong vacuum is used. Wash the collected crystals with a small amount of ice-cold fresh solvent.[5]
Product is still colored 1. Colored impurities are soluble and co-crystallize.2. Atmospheric oxidation during the process.1. After dissolving the crude product in hot solvent, add a small amount (1-2% by weight) of activated charcoal. Boil for a few minutes, then perform a hot filtration through celite or fluted filter paper to remove the charcoal and adsorbed impurities before cooling.

Section 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[11] For polar compounds like this compound, this technique offers high resolution but presents unique challenges.

Column Chromatography Workflow

G cluster_prep Preparation cluster_load Loading & Elution cluster_collect Collection & Analysis TLC 1. Develop TLC Method (Target Rf ~0.3) Pack 2. Pack Column with Stationary Phase (e.g., Silica Gel) TLC->Pack Equilibrate 3. Equilibrate Column with Mobile Phase Pack->Equilibrate Load 4. Load Sample (Dissolved in min. solvent or adsorbed onto silica) Equilibrate->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent to Yield Pure Compound Combine->Evaporate

Caption: Workflow for the purification of this compound by column chromatography.

Column Chromatography FAQs & Troubleshooting

Q7: My compound streaks badly and elutes as a broad band on a silica gel column. What is happening? A7: This is a classic problem when purifying basic compounds like amines on standard silica gel.[12] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly bind to the basic amine, causing poor peak shape (tailing/streaking) and low recovery.[12]

  • Solution: You must neutralize or "cap" these acidic sites. The most common method is to add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase. A typical starting point is 0.5-1% TEA in your eluent (e.g., Hexane/Ethyl Acetate/TEA 50:49:1). This will dramatically improve the peak shape and recovery of your compound.

Q8: How do I choose the correct mobile phase (eluent) for my column? A8: The choice of mobile phase is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35.[9]

  • Methodology:

    • Start with a moderately polar system, such as 70:30 Hexanes:Ethyl Acetate.

    • Spot your crude mixture on a TLC plate and run it in this solvent.

    • If the Rf is too low (stuck at the baseline), increase the polarity by adding more ethyl acetate or a stronger polar solvent like methanol.

    • If the Rf is too high (runs with the solvent front), decrease the polarity by adding more hexanes.

    • Remember to add ~1% TEA to the test solvent systems to mimic the conditions of the column.

Q9: I am getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution? A9: Improving resolution involves increasing the differential interaction of your compounds with the stationary phase.

  • Strategies:

    • Decrease Eluent Polarity: A less polar mobile phase will cause all polar compounds to move more slowly and spend more time interacting with the silica, often enhancing separation.

    • Use a Different Solvent System: Sometimes, changing the nature of the polar solvent can alter selectivity. For example, switching from an ethyl acetate-based system to one using dichloromethane/methanol might change the elution order or improve separation.

    • Use a Longer Column: A greater length of stationary phase provides more opportunities for separation to occur.[11]

    • Gradient Elution: Start with a low-polarity mobile phase to separate the less polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

Troubleshooting Guide: Column Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Compound Won't Elute 1. Mobile phase is not polar enough.2. Irreversible binding to the silica gel due to amine basicity.1. Gradually increase the polarity of the eluent (e.g., by adding methanol).2. Ensure triethylamine (or another base) is present in the eluent. If the compound is still stuck, consider using a different stationary phase like alumina or reverse-phase silica.
Poor Separation 1. Eluent is too polar, causing compounds to elute too quickly.2. Column was overloaded with too much crude material.3. The initial sample band was too wide.1. Reduce eluent polarity based on TLC analysis.2. Use a larger column or purify the material in smaller batches.3. Dissolve the crude material in the absolute minimum volume of solvent for loading, or adsorb it onto a small amount of silica gel ("dry loading").
Cracks in the Column Bed 1. The column was packed improperly.2. The column ran dry at some point.1. Repack the column, ensuring the silica settles into a uniform, compact bed without air bubbles.2. Always maintain the solvent level above the top of the silica bed.

Data Summary Tables

Table 1: Common Solvents for Purification (Approx. Decreasing Polarity)
SolventPolarityUse Case
WaterHighRecrystallization (as anti-solvent)
Methanol / EthanolHighRecrystallization; polar component in chromatography eluent[6]
AcetonitrileHigh-MediumRecrystallization[6]
AcetoneMediumRecrystallization[6]
Ethyl AcetateMediumRecrystallization; polar component in chromatography eluent[13]
DichloromethaneLow-MediumComponent in chromatography eluent[8]
Diethyl EtherLowRecrystallization (often in a mixture)[14]
TolueneLowRecrystallization for aromatic compounds[8]
Hexanes / HeptaneVery LowRecrystallization (as anti-solvent); non-polar base for chromatography[8]

References

  • Benchchem (2025). A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications.
  • Phenomenex (2025). Column Chromatography: Principles, Procedure, and Applications.
  • Columbia University Department of Chemistry. Column chromatography.
  • ResearchGate (2020). What is the best technique for amide purification?.
  • Guidechem. This compound 555-48-6 wiki.
  • Ohioline. Recrystallization.
  • YouTube (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • AK Scientific, Inc. 2-[(2-Anilino-2-oxoethyl)amino]-N-phenylacetamide Safety Data Sheet.
  • Mettler Toledo (2023). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Fisher Scientific. 2-Phenylacetamide Safety Data Sheet.
  • Sigma-Aldrich. N-Phenylacetamide Safety Data Sheet.
  • Organic Chemistry at CU Boulder. VIII. COMMON SOLVENTS FOR CRYSTALLIZATION.
  • Chemistry LibreTexts (2022). 3.6F: Troubleshooting.
  • Sigma-Aldrich. This compound.
  • PubChem, National Center for Biotechnology Information. 2-Aminoacetanilide hydrochloride.
  • Biotage (2023). Is there an easy way to purify organic amines?.
  • University of California, Davis. RECRYSTALLISATION.
  • NCERT. Amines.
  • CymitQuimica. This compound.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-N-phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and direct method involves a two-step process. The first step is the N-acylation of aniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-phenylacetamide.[1][2][3] This is followed by a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group, typically using ammonia or a protected amine equivalent.[4] An alternative approach is the acylation of o-phenylenediamine with phenylacetyl chloride, though this can present challenges with selectivity.[5][6]

Q2: I am getting a low yield of this compound. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by ensuring the quality of your starting materials and potentially increasing the reaction time or temperature, while carefully monitoring for product degradation.[6] Another significant cause is the formation of side products, particularly di-acylated species when using starting materials with multiple amine groups.[6][7] Finally, product loss during the workup and purification steps can also contribute to low overall yield. Optimizing extraction and recrystallization solvents is crucial.[6]

Q3: How can I minimize the formation of the di-acylated byproduct?

A3: The formation of a di-acylated byproduct is a common challenge, especially when using starting materials like o-phenylenediamine.[5][6] To favor mono-acylation, it is critical to control the stoichiometry of the reactants. Using a slight excess of the diamine (e.g., 1.2 equivalents) relative to the acylating agent (1.0 equivalent) is recommended.[5] Additionally, slow, dropwise addition of the acylating agent at a low temperature (e.g., 0 °C) helps to control the reaction rate and improve selectivity.[6][7]

Q4: What is the best way to purify the crude this compound?

A4: The purification method of choice depends on the nature and quantity of impurities. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, is a common and effective technique for removing many impurities.[5] For more challenging separations, or to remove closely related byproducts, flash column chromatography on silica gel is recommended.[5][6]

Troubleshooting Guide

Issue 1: Low Yield in the Chloroacetylation of Aniline

Potential Causes & Solutions

  • Incomplete Reaction:

    • Verify Reagent Quality: Ensure that your aniline is pure and the chloroacetyl chloride has not hydrolyzed. Using freshly distilled reagents is recommended.[6]

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.[6]

    • Inadequate HCl Scavenging: The reaction generates HCl, which can protonate the aniline, rendering it non-nucleophilic. The use of a non-nucleophilic base like triethylamine or pyridine is essential to neutralize the HCl as it is formed.[6][7]

  • Side Reactions:

    • Di-acylation: While less common with aniline compared to diamines, dialkylation of the primary amine product can occur under harsh conditions.[1] Using a controlled stoichiometry and moderate temperatures helps to minimize this.

    • Polymerization: Chloroacetyl chloride is highly reactive and can polymerize if not handled correctly. Ensure it is added slowly to the reaction mixture at a reduced temperature.

Issue 2: Inefficient Amination of 2-Chloro-N-phenylacetamide

Potential Causes & Solutions

  • Poor Nucleophilic Substitution:

    • Alternative Amine Sources: Consider using a protected amine equivalent, such as in the Gabriel synthesis, which involves the use of potassium phthalimide.[9][10][11][12] This method is highly effective for preparing primary amines from alkyl halides and avoids over-alkylation.[12] The subsequent deprotection with hydrazine liberates the desired primary amine.[9][10]

  • Hydrolysis of the Amide:

    • Harsh Reaction Conditions: Prolonged exposure to strong acidic or basic conditions during workup can lead to the hydrolysis of the amide bond. Ensure that any pH adjustments are done carefully and at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-phenylacetamide
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).[7]

  • Addition of Chloroacetyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes with vigorous stirring, maintaining the temperature at 0 °C.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[7]

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[7]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-N-phenylacetamide.[5]

Protocol 2: Synthesis of this compound via Ammonolysis
  • Reaction Setup: Place the crude 2-chloro-N-phenylacetamide in a sealed tube or a high-pressure reactor.

  • Reaction: Heat the sealed tube to approximately 100 °C for several hours. The reaction progress can be monitored by TLC if a sample can be safely taken.

  • Workup: After cooling, carefully open the reactor. Remove the excess ammonia and ethanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and wash with water to remove ammonium chloride.[13] The crude product can then be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Observed Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction- Verify the purity of starting materials. - Increase reaction time or temperature, monitoring for degradation.[6]
Formation of di-acylated byproduct- Use a 1:1 or slightly less than 1:1 molar ratio of the acylating agent to the amine.[6][7] - Add the acylating agent dropwise at low temperature.[6][7]
Product loss during workup- Optimize extraction and recrystallization solvents. - Ensure appropriate pH during aqueous workup to minimize product solubility in the aqueous phase.[6]
Presence of Impurities Unreacted starting materials- Monitor the reaction to completion using TLC. - Adjust the stoichiometry of reactants.[6]
Formation of byproducts- Control stoichiometry and reaction temperature carefully. - Utilize column chromatography for purification.[6]
Reaction Fails to Proceed Poor quality of reagents- Use freshly purified starting materials. - Confirm reagent identity and purity (e.g., via NMR, IR).[6]
Inappropriate solvent- Choose a solvent in which both reactants are soluble and is inert to the reaction conditions.[6]
Lack of a necessary base- For reactions generating acid (e.g., using acyl chlorides), add a non-nucleophilic base like triethylamine or pyridine.[6][7]

Visualizations

Workflow for this compound Synthesis

SynthesisWorkflow cluster_step1 Step 1: Chloroacetylation cluster_step2 Step 2: Amination cluster_purification Purification Aniline Aniline Reaction1 Acylation in DCM with Triethylamine at 0°C Aniline->Reaction1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction1 Intermediate 2-Chloro-N-phenylacetamide Reaction1->Intermediate Reaction2 Nucleophilic Substitution (e.g., Ammonolysis) Intermediate->Reaction2 Ammonia Ammonia (excess) Ammonia->Reaction2 CrudeProduct Crude 2-Amino-N- phenylacetamide Reaction2->CrudeProduct Purification Recrystallization or Column Chromatography CrudeProduct->Purification FinalProduct Pure 2-Amino-N- phenylacetamide Purification->FinalProduct

Caption: A typical two-step synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start Low Yield of This compound CheckReactionCompletion Is the reaction going to completion? Start->CheckReactionCompletion CheckByproducts Are there significant byproducts observed? CheckReactionCompletion->CheckByproducts Yes IncompleteReaction Potential Causes: - Poor reagent quality - Suboptimal time/temp - Inadequate base CheckReactionCompletion->IncompleteReaction No CheckWorkup Was the workup and purification optimized? CheckByproducts->CheckWorkup No ByproductFormation Potential Causes: - Incorrect stoichiometry - High reaction temperature - Rapid reagent addition CheckByproducts->ByproductFormation Yes WorkupLosses Potential Causes: - Suboptimal extraction solvent - Product loss during recrystallization - Emulsion formation CheckWorkup->WorkupLosses No SolutionFound Implement corrective actions and re-run experiment CheckWorkup->SolutionFound Yes IncompleteReaction->SolutionFound ByproductFormation->SolutionFound WorkupLosses->SolutionFound

Sources

Technical Support Center: Acylation of o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of o-phenylenediamine (OPD). As a seemingly straightforward N-acylation, this reaction is frequently complicated by a series of competitive side reactions. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges and optimize your synthetic outcomes.

Overview: The Challenge of Selectivity

The acylation of o-phenylenediamine is a cornerstone reaction for the synthesis of various valuable intermediates, including precursors for pharmaceuticals like benzimidazoles.[1] The core challenge arises from the presence of two nucleophilic amino groups on the same aromatic ring. While the initial acylation of one amino group deactivates the molecule towards further electrophilic attack, the second amino group remains sufficiently reactive to participate in undesired subsequent reactions. This guide will address the three primary outcomes of this reaction: the desired mono-acylated product, the over-acylated diacyl derivative, and the cyclized benzimidazole byproduct.

Troubleshooting FAQs

Q1: I ran an acylation of o-phenylenediamine and my NMR shows a complex mixture. What are the likely side products and why do they form?

A1: When acylating o-phenylenediamine, you are navigating a landscape of competing reaction pathways. The three most common products you are likely observing are:

  • N-(2-aminophenyl)amide (Desired Mono-acylation Product): This is the result of a single acylation event at one of the two amino groups.

  • N,N'-phenylenebis(amide) (Diacylation Side Product): This product forms when both amino groups are acylated. Although the first acylation deactivates the ring, forcing conditions (e.g., excess acylating agent, high temperature) can drive the reaction to completion on the second amine.

  • 2-substituted-1H-benzimidazole (Cyclization Side Product): This heterocyclic product is formed via an initial mono-acylation followed by an intramolecular condensation (cyclization) with the elimination of water. This pathway is particularly favored by high temperatures and acidic conditions, or when using specific acylating agents like formic acid or aldehydes.[1][2][3]

The formation of these products is a classic example of kinetic versus thermodynamic control. Mild conditions often favor mono-acylation, while more aggressive conditions can lead to the thermodynamically stable diacylated or cyclized products.

G A o-Phenylenediamine C Desired Product: Mono-acyl-o-phenylenediamine A->C Pathway 1 (Controlled Acylation) B Acylating Agent (e.g., RCOCl, (RCO)₂O) D Side Product: Diacyl-o-phenylenediamine C->D Pathway 2 (Over-acylation) E Side Product: 2-Substituted Benzimidazole C->E

Caption: Competing reaction pathways in the acylation of o-phenylenediamine.

Q2: My primary side product is the diacylated derivative. How can I improve the selectivity for mono-acylation?

A2: Achieving high selectivity for mono-acylation requires carefully controlling the reaction kinetics to favor the first acylation event while suppressing the second. Here are the key parameters to adjust:

  • Stoichiometry: This is the most critical factor. Use the o-phenylenediamine as the limiting reagent. A slight excess of the diamine (e.g., 1.1 to 1.5 equivalents) relative to the acylating agent can significantly reduce diacylation by ensuring the acylating agent is consumed before it can react a second time.

  • Mode of Addition: Add the acylating agent slowly and portion-wise, or via a syringe pump, to a cooled solution of the o-phenylenediamine. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant and more nucleophilic starting diamine over the less reactive mono-acylated intermediate.

  • Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). The activation energy for the second acylation is higher than the first, so lower temperatures will disproportionately slow the undesired reaction.

  • Solvent and Base: Use a non-polar aprotic solvent (e.g., DCM, THF) and a non-nucleophilic, sterically hindered base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct (like HCl from an acyl chloride). The base prevents the protonation of the amino groups, which would deactivate them.

A kinetic study of the acylation of phenylenediamines in a continuous flow microreactor demonstrated that careful optimization of stoichiometry, concentration, and temperature could achieve a mono-acylation selectivity of up to 97.0%.[4]

ParameterRecommendation for High Mono-acylation SelectivityRationale
Stoichiometry Use a slight excess of o-phenylenediamine (1.1-1.5 eq.)Ensures the acylating agent is the limiting reagent, minimizing opportunity for a second reaction.
Temperature Low temperature (0 °C to RT)Reduces the rate of the less favorable second acylation reaction more significantly than the first.
Reagent Addition Slow, controlled addition of the acylating agentMaintains a low concentration of the electrophile, favoring reaction with the more nucleophilic starting material.
Solvent Aprotic solvents (DCM, THF, Acetonitrile)Prevents participation of the solvent in the reaction and provides good solubility for reactants.
Base Non-nucleophilic base (e.g., Triethylamine)Scavenges acid byproducts without competing with the amine as a nucleophile.
Q3: My reaction yielded a high amount of a benzimidazole derivative instead of the expected acylated product. Why did this happen and how can I prevent it?

A3: Benzimidazole formation is a common and often undesired outcome, resulting from an intramolecular cyclization of the mono-acylated intermediate. The conditions you used likely promoted this secondary reaction.

Causality: The mechanism involves the nucleophilic attack of the second amino group onto the carbonyl carbon of the newly formed amide, followed by the elimination of a water molecule. This process is significantly accelerated by:

  • High Temperatures: Providing the activation energy needed for the cyclization step. Reactions involving heating or refluxing are particularly prone to this side reaction.[3][5]

  • Acidic Conditions: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the adjacent amino group. Using carboxylic acids directly as acylating agents often requires conditions (like high heat) that lead directly to the benzimidazole.[1][6]

  • Specific Acylating Agents: The reaction of o-phenylenediamine with formic acid is a classic method for producing the parent benzimidazole.[1] Similarly, reacting with aldehydes under oxidative conditions is a primary route to 2-substituted benzimidazoles.[7][8]

Prevention Strategies:

  • Strict Temperature Control: Maintain the low temperatures recommended for selective mono-acylation (0 °C to RT). Avoid any prolonged heating.

  • Choice of Acylating Agent: Use more reactive acylating agents like acyl chlorides or anhydrides instead of carboxylic acids. This allows the acylation to proceed at lower temperatures where cyclization is kinetically disfavored.

  • pH Control: Use a stoichiometric amount of a non-nucleophilic base to neutralize any acid generated during the reaction, preventing acid-catalyzed cyclization.

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slow conversion of the mono-acylated product into the benzimidazole.

Caption: Troubleshooting decision workflow for o-phenylenediamine acylation.

Protocol: Controlled Mono-acylation of o-Phenylenediamine

This protocol is designed to maximize the yield of the mono-acylated product while minimizing diacylation and benzimidazole formation.

Materials:

  • o-Phenylenediamine (OPD)

  • Acylating agent (e.g., Benzoyl chloride)

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.2 equivalents). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Base Addition: Add triethylamine (1.1 equivalents) to the cooled solution.

  • Acylating Agent Addition: Dissolve the acylating agent (e.g., benzoyl chloride, 1.0 equivalent) in a small amount of anhydrous DCM in a dropping funnel. Add the acylating agent solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The goal is to see the consumption of the acylating agent and OPD spots and the appearance of a new product spot.

  • Quenching: Once the reaction is complete (typically 1-3 hours, when the OPD spot has disappeared), quench the reaction by slowly adding cold water.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude material can then be purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure mono-acylated product.

This self-validating protocol incorporates slow addition at low temperatures to control selectivity, a base to prevent side reactions, and careful monitoring to avoid over-reaction or cyclization.

References

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of All Research Education and Scientific Methods (IJARESM).[Link]

  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. ResearchGate.[Link]

  • Benzimidazole synthesis. Organic Chemistry Portal.[Link]

  • Scheme 3. Continuous flow monoacylation reaction of o-phenylenediamine... ResearchGate.[Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.[Link]

  • Synthetic-approaches-to-benzimidazoles-from-O-phenylenediamine-A-literature-review.pdf. ResearchGate.[Link]

  • Reactivity of o‐phenylenediamine with various terminal acetylenes. ResearchGate.[Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Center for Biotechnology Information.[Link]

  • The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate.[Link]

  • o-Phenylenediamine. Wikipedia.[Link]

  • The oxidation of derivatives of o-phenylenediamine. Part VI. Reductive acylation of anilinoaposafranines and related compounds. Journal of the Chemical Society (Resumed).[Link]

  • Reaction of o-phenylenediamine with organic acids. ResearchGate.[Link]

Sources

Technical Support Center: Purifying Synthesized 2-Amino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-N-phenylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving the desired purity of this compound. High purity is often crucial for subsequent applications, making effective purification a critical step in its synthesis.[1] This resource provides in-depth, experience-based answers to common purification challenges, detailed experimental protocols, and visual aids to clarify complex workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

General Purity Issues

Q1: My final product has a low and broad melting point. What are the likely impurities?

A low and broad melting point is a classic indicator of impurities. For this compound, this commonly points to the presence of:

  • Unreacted Starting Materials: The most likely culprits are unreacted 2-chloro-N-phenylacetamide or aniline.

  • Byproducts: Inorganic salts, such as ammonium chloride, formed during the reaction can also depress the melting point.

  • Solvent Residues: Incomplete removal of reaction or recrystallization solvents.

A broad melting point range suggests a mixture of compounds, and identifying the specific impurities through techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is the first step in selecting the appropriate purification strategy.

Q2: I'm seeing an extra spot on my TLC plate besides my product. How can I identify it?

Identifying unknown spots on a TLC plate is a process of elimination and comparison. Here’s a systematic approach:

  • Co-spotting: Run a new TLC plate and spot your crude product in one lane, the starting material (e.g., 2-chloro-N-phenylacetamide) in another lane, and a mixture of your crude product and the starting material (co-spot) in a third lane. If the unknown spot has the same Rf value as the starting material and merges with it in the co-spot lane, you have identified it.

  • Visualization Techniques: Use different visualization methods. For instance, some impurities might be UV-active while others are not. Staining with agents like potassium permanganate can reveal non-UV-active impurities.

  • Polarity as a Clue: The relative positions of the spots on the TLC plate give an indication of their polarity. A more polar compound will have a lower Rf value on a normal-phase silica plate. This compound is more polar than 2-chloro-N-phenylacetamide due to the primary amine group.

Specific Impurity Troubleshooting

Q3: My NMR spectrum shows a persistent peak corresponding to the starting material (2-chloro-N-phenylacetamide). How can I remove it?

The presence of unreacted 2-chloro-N-phenylacetamide is a common issue. Here are two effective methods for its removal:

  • Recrystallization: This is often the simplest and most effective method. A carefully chosen solvent system will exploit the solubility differences between your product and the starting material. See Protocol 1 for a detailed recrystallization procedure.

  • Column Chromatography: If recrystallization is ineffective or if you require very high purity, flash column chromatography is the next logical step.[2] A solvent system of ethyl acetate and hexanes is a good starting point.[3] See Protocol 2 for guidance on setting up and running a column.

Q4: I suspect aniline is present as an impurity. What's the best way to eliminate it?

Aniline, being a basic impurity, can be effectively removed using an acid-base extraction.[4][5] The principle is to convert the basic aniline into its water-soluble salt by washing the organic solution of your crude product with an acidic aqueous solution.[4][6]

The aniline will be protonated to form anilinium chloride, which will partition into the aqueous layer, while your neutral this compound product remains in the organic layer.[7][8] See Protocol 3 for a step-by-step guide to acid-base extraction.

Q5: How can I remove inorganic salts from my crude product?

Inorganic salts, such as ammonium chloride, are typically highly soluble in water and insoluble in most organic solvents. A simple and effective method for their removal is to:

  • Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic solution with water or brine in a separatory funnel. The inorganic salts will dissolve in the aqueous layer, which can then be separated and discarded.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent to recover your purified product.

Purification Techniques

Q6: What is the best recrystallization solvent for this compound?

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9] For this compound, a polar protic solvent or a mixed solvent system is often effective.

  • Good single solvents to test: Ethanol, isopropanol, or water.

  • Mixed solvent systems: A combination of a "good" solvent where the compound is soluble (like ethanol or ethyl acetate) and a "poor" solvent where it is less soluble (like hexanes or water) can be very effective.

It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.

Q7: When should I consider using column chromatography for purification?

Column chromatography is a more powerful purification technique that should be considered when:

  • Recrystallization fails to remove impurities effectively.

  • Impurities have similar polarities to the product, making separation by recrystallization difficult.

  • Very high purity is required , for example, for analytical standards or subsequent sensitive reactions.

  • You are working with a small-scale reaction where recrystallization might lead to significant product loss.

Flash chromatography is a rapid and efficient method for purifying organic compounds.[2]

Q8: Can I use an acid-base extraction to purify my product?

While acid-base extraction is excellent for removing acidic or basic impurities from a neutral compound, this compound itself contains a basic amino group.[4][5] Therefore, a standard acid wash would protonate your product and pull it into the aqueous layer along with other basic impurities like aniline.

However, a modified acid-base extraction can be used if you have acidic impurities. A wash with a mild aqueous base (like sodium bicarbonate solution) would remove acidic byproducts into the aqueous layer, leaving your product in the organic layer.

Detailed Protocols

Protocol 1: Optimized Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube in a warm water bath and observe if the compound dissolves. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities and the activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Flash Column Chromatography for High Purity this compound
  • TLC Analysis: Determine the appropriate eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin eluting the compounds.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction Workflow to Remove Aniline Impurity
  • Dissolution: Dissolve the crude product containing the aniline impurity in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add a 1 M solution of hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the protonated aniline (anilinium chloride).

  • Repeat: Repeat the acidic wash one or two more times with fresh 1 M HCl to ensure complete removal of the aniline.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4). Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.

Data Summaries & Visualizations

Table 1: Common Solvents for Recrystallization of this compound
SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar compounds, may require heating.
EthanolHigh78A versatile solvent for many organic compounds.[10]
IsopropanolMedium-High82Similar to ethanol, slightly less polar.
Ethyl AcetateMedium77A good "good" solvent for mixed-solvent systems.[11]
HexanesLow69A common "poor" solvent for mixed-solvent systems.
TolueneLow111Can be effective for less polar impurities.
Diagram 1: Workflow for Troubleshooting Impurities in this compound Synthesis

G cluster_impurities Impurity Type cluster_purification Purification Method start Crude this compound tlc TLC Analysis start->tlc nmr NMR Analysis start->nmr analysis Identify Impurities tlc->analysis nmr->analysis starting_material Unreacted Starting Material (e.g., 2-chloro-N-phenylacetamide) analysis->starting_material Rf matches starting material aniline Aniline analysis->aniline Suspected from reaction conditions salts Inorganic Salts analysis->salts Low melting point, insoluble in organic solvent unknown Other/Unknown analysis->unknown Multiple spots on TLC recrystallization Protocol 1: Recrystallization starting_material->recrystallization acid_base Protocol 3: Acid-Base Extraction aniline->acid_base water_wash Aqueous Wash salts->water_wash column Protocol 2: Column Chromatography unknown->column recrystallization->column If impurities persist end_product Pure this compound recrystallization->end_product acid_base->end_product water_wash->end_product column->end_product

Caption: A decision tree for impurity identification and purification.

Diagram 2: Principle of Acid-Base Extraction for Purifying this compound

Caption: Visualizing the removal of a basic impurity.

References

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. 2022. Available from: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. 2023. Available from: [Link]

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. 2025. Available from: [Link]

  • Reddit. Chromatography to separate polar molecules? : r/OrganicChemistry. 2022. Available from: [Link]

  • YouTube. Acid-Base Extraction Tutorial. 2020. Available from: [Link]

  • University of Alberta. Isolation (Recovery) of amines. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Available from: [Link]

  • Solubility of Things. Acetanilide. Available from: [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available from: [Link]

  • LookChem. Cas 103-81-1,2-Phenylacetamide. Available from: [Link]

  • ResearchGate. Synthesis of 2-chloro-N-(substituted)phenylacetamide and... 2023. Available from: [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation Abstract. Available from: [Link]

  • Chemsrc. 2-Phenylacetamide | CAS#:103-81-1. 2025. Available from: [Link]

  • ChemBK. N-Phenylacetamide. Available from: [Link]

  • Suryawanshi, M. R., et al. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. 2022. Available from: [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. 2013. Available from: [Link]

  • ChemSynthesis. N-(2-aminophenyl)-N-phenylacetamide. 2025. Available from: [Link]

  • Organic Syntheses Procedure. dl-α-AMINOPHENYLACETIC ACID. Available from: [Link]

  • Stenutz. N-phenylacetamide. Available from: [Link]

  • PubChem. 2-Amino-2-phenylacetamide. Available from: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. 2012. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for 2-Phenylacetamide (HMDB0010715). 2008. Available from: [Link]

  • Google Patents. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
  • Organic Syntheses Procedure. chloroacetamide. Available from: [Link]

  • ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF. Available from: [Link]

  • zhonghai. What are the amidation reagents?. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides. 2025. Available from: [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. 2022. Available from: [Link]

  • Reddit. Satisfying recrystallization : r/OrganicChemistry. 2023. Available from: [Link]

  • ResearchGate. (PDF) 2-Chloro-N-phenylacetamide. 2025. Available from: [Link]

Sources

Technical Support Center: Characterization of 2-Amino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the characterization of 2-Amino-N-phenylacetamide (IUPAC Name: N-(2-aminophenyl)-2-phenylacetamide). This molecule, with its bifunctional nature containing both a phenylacetamide core and an o-phenylenediamine moiety, is a valuable building block in medicinal chemistry and materials science.[1] However, its unique structure also presents specific challenges during synthesis, purification, and analytical characterization.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to address common issues encountered during experimental work.

Part 1: Synthesis and Purification Troubleshooting

The foundation of accurate characterization is a pure compound. Challenges often arise from the synthesis itself, which typically involves the acylation of o-phenylenediamine with a phenylacetylating agent like phenylacetyl chloride.[2][3]

Frequently Asked Questions (Synthesis & Purification)

Q1: My synthesis of this compound results in a low yield and a significant, less polar byproduct. What is likely happening?

A1: The primary challenge in this synthesis is controlling the selectivity of the acylation reaction.[2] The starting material, o-phenylenediamine, has two nucleophilic amino groups. The formation of a significant byproduct is almost certainly due to di-acylation, where both amino groups react with the phenylacetyl chloride to form N,N'-bis(2-phenylacetyl)-1,2-benzenediamine.[1][2]

Causality: When the acylating agent is not the limiting reagent or is added too quickly, the mono-acylated product, once formed, can be acylated a second time.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of o-phenylenediamine (e.g., 1.2 equivalents) relative to the phenylacetyl chloride (1.0 equivalent). This ensures the acylating agent is the limiting reactant, statistically favoring mono-acylation.[1]

  • Slow Addition at Low Temperature: Dissolve the o-phenylenediamine and a non-nucleophilic base (like triethylamine) in an anhydrous solvent (e.g., dichloromethane).[2] Cool this solution to 0 °C in an ice bath. Add the phenylacetyl chloride, also dissolved in the anhydrous solvent, dropwise over a period of 30-60 minutes with vigorous stirring.[1] This slow addition maintains a low concentration of the acylating agent, minimizing the rate of the second acylation.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). An ideal TLC will show the consumption of the starting material and the appearance of the product spot, with minimal formation of the less polar di-acylated byproduct spot.

Q2: What is the most effective method to purify the crude product and remove both unreacted starting materials and the di-acylated byproduct?

A2: A two-step approach involving an aqueous workup followed by either recrystallization or flash column chromatography is highly effective.

  • Aqueous Workup: After the reaction is complete, a liquid-liquid extraction is crucial. Wash the organic layer sequentially with a weak acid (e.g., dilute HCl) to remove the basic o-phenylenediamine, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and the HCl byproduct, and finally with brine.[1][3]

  • Purification Methods:

    • Recrystallization: This is often the simplest method for obtaining highly pure material if a suitable solvent system can be found.[2] Common solvent systems include ethyl acetate/hexanes.[1] The di-acylated byproduct is typically much less polar and may precipitate out from a different solvent system or remain in the mother liquor.

    • Flash Column Chromatography: This method provides excellent separation based on polarity.[1] The di-acylated byproduct, being less polar due to the absence of a free amino group, will elute first, followed by the desired mono-acylated product. Unreacted o-phenylenediamine is highly polar and will either remain at the baseline or elute much later.

Purification Technique Advantages Disadvantages Typical Conditions
Recrystallization Cost-effective, scalable, yields high-purity crystals.Finding the right solvent can be time-consuming; potential for product loss in mother liquor.Solvent System: Ethyl Acetate / Hexanes[1]
Column Chromatography Excellent separation of compounds with different polarities.[2]More time-consuming, requires solvents and silica gel, can be difficult to scale up.Stationary Phase: Silica Gel. Mobile Phase: Gradient of Hexanes/Ethyl Acetate.
Part 2: Analytical Characterization Troubleshooting

Once a pure sample is obtained, accurate structural confirmation is required. Each analytical technique comes with its own set of potential challenges.

Workflow for Spectroscopic Analysis

The general workflow for characterizing a newly synthesized batch of this compound involves a series of spectroscopic analyses to confirm identity and assess purity.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation & Purity Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Acylation Purified_Sample Purified_Sample Crude_Product->Purified_Sample Chromatography / Recrystallization NMR NMR Purified_Sample->NMR Analysis MS MS Purified_Sample->MS Analysis IR IR Purified_Sample->IR Analysis HPLC HPLC Purified_Sample->HPLC Purity Check Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Connectivity MS->Structure_Confirmation Molecular Weight IR->Structure_Confirmation Functional Groups Purity_Assessment Purity_Assessment HPLC->Purity_Assessment G Start HPLC Peak Tailing Observed CheckMobilePhase Is Mobile Phase pH Buffered & Correct? Start->CheckMobilePhase CheckColumn Is Column Old or Contaminated? CheckMobilePhase->CheckColumn Yes AdjustpH Adjust pH to be >2 units away from analyte pKa. Add 0.1% TFA or Formic Acid. CheckMobilePhase->AdjustpH No CheckSample Is Sample Overloaded or Solvent Mismatched? CheckColumn->CheckSample No RegenColumn Flush column with strong solvent or replace it. CheckColumn->RegenColumn Yes AdjustSample Reduce injection volume. Dissolve sample in mobile phase. CheckSample->AdjustSample Yes Resolved Peak Shape Improved CheckSample->Resolved No AdjustpH->Resolved RegenColumn->Resolved AdjustSample->Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Troubleshooting Protocol:

  • Mobile Phase Modification: The most effective solution is to suppress the ionization of the residual silanol groups. Add a small amount of an acid modifier to your mobile phase. * 0.1% Trifluoroacetic Acid (TFA): Very effective at masking silanols and sharpening peaks for basic compounds.

    • 0.1% Formic Acid: A good alternative, especially if the analyte is to be recovered or analyzed by mass spectrometry (TFA can cause ion suppression).

  • Use a Modern Column: Employ a column with high-purity silica and end-capping (e.g., a modern C18 column). These columns have a much lower concentration of accessible acidic silanol groups, reducing the likelihood of tailing.

  • Check for Column Contamination: Strongly retained basic compounds from previous injections can contaminate the column. Flush the column with a strong solvent wash as recommended by the manufacturer. [4]4. Avoid Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing. [4]Try reducing the injection volume or sample concentration.

Part 3: Stability and Handling

Q6: My purified, solid this compound is turning brown/dark upon storage. What is causing this degradation, and what are the proper storage conditions?

A6: The discoloration is a classic sign of oxidation. Aromatic amines, including this compound, are susceptible to oxidation when exposed to air (oxygen) and light. [5]The electron-rich aromatic ring and the lone pair on the amino nitrogen are prone to reacting with oxygen, leading to the formation of highly colored polymeric impurities. [5] Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to displace oxygen.

  • Temperature: Store in a cool location, preferably refrigerated. [5]* Light: Keep in an amber vial or a container protected from light.

  • Container: Ensure the container is tightly sealed to prevent exposure to moisture and air. [6] By minimizing exposure to oxygen, light, and heat, you can significantly extend the shelf-life and maintain the purity of the compound.

References
  • PharmaCompass. (n.d.). Safety and Handling of 2-Phenylacetamide in Industrial Settings. Retrieved from PharmaCompass. [Link]

  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from PharmaCores. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex. [Link]

  • ChromTech. (n.d.). HPLC Troubleshooting Guide. Retrieved from ChromTech. [Link]

  • University of Calcutta. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from University of Calcutta. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-Amino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Amino-N-phenylacetamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this molecule. As specific stability studies on this compound are not extensively documented in public literature, this guide synthesizes information from foundational chemical principles and studies on analogous compounds, such as N-phenylacetamides and aromatic amines, to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: this compound possesses three key functional groups that dictate its reactivity and potential degradation pathways:

  • A primary aliphatic amine (-NH2): This group is susceptible to oxidation.

  • A secondary amide (-CONH-): The amide bond can undergo hydrolysis under both acidic and basic conditions.[1][2]

  • An aniline-like phenyl ring: The aromatic ring can be subject to oxidative and photolytic degradation.[3][4]

The interplay of these groups will determine the overall stability profile of the molecule.

Q2: How should I store solid this compound to ensure its stability?

A2: For optimal stability, solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dry place. Based on the general stability of related compounds like acetamide, storage at low temperatures (e.g., 2-8°C or -20°C) is recommended to minimize potential thermal degradation.[5]

Q3: My this compound has developed a reddish tint upon storage. What could be the cause?

A3: The development of a reddish color is often indicative of oxidation of the aromatic amine moiety, a common observation for anilines and related compounds.[6] This is likely due to exposure to air and/or light over time. It is crucial to assess the purity of the material using an appropriate analytical method, such as HPLC, before use.

Q4: What are the primary degradation pathways I should be concerned about during my experiments?

A4: The most probable degradation pathways for this compound are:

  • Hydrolysis: Cleavage of the amide bond to form aniline and 2-aminoacetic acid (glycine). This can be catalyzed by both acids and bases.[7][8]

  • Oxidation: Oxidation of the primary aliphatic amine or the aromatic ring.[9][10]

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation, which can affect the aniline-like structure.[3][11]

Troubleshooting Experimental Issues

Issue 1: I observe a new, more polar peak in my reverse-phase HPLC chromatogram after exposing my sample to acidic conditions.

  • Question: What is the likely identity of this new peak?

  • Answer: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the amide bond.[8][12] This would result in the formation of aniline and 2-aminoacetic acid. 2-aminoacetic acid is significantly more polar than the parent compound and would elute earlier in a typical reverse-phase HPLC method. The identity of this peak can be confirmed by comparing its retention time with a 2-aminoacetic acid standard or by using LC-MS to determine its mass-to-charge ratio.

Issue 2: My sample of this compound shows multiple new peaks after being left in solution on the benchtop for an extended period.

  • Question: What could be causing this degradation, and how can I prevent it?

  • Answer: Benchtop degradation in solution is likely a combination of oxidation and possibly photodegradation, especially if the solution was exposed to light.[3][10] The primary amine and the aniline-like ring are susceptible to oxidation by atmospheric oxygen.[9] To prevent this, it is recommended to prepare solutions fresh and use them promptly. If storage is necessary, solutions should be blanketed with an inert gas (e.g., nitrogen or argon) and stored in amber vials at low temperatures.

Issue 3: I am performing a reaction in a basic buffer and notice a loss of my starting material over time, even without other reactants.

  • Question: Is this compound unstable in basic conditions?

  • Answer: Yes, the amide bond is susceptible to base-catalyzed hydrolysis.[7][13] This will lead to the formation of aniline and the carboxylate of 2-aminoacetic acid. The rate of hydrolysis will depend on the pH, temperature, and buffer composition. It is advisable to conduct control experiments to determine the stability of this compound in your specific buffer system over the time course of your experiment.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[16][17]

General Workflow for Forced Degradation Studies

Caption: Inferred hydrolytic degradation pathway.

Oxidative Degradation Pathway

Caption: Inferred oxidative degradation pathway.

References

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Spectrometry. Available at: [Link]

  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI. Available at: [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. Available at: [Link]

  • Computational Study of the Reactivity of N-Phenylacetamides in the Alkaline Hydrolysis Reaction. ACS Publications. Available at: [Link]

  • Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. IDEAS/RePEc. Available at: [Link]

  • Computational Study of the Reactivity of N-Phenylacetamides in the Alkaline Hydrolysis Reaction. American Chemical Society. Available at: [Link]

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. PMC - PubMed Central. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Nitro compound synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]

  • Photodegradation of aniline in aqueous suspensions of microalgae. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Photocatalytic/photochemical degradation of aniline by solar radiation. ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

  • 2-Amino-2-phenylacetamide. PubChem. Available at: [Link]

  • Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. ResearchGate. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]

  • 2-amino-N-methyl-N-phenylacetamide. PubChem. Available at: [Link]

  • Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. ResearchGate. Available at: [Link]

  • A B S T R A C T This thesis presents rate data for the hydrolysis of o-, m- and p-substituted benzamides and phenylacetam ides in both acid and base at 65.6°C and 86°C. University of Canterbury. Available at: [Link]

  • Effect of light intensity on degradation of aniline (control...). ResearchGate. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • Acetamides. Organic Chemistry Portal. Available at: [Link]

  • Acetamide. NIST WebBook. Available at: [Link]

  • Acetamide (CAS 60-35-5). Cheméo. Available at: [Link]

  • Acid and base-catalyzed hydrolysis of amides. Khan Academy. Available at: [Link]

  • 21.7: Chemistry of Amides. LibreTexts. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Reduction of Amides to Amines and Aldehydes. Chemistry Steps. Available at: [Link]

  • Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Peak Splitting in NMR Spectra of "2-Amino-N-phenylacetamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy of "2-Amino-N-phenylacetamide." This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected peak splitting in their NMR spectra. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Question 1: I'm seeing more peaks in the aromatic region than expected for my "this compound" sample. Why is this happening?

This is a common observation and can often be attributed to restricted rotation around the amide (C-N) bond .

  • Expertise & Experience: The amide bond in this compound has a partial double bond character due to resonance.[1][2] This restricts free rotation around the C-N bond, leading to the existence of cis and trans rotational isomers (rotamers) that are in slow exchange on the NMR timescale at room temperature.[3][4] Because the phenyl group experiences a different chemical environment in each rotamer, you will see a separate set of signals for each isomer, effectively doubling the number of expected peaks.

  • Trustworthiness (Self-Validating System): To confirm the presence of rotamers, you can perform a variable temperature (VT) NMR experiment.[5][6] As you increase the temperature, the rate of rotation around the amide bond will increase. At a high enough temperature, the exchange between the cis and trans isomers will become fast on the NMR timescale, and the separate signals for each rotamer will coalesce into a single, averaged signal.[7]

  • Sample Preparation: Prepare a sample of "this compound" in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

  • Incremental Heating: Increase the temperature of the NMR probe in increments of 10-15 °C (e.g., 40 °C, 55 °C, 70 °C, etc.). Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.

  • Observe Coalescence: Continue increasing the temperature until the distinct sets of aromatic peaks broaden and merge into a single set of averaged signals. The temperature at which this occurs is known as the coalescence temperature.

  • Cooling Down: (Optional but recommended) Gradually decrease the temperature back to the starting point to ensure the process is reversible.

Question 2: The methylene (-CH2-) protons in my spectrum are showing a complex splitting pattern, not the expected triplet. What could be the cause?

The complexity of the methylene proton signals likely arises from a phenomenon known as diastereotopicity , leading to magnetic inequivalence.

  • Expertise & Experience: The carbon atom attached to the amino group and the phenyl ring is a chiral center. The two protons of the adjacent methylene group are therefore diastereotopic.[8][9] This means they are in chemically non-equivalent environments and will have different chemical shifts.[10][11] These two non-equivalent protons will then couple to each other (geminal coupling) and also to the proton on the chiral carbon, resulting in a more complex splitting pattern than a simple triplet. You would expect to see what is referred to as an ABX spin system, which often presents as a pair of doublets of doublets.

  • Trustworthiness (Self-Validating System): The diastereotopic nature of these protons is an inherent structural feature. A high-resolution 2D NMR experiment, such as a COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) spectrum, can help to confirm the connectivity and resolve the individual signals of the methylene protons and their coupling partners.

G cluster_molecule This compound cluster_explanation NMR Effect C_chiral Chiral Carbon (CH) CH2 Methylene Group (CH2) C_chiral->CH2 adjacent to Ha Ha CH2->Ha Hb Hb CH2->Hb Diastereotopic Ha and Hb are Diastereotopic Inequivalent Chemically & Magnetically Inequivalent Diastereotopic->Inequivalent Complex_Splitting Complex Splitting Pattern (e.g., Doublet of Doublets) Inequivalent->Complex_Splitting

Caption: Logical workflow illustrating how the chiral center leads to diastereotopic methylene protons and complex NMR splitting.

Question 3: The signals for my amine (-NH2) and amide (-NH-) protons are broad and not showing any clear splitting. Is this normal?

Yes, this is a very common and expected behavior for N-H protons due to quadrupole broadening and rapid chemical exchange .

  • Expertise & Experience: The nitrogen-14 nucleus has a spin of I=1 and possesses a quadrupole moment. This can lead to efficient relaxation and broadening of the signals of attached protons.[12] Additionally, the amine and amide protons are acidic and can undergo rapid exchange with each other, with trace amounts of water in the solvent, or with other acidic protons.[13][14] This rapid exchange averages out the spin states of neighboring protons, leading to the loss of observable coupling and the appearance of a broad singlet.[15][16]

  • Trustworthiness (Self-Validating System): To confirm that a broad peak corresponds to an exchangeable proton, you can perform a D₂O shake experiment .

  • Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of your sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add D₂O: Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for a few minutes to ensure thorough mixing.

  • Re-acquire Spectrum: Obtain another ¹H NMR spectrum of the same sample.

  • Analyze: The signals corresponding to the -NH₂ and -NH- protons will have disappeared or significantly decreased in intensity because the protons have been replaced by deuterium, which is not observed in ¹H NMR.

Question 4: My peak splitting pattern changes when I use a different NMR solvent. Why does this occur?

The choice of NMR solvent can significantly influence the spectrum through various interactions with the analyte.

  • Expertise & Experience: Different solvents can affect chemical shifts and coupling constants due to their varying polarity, viscosity, and ability to form hydrogen bonds.[17][18] For "this compound," a protic solvent like methanol-d₄ can accelerate the exchange rate of the -NH₂ and -NH- protons, causing their signals to become even broader or disappear entirely.[19] A hydrogen-bond accepting solvent like DMSO-d₆ can slow down this exchange, sometimes allowing for the observation of coupling to the N-H protons.[12] Furthermore, aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects, which can help to resolve overlapping signals.[20]

  • Trustworthiness (Self-Validating System): If you are observing unexpected peak splitting or overlapping signals, acquiring the spectrum in a different deuterated solvent is a standard troubleshooting step. Comparing the spectra from two different solvents can provide valuable structural information.

Proton TypeTypical δ in CDCl₃ (ppm)Expected Change in DMSO-d₆Expected Change in Benzene-d₆
Amide (-NH-)7.5 - 8.5Downfield shiftUpfield shift
Amine (-NH₂)1.5 - 3.0 (broad)Sharper, downfieldBroader, variable
Aromatic (Ph-)7.2 - 7.6Minor shiftSignificant upfield shifts
Methylene (-CH₂-)~3.6Minor shiftUpfield shift
Methine (-CH-)~5.0Minor shiftUpfield shift

Note: These are approximate chemical shift ranges and can vary based on concentration and temperature.

Summary of Troubleshooting Workflows

The following diagram outlines a general workflow for troubleshooting peak splitting in the NMR spectrum of "this compound."

G Start Unexpected Peak Splitting Observed Aromatic Complex Aromatic Signals? Start->Aromatic Methylene Complex Methylene Signal? Start->Methylene NH Broad N-H Signals? Start->NH VT_NMR Perform Variable Temperature (VT) NMR Aromatic->VT_NMR TwoD_NMR Acquire 2D NMR (COSY/HSQC) Methylene->TwoD_NMR D2O_Shake Perform D₂O Shake Experiment NH->D2O_Shake Coalescence Signals Coalesce? VT_NMR->Coalescence Confirm_Connectivity Confirm Connectivity? TwoD_NMR->Confirm_Connectivity Signal_Disappears Signal Disappears? D2O_Shake->Signal_Disappears Rotamers Conclusion: Rotamers Present Coalescence->Rotamers Yes Diastereotopicity Conclusion: Diastereotopic Protons Confirm_Connectivity->Diastereotopicity Yes Exchangeable_Protons Conclusion: Exchangeable Protons Signal_Disappears->Exchangeable_Protons Yes

Caption: A decision-tree workflow for diagnosing common causes of peak splitting in the NMR of this compound.

References

  • Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps. [Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • Origin of splitting in NMR spectra. Chemguide. [Link]

  • Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM.com. [Link]

  • What causes splitting patterns in proton NMR? TutorChase. [Link]

  • Modulations in restricted amide rotation by steric induced conformational trapping. National Institutes of Health. [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. National Institutes of Health. [Link]

  • Temperature Effects in Nuclear Magnetic Resonance Spectroscopy. AIP Publishing. [Link]

  • Variable Temperature NMR Spectroscopy. Magnetic Resonance. [Link]

  • How Does Temperature Affect NMR? Chemistry For Everyone - YouTube. [Link]

  • Evidence for restricted rotation around amide CO - N bonds comes from NMR studies. Course Hero. [Link]

  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • Spin-Spin Splitting in ¹H NMR Spectra. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Spectroscopy of Amines. Oregon State University. [Link]

  • ELI5: NMR peak splitting. Reddit. [Link]

  • Spectroscopic Properties of Amines. Chemistry LibreTexts. [Link]

  • When does amine (NH2) and hydroxy (OH) proton/s couple with nearby proton/s in PMR and give the peak multiplicity in signal? ResearchGate. [Link]

  • NMR at Low and Ultra-Low Temperatures. National Institutes of Health. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • NMR Spectroscopy - Organic Chemistry Data & Info. [Link]

  • NMR spectroscopy. Proton exchange. YouTube. [Link]

  • A Brief Overview of Chemical Shift Equivalence & Magnetic Equivalence. [Link]

  • Magnetic Nonequivalence in Proton NMR. ACS Publications. [Link]

  • Magnetic inequivalence. Wikipedia. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • 2-Amino-2-phenylacetamide. PubChem. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Types of Protons. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. [Link]

  • Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR. PubMed. [Link]

  • Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Amino-N-phenylacetamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up of 2-Amino-N-phenylacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale to preclinical production volumes. My insights, drawn from extensive experience in process chemistry, aim to provide you with a robust framework for optimizing your synthesis, ensuring high purity, and maximizing yield.

This document is structured to be a dynamic resource. We will explore the core chemical principles, troubleshoot common experimental hurdles, and provide detailed protocols. The goal is to empower you with the knowledge to not just follow a procedure, but to understand the causality behind each step, enabling you to make informed decisions in your own laboratory.

I. Core Synthesis Strategy and Mechanistic Overview

The most common and scalable synthetic route to this compound involves a two-step process. This approach is favored for its reliability and the availability of commercial starting materials.

  • Step 1: Chloroacetylation of Aniline. Aniline is reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-phenylacetamide. This is a classic nucleophilic acyl substitution reaction. A base is typically required to neutralize the hydrochloric acid byproduct.[1][2]

  • Step 2: Nucleophilic Substitution with Ammonia. The chloro-intermediate is then reacted with a source of ammonia to displace the chloride and form the final product, this compound.

The overall reaction scheme is depicted below:

Synthesis_Pathway Aniline Aniline Intermediate 2-Chloro-N-phenylacetamide Aniline->Intermediate + Chloroacetyl Chloride (Base) ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate Product This compound Intermediate->Product + Ammonia Ammonia Ammonia Source Ammonia->Product

Caption: Synthetic pathway for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Issue Potential Cause Suggested Solution
Low Yield in Step 1 (Chloroacetylation) Incomplete reaction.- Ensure the quality and dryness of your aniline and chloroacetyl chloride.[3] - Monitor the reaction to completion using Thin Layer Chromatography (TLC).[4] - Consider a more efficient base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has been shown to increase reaction rates and yields in similar amidations.[1][2]
Formation of di-acylated byproduct.This is less common with aniline but can occur if reaction conditions are not controlled. Add the chloroacetyl chloride dropwise to the aniline solution at a low temperature (0-5 °C) to control the reaction rate.[1][3]
Hydrolysis of chloroacetyl chloride.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Low Yield in Step 2 (Amination) Incomplete reaction.- Ensure a sufficient excess of the ammonia source is used to drive the reaction to completion. - Increase reaction temperature and/or time, while monitoring for potential side reactions.
Formation of side products.Over-alkylation of the product can occur. Careful control of stoichiometry and reaction time is crucial. The Gabriel synthesis, which uses potassium phthalimide as an ammonia surrogate, can be an alternative to prevent over-alkylation and reliably produce primary amines.[5][6][7][8]
Presence of Impurities in Final Product Unreacted 2-chloro-N-phenylacetamide.- Optimize the amination step to ensure full conversion. - The starting material can often be removed during purification by recrystallization or column chromatography due to polarity differences.[3]
Colored impurities.These may arise from oxidation of aniline or the product. Using high-purity starting materials and maintaining an inert atmosphere can mitigate this. Charcoal treatment during recrystallization can also be effective.
Difficulty with Product Isolation Product is an oil or difficult to crystallize.- Ensure all solvent from the reaction is removed under reduced pressure. - Try different solvent systems for recrystallization. A common choice is ethyl acetate/hexanes.[4] - If recrystallization fails, column chromatography is a reliable alternative.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the chloroacetylation of aniline?

A1: Triethylamine (TEA) or pyridine are commonly used non-nucleophilic bases to neutralize the HCl generated during the reaction.[3] For a more efficient reaction at room temperature, a catalytic amount of DBU has been shown to significantly increase the rate and yield of N-phenylacetamide synthesis.[1][2]

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of the product.[4] A typical solvent system for TLC analysis of these compounds would be a mixture of hexanes and ethyl acetate (e.g., 1:1 ratio).[4]

Q3: What are the critical safety precautions for this synthesis?

A3: Chloroacetyl chloride is corrosive and lachrymatory; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reactions can be exothermic, especially during scale-up, so proper temperature control is essential to prevent thermal runaway.[9]

Q4: What purification methods are recommended for the final product at scale?

A4: Recrystallization is the most common and cost-effective method for purifying the crude product on a larger scale.[3] If impurities are difficult to remove by recrystallization, column chromatography can be employed.[3]

Q5: How do I confirm the identity and purity of my synthesized this compound?

A5: A combination of standard analytical techniques should be used:

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure. The ¹³C NMR should show a characteristic peak for the amide carbonyl carbon around 170 ppm.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4]

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H and C=O stretches of the amide.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath.[10] Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes with vigorous stirring.[1][4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of aniline.[4]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[4]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-N-phenylacetamide.[4]

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup: In a pressure-rated vessel, dissolve the crude 2-chloro-N-phenylacetamide (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Amination: Add a significant excess of a concentrated aqueous ammonia solution (e.g., 10-20 equivalents). Seal the vessel and heat to a temperature between 50-80 °C. The reaction should be monitored by TLC for the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.[3][4]

V. Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Step1 Step 1: Chloroacetylation Start->Step1 Check1 TLC Analysis of Step 1 Step1->Check1 LowYield1 Low Yield in Step 1 Check1->LowYield1 Incomplete Step2 Step 2: Amination Check1->Step2 Complete Troubleshoot1 Troubleshoot Step 1: - Check Reagent Quality - Optimize Base/Temp - Ensure Anhydrous Conditions LowYield1->Troubleshoot1 Troubleshoot1->Step1 Check2 TLC Analysis of Step 2 Step2->Check2 LowYield2 Low Yield in Step 2 Check2->LowYield2 Incomplete Purification Purification Check2->Purification Complete Troubleshoot2 Troubleshoot Step 2: - Increase Ammonia Excess - Increase Temp/Time - Consider Gabriel Synthesis LowYield2->Troubleshoot2 Troubleshoot2->Step2 CheckPurity Purity Check (NMR, HPLC) Purification->CheckPurity Impure Impure Product CheckPurity->Impure < 98% FinalProduct Pure this compound CheckPurity->FinalProduct > 98% TroubleshootPurification Troubleshoot Purification: - Optimize Recrystallization Solvent - Perform Column Chromatography - Charcoal Treatment Impure->TroubleshootPurification TroubleshootPurification->Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

VI. References

  • Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Benchchem. Available at:

  • A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications. Benchchem. Available at:

  • A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Available at:

  • An In-depth Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide. Benchchem. Available at:

  • Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis. Benchchem. Available at:

  • Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. Available at:

  • Gabriel synthesis. Wikipedia. Available at: [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Gabriel Synthesis. Cambridge University Press. Available at: [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Amino-N-phenylacetamide Derivatives and Known Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, derivatives of 2-Amino-N-phenylacetamide have emerged as a promising class of compounds with demonstrable antibacterial potential. This guide provides a comprehensive comparison of the biological activity of these derivatives against established antibiotics, supported by experimental data and protocols to empower researchers in the field of drug discovery.

Introduction to this compound Derivatives

The this compound core structure presents a versatile scaffold for medicinal chemistry, allowing for a variety of substitutions that can modulate its biological activity.[1] The presence of both an amide linkage and an aromatic amine provides opportunities for diverse chemical modifications, leading to the generation of extensive compound libraries for screening.[2] Numerous studies have highlighted the antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties of phenylacetamide derivatives, underscoring their therapeutic potential.[1]

This guide will delve into the antibacterial efficacy of these derivatives, drawing direct comparisons with widely used antibiotics. We will explore their activity through quantitative measures such as Minimum Inhibitory Concentration (MIC), discuss their potential mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation.

Comparative Antibacterial Activity: A Data-Driven Analysis

A critical aspect of evaluating new antimicrobial candidates is the direct comparison of their potency with that of existing antibiotics. While the disc diffusion method offers a qualitative assessment of antibacterial activity, the Minimum Inhibitory Concentration (MIC) provides a more precise, quantitative measure. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3]

Below is a compilation of experimental data comparing the antibacterial activity of representative this compound derivatives with standard antibiotics.

Table 1: Zone of Inhibition Data for 2-amino-N-(p-Chlorophenyl) acetamide Derivatives

The disc diffusion assay is a widely used preliminary screening method. The following data, adapted from a study by Wu et al. (2020), demonstrates the activity of several 2-amino-N-(p-Chlorophenyl) acetamide derivatives against a panel of pathogenic bacteria.[4][5] Tetracycline was used as a positive control.

CompoundAcinetobacter baumannii ATCC19606 (mm)Pseudomonas aeruginosa ATCC27853 (mm)Pseudomonas aeruginosa ATCC29260 (mm)Staphylococcus aureus ATCC6538p (mm)
5a 22.020.021.018.5
5b 32.023.524.520.5
5c 28.020.522.521.5
5d 29.522.023.023.5
Tetracycline 30.025.025.028.0

Note: The values represent the diameter of the zone of inhibition in millimeters.

The data indicates that these derivatives exhibit moderate to high antibacterial activity, with some compounds showing comparable zones of inhibition to the standard antibiotic, tetracycline.[4][5]

Table 2: Minimum Inhibitory Concentration (MIC) Values of Phenylacetamide Derivatives vs. Ciprofloxacin

For a more quantitative comparison, the following table presents the MIC values for a series of phenylacetamide derivatives against Escherichia coli and Methicillin-Resistant Staphylococcus aureus (MRSA), with ciprofloxacin as the reference antibiotic. This data is derived from a study by Yele et al. (2021), which investigated phenylacetamide and benzohydrazide derivatives as potential inhibitors of the bacterial enzyme ParE.[6]

CompoundE. coli (NCIM 2065) MIC (µg/mL)MRSA (NCIM 5021) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)
Derivative 1 0.721.891.89
Derivative 5 0.642.562.56
Derivative 8 1.252.562.56
Derivative 21 0.672.822.82
Derivative 24 0.783.243.24
Derivative 25 0.723.453.45
Ciprofloxacin 0.030.250.25

Note: Lower MIC values indicate greater potency.

These results demonstrate that while the tested phenylacetamide derivatives are active against both E. coli and MRSA, their potency is lower than that of ciprofloxacin.[6] However, their significant activity warrants further investigation and optimization of the chemical scaffold to enhance their efficacy.

Unraveling the Mechanism of Action: A Look at Potential Targets

Understanding the mechanism of action of a novel antimicrobial agent is crucial for its development. For this compound derivatives, a promising target appears to be the bacterial DNA topoisomerase enzyme family.[6]

Inhibition of Bacterial DNA Topoisomerase

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication, transcription, and repair, making them attractive targets for antibiotics.[7][8] The fluoroquinolone class of antibiotics, for instance, targets these enzymes.[7]

Recent studies suggest that some phenylacetamide derivatives may function as inhibitors of ParE, a subunit of topoisomerase IV.[6] By binding to this enzyme, these compounds can disrupt its function, leading to the inhibition of DNA replication and ultimately, bacterial cell death.

G cluster_0 Bacterial Cell This compound Derivative This compound Derivative Topoisomerase IV (ParE subunit) Topoisomerase IV (ParE subunit) DNA Replication DNA Replication Cell Death Cell Death

This proposed mechanism contrasts with that of other major antibiotic classes. For example, β-lactam antibiotics like penicillin inhibit the synthesis of the bacterial cell wall, a structure absent in mammalian cells.[9][] Glycopeptide antibiotics also target cell wall synthesis.[11] The distinct mechanism of action of phenylacetamide derivatives could be advantageous in combating bacteria that have developed resistance to these established antibiotic classes.

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility and standardization are cornerstones of scientific research. This section provides detailed, step-by-step methodologies for the synthesis of the this compound scaffold and the determination of its antibacterial activity.

Synthesis of this compound

The following protocol describes a general method for the synthesis of the this compound core structure via the acylation of a substituted aniline with chloroacetyl chloride, followed by nucleophilic substitution with an amine.

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

  • In a round-bottom flask, dissolve the desired substituted aniline (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene.

  • Add a base, for example, triethylamine (1.2 equivalents), to the solution.

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.0 equivalent) dropwise with stirring.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-N-phenylacetamide derivative.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of this compound Derivative

  • Dissolve the purified 2-chloro-N-phenylacetamide derivative (1.0 equivalent) in a suitable solvent like dichloromethane.

  • Add a saturated solution of potassium carbonate and the desired amine (e.g., butylamine, octylamine, piperidine) (1.1 equivalents).[4]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude this compound derivative.

  • Purify the final product by column chromatography.

G cluster_0 Synthesis Workflow A Substituted Aniline + Chloroacetyl Chloride B 2-Chloro-N-phenylacetamide C Amine D This compound Derivative E Purification

Broth Microdilution Method for MIC Determination (CLSI Guidelines)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antimicrobial susceptibility testing to ensure consistency and comparability of results.[12] The broth microdilution method is a widely accepted technique for determining the MIC of a compound.

  • Preparation of Materials:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Use sterile 96-well microtiter plates.

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Culture the bacterial strain to be tested overnight on an appropriate agar medium.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or broth with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of the microtiter plate.

    • Add 100 µL of the test compound solution (at twice the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (inoculum only), and well 12 as the sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum.

    • The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_0 Broth Microdilution Workflow A Prepare Compound Dilutions in Microplate B Prepare Standardized Bacterial Inoculum C Inoculate Microplate D Incubate at 35°C for 16-20h E Determine MIC (Lowest Concentration with No Growth)

Cytotoxicity Assessment: A Preliminary Look at Selectivity

An ideal antimicrobial agent should exhibit high potency against bacterial pathogens while demonstrating minimal toxicity to mammalian cells. Preliminary cytotoxicity data for some phenylacetamide derivatives against various cancer cell lines are available. While not a direct measure of toxicity against healthy cells, this data provides an initial indication of the compounds' potential for selective activity.

Table 3: In Vitro Cytotoxicity (IC50) of Phenylacetamide Derivatives against Human Cancer Cell Lines

The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCell LineIC50 (µM)
Derivative 3d MDA-MB-468 (Breast Cancer)0.6 ± 0.08[12][13]
Derivative 3d PC-12 (Pheochromocytoma)0.6 ± 0.08[12][13]
Derivative 3c MCF-7 (Breast Cancer)0.7 ± 0.08[12][13]
Doxorubicin (Control) MDA-MB-468 (Breast Cancer)0.38 ± 0.07[2]

The potent cytotoxic effects of some of these derivatives against cancer cell lines highlight the broad biological activity of this chemical class.[12][13][14] Further studies are necessary to evaluate their cytotoxicity against non-cancerous mammalian cell lines to establish a therapeutic window for their potential use as antibiotics.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a platform for the development of novel antibacterial agents. The derivatives discussed in this guide have demonstrated encouraging activity against a range of pathogenic bacteria, including resistant strains like MRSA. Their potential mechanism of action, targeting bacterial DNA topoisomerases, offers a valuable alternative to existing antibiotic classes.

The path forward requires a systematic approach to optimize the antibacterial potency and selectivity of these compounds. This includes:

  • Expansion of Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider array of derivatives to identify the key structural features that enhance antibacterial activity and reduce cytotoxicity.

  • Detailed Mechanistic Investigations: Elucidating the precise molecular interactions between the most potent derivatives and their bacterial targets.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the performance of lead compounds in animal models of infection to assess their therapeutic potential and safety profiles.

This guide provides a foundational resource for researchers embarking on the exploration of this compound derivatives. By leveraging the provided data and protocols, the scientific community can collectively advance the development of this promising class of compounds in the critical fight against antimicrobial resistance.

References

  • Yele, S., et al. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Microbiology. [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]

  • Wu, Y.-W., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(p-Chlorophenyl) acetamide derivatives. IRE Journals. [Link]

  • Zhang, H., et al. (2022). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Journal of Agricultural and Food Chemistry. [Link]

  • Wu, Y.-W., et al. (2020). Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. IRE Journals. [Link]

  • Thabaut, A., et al. (1987). [Comparison of minimum inhibitory concentrations of group M penicillins against Staphylococcus aureus. Practical impact on diagnosis and treatment]. Pathologie Biologie. [Link]

  • Zhang, H., et al. (2022). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. ACS Publications. [Link]

  • Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology. [Link]

  • Yarlagadda, V., et al. (2016). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. MedChemComm. [Link]

  • Pessione, E., et al. (1985). Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. Drugs Under Experimental and Clinical Research. [Link]

  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. [Link]

  • LibreTexts Biology. (2024). 13.2A: Inhibiting Cell Wall Synthesis. [Link]

  • ResearchGate. (n.d.). MIC values (mg/mL) of antimicrobial agents against E. coli strains. [Link]

  • Hernando-Amado, S., et al. (2025). The effect of commonly used non-antibiotic medications on antimicrobial resistance development in Escherichia coli. Journal of Antimicrobial Chemotherapy. [Link]

  • ResearchGate. (n.d.). mechanism of the interaction of dnA gyrase with dnA supercoiling (adapted from[15]). [Link]

  • Kampranis, S. C., et al. (2002). Characterization of the interaction between DNA gyrase inhibitor and DNA gyrase of Escherichia coli. The Journal of Biological Chemistry. [Link]

  • Tariq, A., et al. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Medicinal Chemistry. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]

  • ResearchGate. (n.d.). In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains. [Link]

  • E. M. F. P. (2021). Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. Molecules. [Link]

  • Kaase, M., et al. (2025). Comparison of phenotypic methods for penicillinase detection in Staphylococcus aureus. Journal of Medical Microbiology. [Link]

  • Tristan, A., et al. (2020). Performance of penicillinase detection tests in Staphylococcus epidermidis: comparison of different phenotypic methods. BMC Microbiology. [Link]

  • Davis, J. S., et al. (2018). Clinical Outcomes with Penicillin Versus Alternative β-Lactams in the Treatment of Penicillin-Susceptible Staphylococcus aureus Bacteremia. Pharmacotherapy. [Link]

  • Tayfour, M. A., et al. (2005). Comparison of antibiotic susceptibility tests, plasmid profiles and restriction enzyme analysis of plasmid DNA of methicillin susceptible and resistant-Staphylococcus aureus strains isolated from intensive care units. Saudi Medical Journal. [Link]

Sources

A Comparative Guide to 2-Amino-N-phenylacetamide and its Analogues: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Amino-N-phenylacetamide Scaffold

In the landscape of medicinal chemistry, the this compound core represents a privileged scaffold, a structural framework that has given rise to a multitude of analogues with a wide spectrum of biological activities.[1] This guide provides a comprehensive comparative analysis of this compound and its key analogues, delving into their synthesis, physicochemical properties, and diverse pharmacological effects. We will explore their potential as anticonvulsant, anticancer, antimicrobial, and analgesic agents, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors. The inherent structural simplicity of this scaffold, combined with its capacity for diverse functionalization, makes it a compelling starting point for the design of novel therapeutics.

Comparative Synthesis of this compound and its Analogues

The synthetic accessibility of the this compound scaffold is a key factor driving its exploration in medicinal chemistry. The general and most direct approach involves the acylation of a substituted aniline with a suitable 2-aminoacetyl chloride derivative or a protected amino acid. Variations in this theme allow for the introduction of a wide array of substituents on both the N-phenyl ring and the amino group, leading to diverse libraries of analogues.[2]

A common synthetic strategy begins with the reaction of a substituted aniline with chloroacetyl chloride to furnish an intermediate 2-chloro-N-phenylacetamide. Subsequent nucleophilic substitution of the chlorine atom with various amines yields the desired this compound analogues.[2] This two-step process is highly versatile and allows for the introduction of diverse functionalities at the 2-amino position.

dot

General Synthetic Scheme for this compound Analogues cluster_0 Step 1: Acylation cluster_1 Step 2: Nucleophilic Substitution Aniline Substituted Aniline (R1-Ph-NH2) Intermediate 2-Chloro-N-(R1-phenyl)acetamide Aniline->Intermediate Base (e.g., NaOAc) Glacial Acetic Acid ChloroacetylChloride Chloroacetyl Chloride (Cl-CH2-CO-Cl) ChloroacetylChloride->Intermediate FinalProduct 2-(R2R3-amino)-N-(R1-phenyl)acetamide Intermediate->FinalProduct Amine Amine (R2R3NH) Amine->FinalProduct Base (e.g., K2CO3) Solvent (e.g., Acetone)

Caption: General two-step synthesis of this compound analogues.

An alternative approach involves the coupling of a protected amino acid (e.g., Boc-glycine) with a substituted aniline using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by deprotection of the amino group. This method is particularly useful for synthesizing analogues with specific stereochemistry at the alpha-carbon.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of this compound and its analogues are crucial for their pharmacokinetic and pharmacodynamic profiles. While experimental data for the parent compound is limited, its properties can be predicted and compared with its derivatives.[3]

PropertyThis compound (Predicted)General Trends in Analogues
Molecular Weight 150.18 g/mol Increases with the addition of substituents.
LogP LowVaries significantly with the lipophilicity of substituents. Halogen and alkyl groups increase LogP.
Solubility Moderately soluble in waterGenerally decreases with increasing lipophilicity.
Melting Point Solid at room temperatureHighly dependent on the crystal packing and intermolecular interactions influenced by substituents.

Table 1: Comparative Physicochemical Properties.

Comparative Biological Activities

The this compound scaffold has been extensively explored for a range of biological activities. The following sections provide a comparative overview of the performance of its analogues in key therapeutic areas.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of this compound derivatives.[4] The maximal electroshock (MES) seizure test in rodents is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[5]

Compound/AnalogueAnimal ModelED₅₀ (mg/kg)Reference
N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamideMouse (MES)45.6[6]
2-Amino-N-(1,2-diphenylethyl)acetamide HClMouse (MES)Orally effective[5]
N-benzyl-2-acetamido-3-methoxypropionamideMouse (MES, i.p.)8.3[4]
Phenytoin (Standard Drug)Mouse (MES, i.p.)6.5[4]

Table 2: Comparative Anticonvulsant Activity of this compound Analogues.

Structure-Activity Relationship (SAR) Insights for Anticonvulsant Activity:

  • N-Phenyl Ring Substitution: The nature and position of substituents on the N-phenyl ring significantly influence anticonvulsant activity. Electron-withdrawing groups, such as trifluoromethyl at the meta-position, have been shown to enhance potency.[4]

  • Amino Group Substitution: The substituent on the 2-amino group plays a crucial role. Bulky and lipophilic groups, such as piperazine and benzyl moieties, are often associated with increased activity.

  • Amide Moiety: The amide linkage is considered a critical pharmacophoric element for anticonvulsant activity.

dot

Putative Mechanism of Anticonvulsant Action Compound This compound Analogue NaChannel Voltage-Gated Sodium Channel Compound->NaChannel Binds to Inactivation Prolonged Inactivation State NaChannel->Inactivation Promotes ReducedExcitability Reduced Neuronal Excitability Inactivation->ReducedExcitability Leads to SeizureSuppression Suppression of Seizure Spread ReducedExcitability->SeizureSuppression Results in Apoptosis Induction by Phenylacetamide Analogues Compound Phenylacetamide Analogue Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Mitochondria Promotes Cytochrome c release Bcl2->Mitochondria Inhibits Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified signaling pathway for apoptosis induction.

Antimicrobial Activity

The this compound scaffold has also been functionalized to develop compounds with antimicrobial properties. The antibacterial activity is often evaluated using methods like the broth microdilution assay to determine the minimum inhibitory concentration (MIC). [7][8]

Compound/Analogue Test Organism Zone of Inhibition (mm) Reference
2-amino-N-(p-Chlorophenyl) acetamide derivative Staphylococcus aureus 23.5 [1]

| Streptomycin (Standard Drug) | Staphylococcus aureus | - | [1]|

Analgesic Activity

Derivatives of acetanilide, the parent structure of N-phenylacetamide, have a long history as analgesic and antipyretic drugs. [9][10]Modern analogues are being investigated for their pain-relieving properties, often using the hot plate test in rodents, which measures the response to a thermal stimulus. [11][12]

Compound/Analogue Animal Model Analgesic Effect Reference
2-chloro-N,N-diphenylacetamide derivative (AKM-2) Rat (Hot Plate) Significant increase in reaction time [11]

| Diclofenac Sodium (Standard Drug) | Rat (Hot Plate) | Significant increase in reaction time | [11]|

Table 5: Comparative Analgesic Activity.

Proposed Mechanism of Analgesic Action:

The analgesic effects of some N-phenylacetamide derivatives are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways. [11]

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of this compound analogues, detailed experimental protocols are essential.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the anticonvulsant activity of a test compound against generalized tonic-clonic seizures.

Apparatus:

  • Electroconvulsive device

  • Corneal electrodes

  • Animal restrainer

Procedure:

  • Administer the test compound or vehicle to a group of mice or rats at a predetermined time before the test.

  • Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.

  • Place the corneal electrodes on the eyes.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of tonic hindlimb extension is considered a protective effect.

  • Calculate the percentage of protected animals in each group and determine the ED₅₀.

dot

MES Seizure Test Workflow Start Animal Dosing (Test Compound/Vehicle) Anesthesia Topical Anesthesia (Corneas) Start->Anesthesia Electrode Electrode Placement Anesthesia->Electrode Stimulation Electrical Stimulation Electrode->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data Record Protection (%) Observation->Data ED50 Calculate ED₅₀ Data->ED50

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of a compound against cancer cell lines. [13][14] Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Broth Microdilution Method for Antimicrobial Susceptibility

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism. [7][8] Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Test compound

  • Inoculum suspension

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a microtiter plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Visually inspect the wells for turbidity (growth).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Hot Plate Test for Analgesia

Objective: To evaluate the central analgesic activity of a test compound. [11] Apparatus:

  • Hot plate apparatus with a temperature-controlled surface

  • Plexiglass cylinder

  • Timer

Procedure:

  • Administer the test compound or vehicle to a group of mice or rats.

  • Place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Start the timer and observe the animal for signs of nociception, such as licking of the hind paw or jumping.

  • Record the latency time for the animal to exhibit a pain response.

  • A significant increase in the latency time compared to the control group indicates an analgesic effect.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative overview of the synthesis, physicochemical properties, and diverse biological activities of its analogues. The structure-activity relationship insights and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. The versatility of this chemical framework, coupled with the ever-expanding understanding of its biological targets, ensures that this compound and its derivatives will remain a focal point of medicinal chemistry research for the foreseeable future.

References

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]

  • BenchChem. (2025). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. BenchChem.
  • BenchChem. (2025). Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities. BenchChem.
  • Microbiology Info. (n.d.). Broth Microdilution. MI - Microbiology. Retrieved from [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences.
  • BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). ProQuest.
  • A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. (2021). MDPI.
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025).
  • Broth microdilution reference methodology. (n.d.). Slideshare. Retrieved from [Link]

  • Lewis, L. M., et al. (2015). Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels. PubMed Central.
  • Scribd. (n.d.). Broth Microdilution Guide for Labs. Scribd. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • BenchChem. (2025).
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). ProQuest.
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • BenchChem. (2025). A Spectroscopic Showdown: N-(2-Aminophenyl)
  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. PubChem. Retrieved from [Link]

  • Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology.
  • Kaplancikli, Z. A., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives.
  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. (n.d.). Bentham Science.
  • Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. (2025). American Chemical Society.
  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Al-Abdullah, E. S., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025). MDPI.
  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2025).
  • Płazińska, A., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PMC.
  • Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. (1993). PubMed.
  • Said, M. F., et al. (2022).
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)
  • PubChem. (n.d.). Phenacylamine. PubChem. Retrieved from [Link]

  • N-benzyl substitution was found to be the exception, increasing affinity and potency

Sources

A Comparative Guide to the Anticancer Efficacy of 2-Amino-N-phenylacetamide Derivatives Versus Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Scaffolds

The landscape of cancer therapy is one of constant evolution, driven by the dual imperatives of enhancing therapeutic efficacy and mitigating the often-debilitating side effects of conventional chemotherapy. In this pursuit, medicinal chemists are continually exploring novel chemical scaffolds that may offer improved selectivity and potency against malignant cells. The 2-Amino-N-phenylacetamide core structure has emerged as a versatile and promising scaffold in this endeavor. Its derivatives have demonstrated a breadth of biological activities, with a growing body of evidence pointing towards their potential as effective anticancer agents.

This guide provides a comprehensive comparison of the efficacy of select this compound derivatives against established standard-of-care anticancer drugs. We will delve into the experimental data that underpins these comparisons, offering a critical analysis of their cytotoxic profiles and a glimpse into their mechanisms of action. This document is intended for researchers, drug development professionals, and scientists in the field of oncology, providing a synthesized overview of the current state of research and highlighting the therapeutic potential of this intriguing class of compounds.

Comparative Cytotoxicity Analysis: A Data-Driven Assessment

The cornerstone of preclinical anticancer drug evaluation lies in the assessment of a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric in these evaluations. Here, we present a comparative analysis of the IC50 values of two distinct classes of this compound derivatives against the standard anticancer drugs, imatinib and doxorubicin.

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

This class of derivatives has been investigated for its cytotoxic effects against a panel of cancer cell lines, with imatinib serving as the reference compound. The data, primarily from MTS assays, reveals a structure-activity relationship where the presence and position of certain functional groups significantly influence anticancer potency.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives and Imatinib [1][2]

CompoundSubstitutionPC3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Derivative 2b m-NO252>250
Derivative 2c p-NO280100
Imatinib (Reference) -4098

Note: Lower IC50 values indicate greater potency.

The data indicates that while these derivatives exhibit notable activity, particularly against the PC3 prostate cancer cell line, they do not consistently surpass the potency of the standard drug, imatinib, in the tested cell lines[1][2]. However, the comparable activity of derivative 2c against the MCF-7 cell line suggests that this scaffold warrants further optimization[2].

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives

Another promising series of this compound derivatives incorporates a 1,3,4-thiadiazole moiety. These compounds have been evaluated against a different panel of cancer cell lines, with the widely used chemotherapeutic agent doxorubicin as the comparator.

Table 2: Comparative in vitro Cytotoxicity (IC50, µM) of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives and Doxorubicin [3]

CompoundSubstitutionSKNMC (Neuroblastoma) IC50 (µM)HT-29 (Colon) IC50 (µM)PC3 (Prostate) IC50 (µM)
Derivative 3d o-Chloro4.5 ± 0.035--
Derivative 3h m-Methoxy-3.1 ± 0.030-
Derivative 3b m-Fluoro--12.6 ± 0.302
Doxorubicin (Reference) -Not explicitly stated in the same study, but generally in the sub-micromolar to low micromolar range for these cell lines.Not explicitly stated in the same study, but generally in the sub-micromolar to low micromolar range for these cell lines.Not explicitly stated in the same study, but generally in the sub-micromolar to low micromolar range for these cell lines.

While a direct IC50 value for doxorubicin was not provided in the same study, it is generally known to be highly potent. The study concluded that none of the synthesized derivatives exhibited superior activity to doxorubicin[3]. However, the low micromolar activity of these derivatives, particularly compound 3d against the SKNMC neuroblastoma cell line, is significant and suggests a promising avenue for further development.

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Research into this compound derivatives suggests that their cytotoxic activity is, at least in part, mediated through the induction of apoptosis and interference with the cell cycle.

Induction of Apoptosis

Several studies have indicated that this compound derivatives can trigger programmed cell death, or apoptosis, in cancer cells. One study on a series of phenylacetamide derivatives demonstrated that the lead compound induced apoptosis by modulating the expression of key regulatory proteins[4][5]. Specifically, treatment with the derivative led to an upregulation of the pro-apoptotic proteins Bax and FasL, and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins is a hallmark of the intrinsic and extrinsic apoptotic pathways, respectively. Furthermore, the study confirmed the activation of caspase-3, a key executioner caspase in the apoptotic cascade[4][5].

Another investigation into N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives revealed their ability to activate caspases 3, 8, and 9 in human prostate (PC-3) and colorectal adenocarcinoma (HT-29) cell lines, often with greater efficacy than doxorubicin.

Caption: Proposed mechanism of apoptosis induction by this compound derivatives.

Cell Cycle Arrest

In addition to apoptosis induction, some this compound derivatives have been shown to interfere with the normal progression of the cell cycle. A study on a resveratrol-derived phenylacetamide demonstrated that it caused cell cycle arrest at the G1 phase in breast cancer cell lines[6]. This arrest was accompanied by a dose-dependent decrease in the protein expression of cyclin D1 (CCND1) and cyclin-dependent kinase 4 (CDK4), key regulators of the G1/S transition[6].

Cell_Cycle_Arrest cluster_regulation G1/S Transition Control G1 Phase G1 Phase G1/S Checkpoint G1/S Checkpoint G1 Phase->G1/S Checkpoint S Phase S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase Derivative Derivative CCND1 CCND1 Derivative->CCND1 Downregulates CDK4 CDK4 Derivative->CDK4 Downregulates CCND1->G1/S Checkpoint Promotes CDK4->G1/S Checkpoint Promotes G1/S Checkpoint->S Phase Progression

Caption: Mechanism of G1 phase cell cycle arrest induced by a phenylacetamide derivative.

Experimental Protocols: A Guide to In Vitro Evaluation

The following are standardized protocols for the in vitro cytotoxicity assays commonly used to evaluate the anticancer potential of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized and quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives and standard anticancer drugs in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-treated and untreated control wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Formazan Formation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a second-generation colorimetric assay that is similar to the MTT assay. The key difference is that the MTS tetrazolium salt is reduced by viable cells to a soluble formazan product, eliminating the need for a solubilization step.

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • MTS Reagent Addition:

    • Add 20 µL of a combined MTS/PES (phenazine ethosulfate) solution to each well.

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Conclusion and Future Directions

The exploration of this compound derivatives has unveiled a promising new frontier in the search for novel anticancer agents. The data presented in this guide demonstrates that these compounds possess significant in vitro cytotoxic activity against a range of cancer cell lines. While they may not consistently outperform established drugs like imatinib and doxorubicin in their current forms, their distinct chemical scaffold and demonstrated mechanisms of action, including the induction of apoptosis and cell cycle arrest, make them highly attractive candidates for further development.

Future research should focus on several key areas. Firstly, a more extensive structure-activity relationship (SAR) analysis is warranted to optimize the potency and selectivity of these derivatives. This could involve the synthesis and screening of a broader library of analogues with diverse substitutions. Secondly, a more in-depth elucidation of their molecular targets and signaling pathways is necessary. Advanced techniques such as proteomics and transcriptomics could be employed to identify the specific cellular components with which these compounds interact. Finally, promising lead compounds should be advanced to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles in a more physiologically relevant setting.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Mohammadi-Farani, A., Heidarian, N., & Aliabadi, A. (2014). N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives: synthesis and in-vitro cytotoxicity evaluation as potential anticancer agents. Iranian Journal of Pharmaceutical Research, 13(2), 487–492. [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Laganà, A. S., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. Molecules, 26(10), 2933. [Link]

  • PubChem. (n.d.). 2-(2-fluorophenyl)-N-(4-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide. National Center for Biotechnology Information. [Link]

  • Drugs.com. (n.d.). Doxorubicin vs Imatinib Comparison. [Link]

  • Grobholz, R., et al. (2003). Bax, Bcl-2, fas and Fas-L antigen expression in human seminoma: correlation with the apoptotic index. APMIS, 111(1), 81-88. [Link]

  • Strasser, A., Harris, A. W., Huang, D. C., Krammer, P. H., & Cory, S. (1995). Bcl-2 and Fas/APO-1 regulate distinct pathways to lymphocyte apoptosis. The EMBO journal, 14(24), 6136–6147. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Experimental Data for Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Cross-Validation in Drug Discovery

Phenylacetamide and its derivatives represent a versatile and highly promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anticonvulsant properties.[1] As researchers and drug development professionals, our ability to make informed decisions about which of these derivatives to advance through the costly drug development pipeline hinges on the reliability and reproducibility of our experimental data. This guide provides an in-depth technical framework for the cross-validation of experimental data for phenylacetamide derivatives, moving beyond mere protocol recitation to elucidate the scientific rationale behind experimental choices and to champion a culture of self-validating systems.

The core principle of cross-validation in an experimental context is to ensure the robustness and reliability of your findings. This can be achieved through several approaches: comparing data from orthogonal assays that measure similar biological endpoints, validating in vitro results with in vivo models, and ensuring inter-laboratory reproducibility. This guide will delve into these critical aspects, offering practical protocols, comparative data analysis, and a framework for ensuring the scientific integrity of your research.

I. Cross-Validation of In Vitro Anticancer Activity: A Multi-Assay Approach

A primary therapeutic application for many novel phenylacetamide derivatives is in oncology.[2][3] Assessing their cytotoxic or cytostatic effects on cancer cell lines is a foundational step. However, relying on a single assay can be misleading, as different assays measure different cellular parameters and can be prone to specific artifacts. Therefore, a robust cross-validation strategy employing multiple, mechanistically distinct assays is paramount.

The Rationale for Orthogonal Cytotoxicity Assays

Different cytotoxicity assays rely on varied physiological readouts. For instance, the widely used MTT and MTS assays measure mitochondrial reductase activity, which is an indicator of metabolic activity and, by proxy, cell viability.[4] In contrast, assays like the Sulforhodamine B (SRB) assay quantify total protein content, reflecting cell number.[5] Real-time cell analysis (RTCA) provides a kinetic profile of cell proliferation and adhesion.[6][7] By comparing the results from these different assays, we can gain a more comprehensive and validated understanding of a compound's true effect on cancer cells. Discrepancies between assays can also provide valuable mechanistic insights. For example, a compound that shows high potency in an MTT assay but lower potency in an SRB assay might be affecting mitochondrial function without immediately causing cell death.

Comparative Cytotoxicity Data for Phenylacetamide Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of phenylacetamide derivatives against various cancer cell lines, as determined by different cytotoxicity assays. This comparative data highlights the importance of considering the specific assay and cell line when evaluating a compound's potency.

Compound IDDerivative ClassCell LineIC50 (µM)AssayReference
Derivative 3d PhenylacetamideMDA-MB-468 (Breast Cancer)0.6 ± 0.08MTT[8]
Derivative 3d PhenylacetamidePC-12 (Pheochromocytoma)0.6 ± 0.08MTT[8]
Derivative 3c PhenylacetamideMCF-7 (Breast Cancer)0.7 ± 0.08MTT[8]
Derivative 3j p-nitro substituted PhenylacetamideMDA-MB-468 (Breast Cancer)0.76 ± 0.09MTT[8]
Compound 2b 2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate Carcinoma)52MTS[3]
Compound 2c 2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate Carcinoma)80MTS[3]
Compound 2c 2-(4-Fluorophenyl)-N-phenylacetamideMCF-7 (Breast Cancer)100MTS[3]
Experimental Protocols for Cytotoxicity Assessment

To ensure data integrity and facilitate cross-laboratory comparisons, adherence to detailed and standardized protocols is crucial.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase culture. Ensure cell viability is >95% using a method like trypan blue exclusion.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]

    • Causality: The seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the assay's dynamic range.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[10]

  • Compound Treatment:

    • Prepare a stock solution of the phenylacetamide derivative in a suitable solvent, typically DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.[9]

    • Include appropriate controls: "cells only" (untreated control) and "medium only" (blank).

    • Carefully remove the seeding medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[9]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9]

    • Add 10 µL of the MTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C.[9]

    • Causality: This incubation period allows for the enzymatic conversion of MTT to formazan by viable cells. The optimal time can vary between cell lines.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[9]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the untreated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[9]

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Dilution Compound_Prep->Treatment MTT_Addition MTT Addition Treatment->MTT_Addition 48-72h Incubation Incubation MTT_Addition->Incubation 2-4h Solubilization Formazan Solubilization Incubation->Solubilization Read_Absorbance Read Absorbance Solubilization->Read_Absorbance Data_Processing Data Processing Read_Absorbance->Data_Processing IC50_Calc IC50 Calculation Data_Processing->IC50_Calc MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Compound Serial Dilution Inoculation Plate Inoculation Compound_Dilution->Inoculation Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation 16-20h Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination using the broth microdilution method.

III. Cross-Validation of In Vitro and In Vivo Data: Bridging the Translational Gap

While in vitro assays are invaluable for initial screening and lead optimization, they do not fully recapitulate the complex biological environment of a living organism. Therefore, validating promising in vitro findings in relevant in vivo models is a critical step in the cross-validation process. Discrepancies between in vitro and in vivo results are not uncommon and can be due to a variety of factors, including pharmacokinetics (absorption, distribution, metabolism, and excretion), bioavailability, and off-target effects. [11][12]

Validating Anticancer Activity: From Cell Lines to Xenograft Models

For phenylacetamide derivatives showing potent in vitro anticancer activity, the next logical step is to evaluate their efficacy in vivo, typically using human tumor xenograft models in immunocompromised mice. [13]In these models, human cancer cell lines are implanted into mice, and the effect of the test compound on tumor growth is monitored. [12][13]A significant correlation between in vitro potency and in vivo efficacy strengthens the case for further development of the compound.

It is important to note that the in vivo expression of a target biomarker may not always correlate with its in vitro expression, which can lead to inconsistencies between in vitro and in vivo drug efficacy. [14]Therefore, validating the expression of the target in the in vivo model is a crucial step. [14]

Validating Other Bioactivities

The principle of in vitro-in vivo cross-validation extends to other therapeutic areas. For example, the anticonvulsant activity of phenylacetamide derivatives that show promise as sodium channel blockers in vitro can be assessed in animal models of epilepsy, such as the maximal electroshock seizure (MES) test. [15]

IV. Ensuring Trustworthiness: Best Practices for Experimental Reproducibility

The foundation of cross-validation is the generation of high-quality, reproducible data. Adhering to best practices for experimental design and execution is non-negotiable.

  • Detailed Documentation: Maintain meticulous records of all experimental parameters, including reagent sources and lot numbers, cell passage numbers, and instrument settings. This is fundamental for troubleshooting and for enabling other researchers to replicate your work.

  • Appropriate Controls: Always include both positive and negative controls in your assays to ensure that the assay is performing as expected.

  • Statistical Rigor: Perform an adequate number of biological and technical replicates and use appropriate statistical methods to analyze your data. Clearly define what constitutes a replicate in your experimental design.

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all routine assays to minimize variability between experiments and operators.

  • Transparency in Reporting: When publishing your findings, provide a clear and complete description of your methods, including all the details necessary for another researcher to reproduce your results. [16]Guidelines for reporting in vitro data should be followed to ensure transparency and completeness. [17]

Conclusion: A Commitment to Scientific Integrity

The cross-validation of experimental data is not merely a procedural checkbox; it is a fundamental commitment to scientific integrity. For a promising class of compounds like phenylacetamide derivatives, rigorous cross-validation ensures that we are investing our resources in the most promising candidates and building a solid foundation for future clinical success. By embracing a multi-assay, multi-model approach and adhering to the highest standards of experimental practice, we can enhance the reliability and impact of our research in the shared pursuit of novel therapeutics.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed. Retrieved from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). NIH. Retrieved from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Publications. Retrieved from [Link]

  • Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. (n.d.). NIH. Retrieved from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). NIH. Retrieved from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. Retrieved from [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). NIH. Retrieved from [Link]

  • Abstract 2833: Validating cancer biomarker expression on mouse cell-derived xenograft models of human cancer. (2024). AACR Journals. Retrieved from [Link]

  • In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles. (n.d.). PubMed. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. (2020). PubMed. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved from [Link]

  • In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma. (n.d.). Retrieved from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). NIH. Retrieved from [Link]

  • Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. (n.d.). NIH. Retrieved from [Link]

  • Applicability of drug response metrics for cancer studies using biomaterials. (2019). Retrieved from [Link]

  • Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews. (2022). NIH. Retrieved from [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis. (n.d.). NIH. Retrieved from [Link]

  • How to report in vitro data. (2010). ResearchGate. Retrieved from [Link]

Sources

The Versatile 2-Amino-N-phenylacetamide Scaffold: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 2-Amino-N-phenylacetamide core, a seemingly simple yet remarkably versatile structure, has emerged as a significant scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] This guide provides a comprehensive comparison of the this compound scaffold against other prominent molecular frameworks in key therapeutic areas, supported by experimental data and protocols to inform and empower researchers in the field.

At the Core of Activity: Understanding the this compound Scaffold

The this compound structure is characterized by a phenylacetamide moiety with a crucial amino group at the alpha-position. This arrangement provides a unique combination of structural features: a rigid phenyl ring for potential π-π stacking interactions, a flexible acetamide linker, and a nucleophilic amino group that can be readily modified.[4] This trifecta of features allows for extensive chemical derivatization, enabling the fine-tuning of physicochemical properties and biological activity.

The general synthesis of this compound derivatives often involves a straightforward acylation of a substituted aniline with a protected α-amino acid, followed by deprotection. A common synthetic route is the reaction of a substituted aniline with chloroacetyl chloride to form a 2-chloro-N-phenylacetamide intermediate, which is then reacted with a desired amine.[3][5]

A Comparative Analysis in Key Therapeutic Areas

Anticonvulsant Activity: A Promising Alternative to Traditional Scaffolds

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. The this compound scaffold has shown considerable promise in this arena, with several derivatives exhibiting potent anticonvulsant effects.[2][6]

Mechanism of Action: Many this compound derivatives with anticonvulsant activity are believed to exert their effects through the modulation of voltage-gated sodium channels, a key target for many established AEDs.[6] Some derivatives have also been identified as inhibitors of Slack (KCNT1) potassium channels, which are implicated in rare and severe forms of epilepsy.[7][8]

Comparative Scaffolds: A relevant and well-established class of anticonvulsants for comparison are the pyrrolidine-2,5-diones . These cyclic imides, exemplified by ethosuximide, are known to be effective against absence seizures.[9]

Experimental Data Summary:

ScaffoldRepresentative CompoundPrimary Mechanism of ActionEfficacy (MES Test, ED50 mg/kg)Reference
This compound 2-Amino-N-(1,2-diphenylethyl)acetamide (FPL 13950)Not fully elucidated, potential sodium channel modulationGood oral efficacy[2]
This compound N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamideSodium channel binding~50-100[6]
Pyrrolidine-2,5-dione (3,3-diphenylpyrrolidin-1-yl)(phenyl)acetamide derivativeSodium channel modulation31.3 (in 6Hz test)[9]

Structure-Activity Relationship (SAR) Insights: For the this compound series, SAR studies have revealed that substitution on the N-phenyl ring and the terminal amino group significantly influences anticonvulsant activity. For instance, trifluoromethyl substitution on the anilide ring has been shown to be beneficial.[6] In contrast, for pyrrolidine-2,5-diones, the substituents on the pyrrolidine ring are critical for activity.[9]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

  • Animal Model: Adult male mice or rats are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: After a predetermined time (e.g., 30 minutes or 4 hours), a maximal electrical stimulus is delivered via corneal or auricular electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.[6][10]

Experimental Workflow for Anticonvulsant Screening

G cluster_synthesis Scaffold Synthesis cluster_screening In Vivo Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound and Pyrrolidine-2,5-dione Derivatives MES Maximal Electroshock (MES) Test Synthesis->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Synthesis->scPTZ Toxicity Rotarod Test (Neurological Toxicity) Synthesis->Toxicity ED50 Determine ED50 MES->ED50 scPTZ->ED50 TD50 Determine TD50 Toxicity->TD50 PI Calculate Protective Index (PI = TD50 / ED50) ED50->PI TD50->PI

Workflow for anticonvulsant screening of novel compounds.

Antimicrobial Activity: A Scaffold for New Antibacterials

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The N-phenylacetamide scaffold has been explored for its antibacterial properties, with derivatives showing activity against various bacterial strains.[3][11]

Mechanism of Action: The precise mechanism of action for the antimicrobial effects of this compound derivatives is not fully elucidated but may involve the disruption of bacterial cell wall synthesis or other essential cellular processes.

Comparative Scaffolds: A well-established class of synthetic antimicrobials are the sulfonamides . These compounds act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria.

Experimental Data Summary:

ScaffoldRepresentative CompoundTest OrganismZone of Inhibition (mm)Reference
2-Amino-N-(p-Chlorophenyl) acetamide Derivative 5dStaphylococcus aureus ATCC6538p23.5[1][3]
Sulfonamide SulfamethoxazoleStaphylococcus aureusVaries depending on strain and concentrationStandard antibiotic
This compound derivative Containing a 4-arylthiazole moiety (Compound A1)Xanthomonas oryzae pv. OryzaeEC50 = 156.7 µM[11]

Structure-Activity Relationship (SAR) Insights: For the 2-amino-N-(p-chlorophenyl) acetamide series, the nature of the amine substituent at the 2-position was found to influence the antibacterial activity.[3] For sulfonamides, the substitution on the sulfonamide nitrogen is a key determinant of their antibacterial spectrum and potency.

Experimental Protocol: Disc Diffusion Method for Antimicrobial Susceptibility Testing

This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

  • Culture Preparation: A standardized inoculum of the test bacterium is prepared.

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Disc Application: Paper discs impregnated with a known concentration of the test compound are placed on the agar surface.[3]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-18 hours).[3]

  • Measurement: The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters.[3]

Signaling Pathway: Bacterial Folate Synthesis Inhibition by Sulfonamides

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic acid Dihydrofolic_acid->Tetrahydrofolic_acid Purines_Thymidine Purines, Thymidine, Methionine Tetrahydrofolic_acid->Purines_Thymidine Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition

Inhibition of bacterial folate synthesis by sulfonamides.

Anticancer Activity: A Scaffold with Cytotoxic Potential

The phenylacetamide scaffold has also been investigated for its potential as an anticancer agent, with some derivatives demonstrating cytotoxicity against various cancer cell lines.[1][4]

Mechanism of Action: The anticancer mechanism of this compound derivatives is still under investigation, but some studies suggest the induction of apoptosis.[1]

Comparative Scaffolds: A prominent scaffold in cancer chemotherapy is the quinazoline core, found in several approved targeted therapies that inhibit tyrosine kinases.

Experimental Data Summary:

ScaffoldRepresentative CompoundCell LineIC50Reference
N-(2-Aminophenyl)-2-phenylacetamide derivative (Data from closely related analogs)Prostate (PC3), Breast (MCF-7)Data not specified[4]
Quinazoline GefitinibEGFR-mutant NSCLC~10-100 nMStandard drug
N-phenylacetamide N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamideVarious cancer cell linesRemarkable activity[5]

Structure-Activity Relationship (SAR) Insights: For phenylacetamide derivatives, substitutions on the phenyl rings can significantly impact their cytotoxic activity. For quinazoline-based inhibitors, the substitution pattern at the 4-position is crucial for their kinase inhibitory activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to a purple formazan product.[1]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

Conclusion

The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutic agents. While direct head-to-head comparative studies with other scaffolds are not always available, the existing data demonstrates the potential of this compound derivatives to rival or even surpass the performance of established molecular frameworks in areas such as anticonvulsant, antimicrobial, and anticancer research. Further exploration and optimization of this scaffold are warranted to unlock its full therapeutic potential.

References

  • Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels. PubMed Central.
  • Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels. PubMed.
  • Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities. Benchchem.
  • Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. PubMed.
  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI.
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • A Technical Guide to N-(2-Aminophenyl)
  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. MDPI.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.
  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI.
  • Showing metabocard for 2-Phenylacetamide (HMDB0010715).
  • Anticonvulsant activity of some 4-aminophenylacetamides. PubMed.
  • Application Notes and Protocols for the Development of N-acetyl-N-phenylacetamide Analogues in Drug Discovery. Benchchem.
  • Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. PMC - PubMed Central.
  • New and Unusual Scaffolds in Medicinal Chemistry.
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. PMC - PubMed Central.
  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. | Request PDF.
  • 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791. PubChem.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • 2-Amino-N-phenyl-acetamide. Advanced ChemBlocks.

Sources

A Researcher's Guide to 2-Amino-N-phenylacetamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Evaluation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for the evaluation of 2-Amino-N-phenylacetamide derivatives. Primarily investigated for their potential as anticonvulsant agents, these compounds serve as a compelling case study for navigating the preclinical drug discovery pipeline. We will dissect the experimental choices, from initial high-throughput screening to whole-animal efficacy models, offering a narrative grounded in scientific causality and field-proven insights.

Introduction: The Therapeutic Promise of this compound Derivatives

The this compound scaffold has emerged as a promising chemotype in the search for novel therapeutics for neurological disorders, particularly epilepsy.[1][2] A significant portion of research has focused on their activity as inhibitors of the sodium-activated potassium channel known as Slack (KNa1.1, Slo2.2), which is encoded by the KCNT1 gene.[3] Gain-of-function mutations in KCNT1 are linked to severe, pharmacoresistant infantile epilepsies like Epilepsy of Infancy with Migrating Focal Seizures (EIMFS).[4][5] Therefore, small molecule inhibitors of Slack channels represent a targeted and compelling therapeutic approach.[3][6]

This guide will navigate the journey of a candidate molecule from the lab bench to preclinical animal models, contrasting the objectives, methodologies, and data interpretation of in vitro and in vivo studies.

The In Vitro Gauntlet: Establishing Potency, Selectivity, and Cellular Effect

In vitro studies are the foundational step in drug discovery, designed to rapidly assess a compound's interaction with its biological target and its effect on cellular systems in a controlled environment. The primary goals are to establish potency, determine selectivity against off-targets, and confirm the desired physiological effect at a cellular level.

Primary Screening: Identifying Target Engagement and Potency

For this compound derivatives targeting Slack channels, high-throughput screening (HTS) is the first-pass evaluation. The choice of assay is critical for identifying active compounds from large libraries.

Key Experimental Protocol: Thallium (Tl+) Flux Assay

This fluorescence-based assay is a widely used surrogate for measuring potassium channel activity.[3][4] The rationale is that Tl+ ions can pass through potassium channels and can be detected by a specific fluorescent dye inside the cell. Inhibition of the channel prevents Tl+ influx, resulting in a lower fluorescence signal.

  • Cell Line Selection: Human Embryonic Kidney (HEK-293) cells are frequently used because they do not endogenously express many ion channels but can be reliably engineered to stably express a specific channel of interest, such as wild-type (WT) human Slack.[3][5] This creates a clean system to study the direct interaction between the compound and its intended target.

  • Methodology:

    • Cell Plating: HEK-293 cells stably expressing the human Slack channel are plated in 384-well microplates.

    • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., Thallos-AM).

    • Compound Addition: A dilution series of the test compounds (e.g., this compound derivatives) is added to the wells and incubated.

    • Thallium Flux Initiation: A stimulus buffer containing Tl+ is added to initiate ion flux through the open Slack channels.

    • Signal Detection: The change in intracellular fluorescence is measured over time using a fluorescence plate reader.

    • Data Analysis: The rate of fluorescence increase is proportional to channel activity. The data is normalized to controls (no compound and full inhibitor) and fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the channel activity.

Gold Standard Validation: Whole-Cell Electrophysiology

While Tl+ flux assays are excellent for HTS, whole-cell patch-clamp electrophysiology is the gold standard for confirming and precisely quantifying ion channel inhibition.[3] This technique directly measures the flow of ions across the cell membrane, providing detailed information about the compound's mechanism of inhibition.

Key Experimental Protocol: Automated Patch Clamp (APC)

  • Causality: APC systems increase the throughput compared to manual patch-clamping, making it feasible to screen selected hits and establish structure-activity relationships (SAR).[6] They provide a direct measure of ionic current, validating the findings from the indirect Tl+ flux assay.

  • Methodology:

    • Cell Preparation: A suspension of HEK-293 cells expressing the target Slack channel is prepared.

    • Cell Capture: The APC system automatically positions a microfluidic chip and captures a single cell, forming a high-resistance "gigaseal" between the cell membrane and the chip.

    • Whole-Cell Configuration: A negative pressure pulse ruptures the cell membrane, allowing electrical access to the cell's interior.

    • Voltage Clamp & Recording: The membrane potential is clamped at a set voltage. A voltage step protocol is applied to elicit Slack channel currents.

    • Compound Application: The test compound is applied to the cell at various concentrations.

    • Data Analysis: The reduction in the amplitude of the ionic current in the presence of the compound is measured. These values are used to generate a dose-response curve and calculate a precise IC50.[7]

Phenotypic and Selectivity Profiling

After confirming direct target inhibition, it is crucial to demonstrate that this action translates into a relevant cellular effect and that the compound is not promiscuously active against other important channels.

  • Phenotypic Assay (Calcium Oscillation): A key in vitro demonstration of an anti-epileptic effect is the ability to reduce neuronal hyperexcitability. This can be modeled in co-cultures of cortical neurons and glial cells, where spontaneous calcium oscillations are a measure of network activity.[4][8] A successful this compound derivative will inhibit the frequency of these calcium oscillations, providing evidence of a network-level anti-epileptic phenotype.[5]

  • Selectivity Assays (hERG): Off-target activity, particularly against the hERG potassium channel, is a major safety concern due to the risk of cardiac arrhythmias. Therefore, counter-screening against hERG is a mandatory step. This is often done using similar Tl+ flux or patch-clamp assays in cells expressing the hERG channel.[4][5] A large window between the IC50 for the target (Slack) and the off-target (hERG) is desired.

G

The In Vivo Arena: Assessing Efficacy, Tolerability, and the Therapeutic Window

In vivo studies are designed to understand how a compound behaves in a complex, whole-organism system. The primary objectives are to demonstrate efficacy in a disease-relevant animal model, assess safety and tolerability, and determine the therapeutic window—the dose range that is effective without causing unacceptable side effects.

Efficacy Evaluation: Animal Models of Epilepsy

The choice of animal model is paramount and should ideally replicate the human disease mechanism. For Slack channel inhibitors, genetic models are highly valuable.

  • Disease-Relevant Model (Kcnt1L/L Mice): Mice engineered with a gain-of-function Kcnt1 mutation (e.g., Kcnt1L/L) that mirrors the human condition provide the most authoritative preclinical test.[4][6] Observing a reduction in seizure activity in these mice is strong evidence of mechanism-based efficacy.

  • Acute Seizure Models: Traditional screening models are also used to characterize the broader anticonvulsant profile.

    • Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure and is a model for generalized seizures. A compound's ability to prevent the tonic hindlimb extension phase is the primary endpoint.[9][10]

    • 6-Hz Psychomotor Seizure Test: This model is considered a test for therapy-resistant partial seizures. The endpoint is the protection against seizure activity induced by a low-frequency, long-duration electrical stimulus.[11]

Key Experimental Protocol: Maximal Electroshock (MES) Test in Mice

  • Rationale: The MES test is a robust, widely used primary screening model that identifies compounds effective against generalized tonic-clonic seizures.[9] It helps establish a basic dose-response relationship for anticonvulsant activity in vivo.

  • Methodology:

    • Animal Acclimation: Male Swiss albino mice are acclimated to the laboratory environment.

    • Compound Administration: Test compounds are administered to groups of mice, typically intraperitoneally (i.p.) or orally (p.o.), at varying doses. A vehicle control group is also included.

    • Time to Peak Effect: The test is conducted at the presumed time of peak effect, determined from preliminary pharmacokinetic studies.

    • Seizure Induction: A brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal or ear-clip electrodes.

    • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. This data is used to calculate the ED50 (Median Effective Dose), the dose that protects 50% of the animals.

Neurotoxicity and Safety Assessment

Efficacy is meaningless without safety. In vivo studies are essential for identifying potential dose-limiting side effects, particularly neurological impairment for a CNS-active drug.

Key Experimental Protocol: Rotarod Test

  • Rationale: This test assesses motor coordination, balance, and neurological deficit.[11] An ideal anticonvulsant should show efficacy at doses that do not cause significant motor impairment.

  • Methodology:

    • Training: Mice are trained to stay on a slowly rotating rod.

    • Compound Administration: The test compound is administered at various doses.

    • Testing: At the time of peak effect, the mice are placed back on the rotating rod (e.g., at 6-10 rpm).

    • Observation: The time until the mouse falls off the rod is recorded, or a simple pass/fail is noted at a specific time point (e.g., 1 minute).

    • Data Analysis: The results are used to calculate the TD50 (Median Toxic Dose), the dose at which 50% of the animals exhibit neurotoxicity (i.e., fail the test).

Bridging the Gap: Correlating In Vitro Data with In Vivo Outcomes

The ultimate goal of early-stage drug discovery is to use in vitro data to predict in vivo success. The relationship between these two domains is the cornerstone of translational science.

// Nodes invitro [label="IN VITRO DATA\n- Potency (IC50)\n- Selectivity (vs. hERG)\n- Cell Effect (Ca2+)", shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pk [label="Pharmacokinetics\n(ADME)\n- Bioavailability\n- Brain Penetration", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; invivo [label="IN VIVO OUTCOME\n- Efficacy (ED50)\n- Neurotoxicity (TD50)", shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pi [label="Protective Index (PI)\nPI = TD50 / ED50", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges invitro -> pk [label="Informs", color="#4285F4"]; pk -> invivo [label="Determines Exposure", color="#4285F4"]; invitro -> invivo [label="Predicts", style=dashed, color="#EA4335"]; invivo -> pi [label="Calculates", color="#4285F4"]; } caption [label="Figure 2: The relationship between in vitro data and in vivo outcomes.", fontsize=10, fontcolor="#5F6368"];

A key metric derived from in vivo studies is the Protective Index (PI) , calculated as TD50 / ED50. A higher PI indicates a wider margin between the toxic and effective doses, which is a hallmark of a promising drug candidate.

The table below summarizes representative data for this compound derivatives and related compounds, illustrating the transition from cellular potency to whole-animal efficacy and safety.

Compound IDTarget / AssayIn Vitro Potency (IC50)In Vivo ModelIn Vivo Efficacy (ED50)In Vivo Neurotoxicity (TD50)Protective Index (PI = TD50/ED50)Reference
VU0606170 Slack (Tl+ Flux)Low MicromolarNeuronal Ca2+ OscillationInhibition of frequencyNot ApplicableNot Applicable[3][8]
Analog 4 Human WT Slack (APC)0.04 µMKcnt1L/L MiceAnticonvulsant effects observedNot specifiedNot specified[4]
Analog 40 Not SpecifiedNot specifiedMES (mice, p.o.)>10, <100 mg/kg>300 mg/kg>3-30[10]
Analog 20 Na+ Channels (binding)Moderate affinityMES (mice, i.p.)100 mg/kg (at 4h)>300 mg/kg>3[11]
FPL 13950 NMDA ReceptorWeak antagonistMES (rats, p.o.)13 mg/kg46 mg/kg3.5[9]

APC: Automated Patch Clamp; MES: Maximal Electroshock; p.o.: oral administration; i.p.: intraperitoneal administration.

As the data illustrates, potent in vitro activity (e.g., Analog 4 with an IC50 of 40 nM) is a prerequisite for advancing to in vivo models.[4] However, it does not guarantee success. Factors like bioavailability, metabolism, and brain penetration (pharmacokinetics) are critical determinants of whether a potent molecule can reach its target in the CNS at a sufficient concentration to exert an effect. The studies on compounds like Analog 40 and FPL 13950 demonstrate the crucial step of quantifying both efficacy (ED50) and toxicity (TD50) to calculate the Protective Index, a key indicator of a drug's potential clinical viability.[9][10]

Conclusion and Future Outlook

The evaluation of this compound derivatives provides a clear framework for the synergistic relationship between in vitro and in vivo research. In vitro assays act as a rapid, cost-effective filter, identifying potent and selective molecules and confirming their cellular mechanism of action. In vivo studies provide the indispensable, real-world test of a compound's efficacy and safety within a complex biological system.

For researchers, scientists, and drug development professionals, a logical and well-designed progression from robust cellular assays to disease-relevant animal models is the most effective path to validating a novel therapeutic agent. The insights gained from each step are not isolated; rather, they form a cohesive dataset that builds confidence in a candidate molecule and justifies its continued development toward clinical application.

References

  • Lewis, L. M., et al. (2022). Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels. PubMed Central. Available at: [Link]

  • Lewis, L. M., et al. (2022). Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 76, 129013. Available at: [Link]

  • Griffin, A. M., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI. Available at: [Link]

  • Griffin, A. M., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. PubMed Central. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

  • Griffin, A. M., et al. (2021). Discovery of the First Orally Available, Selective K Na 1.1 Inhibitor: In Vitro and In Vivo Activity of an Oxadiazole Series. ResearchGate. Available at: [Link]

  • Qunies, A. M., et al. (2024). Structure–Activity Relationship Studies in a Series of Xanthine Inhibitors of SLACK Potassium Channels. MDPI. Available at: [Link]

  • Griffin, A. M., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. ResearchGate. Available at: [Link]

  • Patel, K. R., et al. (2020). Synthesis of some amide derivatives and their biological activity. ResearchGate. Available at: [Link]

  • Patel, K. R., et al. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmacy & Life Sciences, 3(10). Available at: [Link]

  • Pinto, M., et al. (2024). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]

  • Palmer, G. C., et al. (1996). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. PubMed. Available at: [Link]

  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Available at: [Link]

  • Sravani, G. S., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(3), 856-865. Available at: [Link]

  • Palmer, G. C., et al. (1996). Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. PubMed. Available at: [Link]

  • Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. PubMed. Available at: [Link]

  • Kamiński, K., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]

Sources

A Researcher's Guide to Comparative Docking of 2-Amino-N-phenylacetamide Derivatives as KCNT1 Channel Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed walkthrough for conducting a comparative molecular docking study of 2-Amino-N-phenylacetamide derivatives targeting the human KCNT1 (Slack) potassium channel. We will navigate the entire workflow, from building a reliable protein model in the absence of an experimental structure to performing and validating the docking of a ligand series with known biological activities. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.

Introduction: The Therapeutic Potential of Targeting KCNT1

The KCNT1 gene encodes for the sodium-activated potassium channel Slack, a critical regulator of neuronal excitability.[1][2] Gain-of-function mutations in KCNT1 have been strongly linked to severe, early-onset epileptic encephalopathies, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS).[1] Consequently, the development of selective KCNT1 inhibitors has emerged as a promising therapeutic strategy. Among the chemotypes explored, this compound derivatives have shown significant potential as inhibitors of the Slack channel.[3]

Molecular docking is a powerful computational tool in structure-based drug design, enabling the prediction of binding conformations and affinities of small molecules to a protein target.[4] This guide will demonstrate how to apply this technique to a series of this compound derivatives, using their experimentally determined inhibitory concentrations (IC50 values) to validate our in-silico model.

Methodology: A Step-by-Step Protocol for In-Silico Investigation

Our investigation is structured into three key phases:

  • Homology Modeling of the Human KCNT1 Channel: As no experimental structure of human KCNT1 is available in the Protein Data Bank (PDB), we will construct a homology model.

  • Ligand and Receptor Preparation: We will prepare the modeled KCNT1 structure and a set of this compound derivatives for docking.

  • Molecular Docking and Analysis: We will perform docking simulations using AutoDock Vina and analyze the results in the context of experimental data.

Homology Modeling of the Human KCNT1 Channel

The accuracy of a docking study is fundamentally dependent on the quality of the receptor structure. Homology modeling allows us to build a 3D model of our target protein based on the experimentally determined structure of a homologous protein (the template).

Experimental Protocol:

  • Target Sequence Retrieval: Obtain the full-length amino acid sequence of the human KCNT1 protein in FASTA format from the UniProt database (Accession number: Q5JUK3).[5][6]

  • Template Identification: Perform a BLAST search against the Protein Data Bank (PDB) to identify suitable templates. The cryo-EM structure of the chicken Slo2.2 (KCNT1) channel (PDB ID: 5V4D) is an excellent candidate due to its high sequence identity with the human protein.

  • Model Generation: Utilize the SWISS-MODEL web server, a fully automated protein structure homology-modeling server, to generate the 3D model of human KCNT1 using the chicken Slo2.2 structure as the template.[4][7][8][9][10]

  • Model Quality Assessment: The quality of the generated model is paramount. We will assess its stereochemical integrity using a Ramachandran plot generated by the PROCHECK server.[11][12] A good quality model should have over 90% of its residues in the most favored regions of the plot.[13]

Logical Workflow for Homology Modeling:

HomologyModeling A Obtain Human KCNT1 FASTA Sequence (UniProt) B Identify Homologous Template (BLAST vs. PDB) A->B Input C Generate 3D Model (SWISS-MODEL) B->C Template D Assess Model Quality (PROCHECK - Ramachandran Plot) C->D Generated Model E Validated KCNT1 Model D->E >90% in Favored Regions

Caption: Workflow for generating and validating a homology model of the human KCNT1 channel.

Ligand and Receptor Preparation

Proper preparation of both the protein receptor and the small molecule ligands is a critical step to ensure accurate docking results.

Experimental Protocol:

Receptor Preparation (Validated KCNT1 Model):

  • Protonation and Charge Assignment: Load the validated KCNT1 homology model into AutoDockTools (ADT). Add polar hydrogens and assign Gasteiger charges to all atoms.

  • Grid Box Definition: Define the binding site by creating a grid box that encompasses the putative ligand-binding pocket. For ion channels, the pore region is a common target for blockers. The grid box should be centered on the pore and large enough to allow for rotational and translational freedom of the ligands.

  • File Format Conversion: Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation (this compound Derivatives):

  • Ligand Selection: Select a series of this compound derivatives with experimentally determined IC50 values against the Slack channel. For this guide, we will use VU0606170 and its analogs as reported in the literature.[3][14][15]

  • 2D to 3D Conversion: Draw the 2D structures of the selected ligands and convert them to 3D structures using a molecular editor such as MarvinSketch or ChemDraw.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a force field like MMFF94 to obtain stable, low-energy conformations.

  • File Format Conversion: Save the prepared ligands in the PDBQT file format using AutoDockTools. This step also involves defining the rotatable bonds within each ligand.

Molecular Docking and Analysis

With the prepared receptor and ligands, we can now proceed with the molecular docking simulations.

Experimental Protocol:

  • Docking with AutoDock Vina: Use AutoDock Vina to dock each prepared ligand into the defined binding site of the KCNT1 model. Vina employs a Lamarckian genetic algorithm for ligand conformational searching.

  • Configuration File: Create a configuration file for Vina specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Execution: Run the docking simulation from the command line. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

  • Results Analysis:

    • Binding Affinity: The binding affinity score is an estimation of the binding free energy. More negative values indicate stronger predicted binding.

    • Pose Visualization: Visualize the top-ranked binding poses for each ligand within the KCNT1 binding site using a molecular visualization tool like PyMOL or Chimera.

    • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the key amino acid residues in the binding pocket.

Comparative Analysis Workflow:

DockingAnalysis cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis A Validated KCNT1 Model C Prepare Receptor (ADT) A->C B This compound Derivatives (with IC50s) D Prepare Ligands (ADT) B->D E AutoDock Vina Simulation C->E D->E F Binding Affinity Scores E->F G Binding Pose Visualization E->G J Correlation Analysis F->J H Ligand-Receptor Interactions G->H I Experimental IC50 Values I->J

Caption: Workflow for the comparative docking study of this compound derivatives.

Data Presentation and Interpretation

Tabulated Docking Results and Experimental Data

Summarize the docking results and experimental data in a table for easy comparison.

Compound IDStructureExperimental IC50 (µM)[3][14][15]Docking Score (kcal/mol)Key Interacting Residues
VU0606170[Insert 2D Structure]1.84 (WT Slack)[Insert Vina Score][List Residues]
Analog 1[Insert 2D Structure][Insert IC50][Insert Vina Score][List Residues]
Analog 2[Insert 2D Structure][Insert IC50][Insert Vina Score][List Residues]
...............
Correlation Analysis

To validate our docking protocol, we will investigate the correlation between the calculated binding affinities (docking scores) and the experimentally determined biological activities (IC50 values). A good correlation, where lower docking scores correspond to lower IC50 values (higher potency), would suggest that our in-silico model is predictive. This can be visualized using a scatter plot.

Discussion and Conclusion

The comparative docking study will provide valuable insights into the structure-activity relationship (SAR) of this compound derivatives as KCNT1 inhibitors. By analyzing the binding modes of the most potent compounds, we can identify key pharmacophoric features and crucial interactions within the binding pocket that are essential for inhibitory activity.

This information can guide the rational design of novel, more potent, and selective KCNT1 inhibitors. For example, if a specific hydrogen bond is consistently observed in the most active compounds, future synthetic efforts could focus on designing molecules that optimize this interaction.

It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted with caution. The generated hypotheses about binding modes and key interactions must be validated through further experimental studies, such as site-directed mutagenesis and experimental structure determination.

This guide provides a robust framework for conducting a comparative docking study. By following these detailed protocols and principles of scientific integrity, researchers can leverage computational tools to accelerate the discovery and development of novel therapeutics targeting the KCNT1 channel.

References

  • SWISS-MODEL. [Link]

  • Schwede, T., Kopp, J., Guex, N., & Peitsch, M. C. (2003). SWISS-MODEL: an automated protein homology-modeling server. Nucleic acids research, 31(13), 3381-3385. [Link]

  • Waterhouse, A., Bertoni, M., Bienert, S., Studer, G., Tauriello, G., Gumienny, R., ... & Schwede, T. (2018). SWISS-MODEL: homology modelling of protein structures and complexes. Nucleic acids research, 46(W1), W296-W303.
  • Guex, N., Peitsch, M. C., & Schwede, T. (2009). Automated comparative protein structure modeling with SWISS-MODEL and Swiss-PdbViewer: a historical perspective.
  • Bienert, S., Waterhouse, A., de Beer, T. A., Tauriello, G., Studer, G., Bordoli, L., & Schwede, T. (2017). The SWISS-MODEL Repository—new features and functionality. Nucleic acids research, 45(D1), D313-D319.
  • Small-molecule inhibitors of Slack potassium channels as potential therapeutics for childhood epilepsies. Future Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies in a Series of Xanthine Inhibitors of SLACK Potassium Channels. MDPI. [Link]

  • VU0606170, a Selective Slack Channels Inhibitor, Decreases Calcium Oscillations in Cultured Cortical Neurons. ACS Publications. [Link]

  • KCNT1 - Potassium channel subfamily T member 1 - Homo sapiens (Human). UniProt. [Link]

  • Structure-activity relationship studies in a new series of this compound inhibitors of Slack potassium channels. PubMed Central. [Link]

  • KCNT1 - Potassium sodium-activated channel subfamily T member 1 - Homo sapiens (Human). UniProtKB. [Link]

  • VU0606170, a Selective Slack Channels Inhibitor, Decreases Calcium Oscillations in Cultured Cortical Neurons. ResearchGate. [Link]

  • Human Gene KCNT1 (ENST00000371757.7) from GENCODE V49. UCSC Genome Browser. [Link]

  • KCNT1 protein - Homo sapiens (Human). UniProtKB. [Link]

  • How to Validate a Homology model ? YouTube. [Link]

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. PubMed Central. [Link]

  • Homology Modeling of Human Concentrative Nucleoside Transporters (hCNTs) and Validation by Virtual Screening and Experimental Testing to Identify Novel hCNT1 Inhibitors. PubMed Central. [Link]

  • Validation of Protein-Structure Coordinates: Procheck. Scribd. [Link]

  • KCNT1 Gene - Potassium Sodium-Activated Channel Subfamily T Member 1. GeneCards. [Link]

  • A global Ramachandran score identifies protein structures with unlikely stereochemistry. PubMed Central. [Link]

  • Homology Modeling of Human Concentrative Nucleoside Transporters (hCNTs) and Validation by Virtual Screening and Experimental Testing to Identify Novel hCNT1 Inhibitors. PubMed. [Link]

  • KCNT1 Channel Blockers: A Medicinal Chemistry Perspective. MDPI. [Link]

  • Structure Validation. [Link]

  • How can I validate protein structure obtained from ab-initio modelling (let me know the method other than procheck)? ResearchGate. [Link]

  • Template-based Protein Modeling: Recent Methodological Advances. PubMed Central. [Link]

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. ResearchGate. [Link]

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. OUCI. [Link]

  • Electrophysiological characterization of human KCNT1 channel modulators and the therapeutic potential of hydroquinine and tipepidine in KCNT1 mutation-associated epilepsy mouse model. PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Amino-N-phenylacetamide: Efficiency, Purity, and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-N-phenylacetamide, a simple yet versatile molecule, serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a primary amine and an N-aryl amide, offers multiple reactive sites for derivatization, making it a valuable precursor for the synthesis of novel heterocyclic compounds and pharmaceutical intermediates. The efficiency of its synthesis is therefore a critical parameter for researchers in drug discovery and process development.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound. We will move beyond simple protocols to explore the underlying chemical principles, benchmark key performance indicators like yield and purity, and provide the experimental data necessary for researchers to make informed decisions. Our focus is on providing a practical, field-proven perspective on selecting the most appropriate synthesis strategy based on specific laboratory or production needs.

Benchmarking Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct chemical pathways. Each method presents a unique trade-off between efficiency, scalability, cost, and the purity of the final product. We will focus on the two most prevalent and logical strategies: a sequential two-step approach involving chloroacetylation followed by amination, and a more convergent multicomponent approach via the Ugi reaction.

Method 1: Two-Step Synthesis via Chloroacetylation and Nucleophilic Substitution

This is the most traditional and widely employed route. It is a reliable, stepwise process that offers excellent control over the reaction intermediates, generally leading to high purity. The process is bifurcated into two distinct stages:

  • N-Chloroacetylation of Aniline: Aniline is acylated using chloroacetyl chloride to form the key intermediate, 2-chloro-N-phenylacetamide.

  • Nucleophilic Substitution (Amination): The chlorine atom in the intermediate is displaced by an amino group to yield the final product.

Causality Behind Experimental Choices: The first step is a classic Schotten-Baumann reaction. A base, such as triethylamine or even a weaker base like sodium acetate, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2][3] The reaction is typically performed at low temperatures (0-5 °C) to control the exothermicity and minimize side reactions.[4][5] The second step is a standard SN2 reaction. A source of ammonia (e.g., aqueous ammonia, or an ammonia equivalent) acts as the nucleophile. The choice of solvent and temperature is critical to ensure efficient displacement without promoting elimination or other side reactions.

Detailed Experimental Protocol (Method 1):

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous THF dropwise via the dropping funnel over 30 minutes with vigorous stirring, ensuring the temperature does not exceed 5 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up & Isolation: Upon completion, pour the reaction mixture into cold water. The crude 2-chloro-N-phenylacetamide will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol. A yield of approximately 79-86% is expected.[2][6]

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed pressure vessel, suspend 2-chloro-N-phenylacetamide (1.0 equivalent) in a concentrated aqueous solution of ammonia (e.g., 28% NH₃ in H₂O, ~20 equivalents).

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously for 12-18 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold water. If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Method 2: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot, multicomponent reaction (MCR) that rapidly generates molecular complexity.[7][8] For the synthesis of this compound, this approach involves the condensation of aniline (the amine component), formaldehyde (the aldehyde component), a suitable carboxylic acid, and an isocyanide. To obtain the target molecule, glycine would be the ideal "acid" component and a convertible isocyanide would be used. However, a more direct, albeit structurally different, product can be obtained using simpler starting materials. For the specific synthesis of this compound, a variation using an ammonia equivalent is required.[7]

Causality Behind Experimental Choices: The Ugi reaction mechanism proceeds through the formation of an imine from the aniline and formaldehyde, which is then protonated by the carboxylic acid.[7] This is followed by the nucleophilic addition of the isocyanide and the carboxylate anion. A final intramolecular acyl transfer (the Mumm rearrangement) yields the stable α-acylamino amide product.[7] The reaction is highly convergent and atom-economical, as four different starting materials are combined in a single operation. Its primary advantage lies in library synthesis, where variations in each of the four components can quickly produce a large array of different molecules.[8][9]

Conceptual Experimental Protocol (Method 2):

Note: This is a conceptual protocol as the direct synthesis of the title compound via a standard Ugi reaction is non-trivial and may require specialized starting materials like an ammonia equivalent and a specific isocyanide.

  • Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq), a carboxylic acid (e.g., acetic acid, 1.0 eq), and an ammonia equivalent (e.g., benzylamine, which can be deprotected later) in a suitable solvent like methanol at room temperature.

  • Addition of Aldehyde: Add formaldehyde (1.0 eq, often as a 37% aqueous solution) to the mixture.

  • Addition of Isocyanide: Add a convertible isocyanide (1.0 eq) to the stirred solution.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the solvent under reduced pressure. The residue would then undergo subsequent deprotection and purification steps to yield the final product.

Comparative Data Analysis

To provide a clear, objective benchmark, the key performance parameters of each synthetic method are summarized below.

ParameterMethod 1: Chloroacetylation/AminationMethod 2: Ugi Four-Component Reaction
Number of Steps 21 (plus potential deprotection)
Typical Overall Yield High (often >70%)Moderate to High (highly substrate-dependent)
Reaction Time 15 - 24 hours24 - 48 hours
Purity of Crude Product Moderate to HighVariable (often requires extensive purification)
Key Reagents Aniline, Chloroacetyl Chloride, AmmoniaAniline, Aldehyde, Carboxylic Acid, Isocyanide
Scalability Excellent and well-establishedMore suitable for library/discovery scale
Process Control Straightforward, stepwise controlComplex, one-pot optimization
Waste Products Triethylamine HCl, saltsMinimal, highly atom-economical

Visualization of Synthetic Workflows

The logical flow of each synthetic strategy can be visualized to better understand the process.

cluster_0 Method 1: Two-Step Synthesis A Aniline + Chloroacetyl Chloride B Step 1: N-Chloroacetylation A->B C Intermediate: 2-Chloro-N-phenylacetamide B->C D Step 2: Amination (NH3) C->D E Final Product: This compound D->E cluster_1 Method 2: Ugi Four-Component Reaction cluster_reactants Starting Materials R1 Aniline R2 Aldehyde Ugi One-Pot Ugi Reaction R1->Ugi R3 Carboxylic Acid R2->Ugi R4 Isocyanide R3->Ugi R4->Ugi Prod α-Acylamino Amide Adduct Ugi->Prod Final Final Product (after potential deprotection) Prod->Final

Caption: Conceptual workflow for the Ugi four-component synthesis.

Expert Recommendations and Conclusion

For High Purity and Scalability: Method 1, the two-step chloroacetylation and amination route, is unequivocally the superior choice. Its stepwise nature allows for the isolation and purification of the 2-chloro-N-phenylacetamide intermediate, which significantly simplifies the purification of the final product. This method is robust, well-documented, and easily scalable from milligrams to kilograms, making it ideal for process development and bulk manufacturing.

For Discovery and Library Synthesis: Method 2, the Ugi reaction, excels in scenarios where molecular diversity is the primary goal. While its application for this specific target molecule is less direct, its power lies in the ability to rapidly generate a library of related analogues by simply varying any of the four starting materials. [8][9]This makes it an invaluable tool for lead discovery campaigns.

Analytical Characterization

Confirmation of the final product's identity and purity is essential. The following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the phenyl ring, a singlet for the methylene (-CH₂-) group, and signals for the primary amine (-NH₂) and amide (-NH-) protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the correct number of carbon atoms, with a characteristic peak for the amide carbonyl carbon around 170 ppm.

  • MS (Mass Spectrometry): Mass spectrometry will be used to confirm the molecular weight of the compound. The spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₁₀N₂O (150.18 g/mol ). [10]

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. Available at: [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Available at: [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Available at: [Link]

  • (PDF) A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. ResearchGate. Available at: [Link]

  • An Efficient Synthesis of N-Aryl-2-(indol-3-yl)acetamides via Multi-Component Reactions. ResearchGate. Available at: [Link]

  • Supporting Information Boric acid catalyzed Ugi three-component reaction in aqueous media. Indian Academy of Sciences. Available at: [Link]

  • A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Available at: [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Available at: [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available at: [Link]

  • Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. Available at: [Link]

  • Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. SciSpace. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available at: [Link]

  • Synthesis of 2-chloro-N-(substituted)phenylacetamide and... ResearchGate. Available at: [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PubMed Central. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PubMed Central. Available at: [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. PubMed. Available at: [Link]

  • 2-Amino-2-phenylacetamide. PubChem. Available at: [Link]

  • China 2-Phenylacetamide Manufacturers Suppliers Factory. Shanghai Yuze Chemical Technology Co., Ltd.. Available at: [Link]

Sources

Head-to-head comparison of different "2-Amino-N-phenylacetamide" synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Amino-N-phenylacetamide: A Head-to-Head Comparison of Key Synthetic Routes

Introduction: The Significance of this compound in Drug Discovery

This compound, a seemingly simple molecule, serves as a crucial building block and key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structure, featuring a primary amino group and an amide linkage, provides a versatile scaffold for constructing more complex molecular architectures, particularly nitrogen-containing heterocycles. These heterocyclic systems are foundational to many therapeutic agents, including anticonvulsants, antimicrobials, and anti-inflammatory drugs.[1] Given its importance, the efficient and scalable synthesis of this compound is a topic of considerable interest for researchers in medicinal chemistry and process development.

This guide provides a head-to-head comparison of the most prevalent synthetic strategies for this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, scalability, and overall efficiency. Our aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal synthetic approach for their specific research and development needs.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct and logical pathways. The choice between them often hinges on factors such as the availability of starting materials, desired purity, scale of the reaction, and tolerance for multi-step procedures.

  • The Sequential Acylation-Amination Approach: This is a classic and robust two-step method. It begins with the N-acylation of aniline using a haloacetyl halide, followed by a nucleophilic substitution reaction to introduce the primary amine.

  • The Direct Amide Coupling Approach: This strategy involves the direct formation of the amide bond between aniline and a glycine derivative, where the alpha-amino group is temporarily protected. This route leverages modern peptide coupling chemistry.

The following diagram illustrates the logical flow of these primary synthetic pathways.

G cluster_0 Common Starting Materials cluster_1 Route 1: Sequential Acylation-Amination cluster_2 Route 2: Direct Amide Coupling Aniline Aniline Step1A Step 1a: Chloroacetylation Aniline->Step1A Step2A Step 2a: Amide Coupling Aniline->Step2A Coupling Partner Glycine Glycine Protect Protecting Group Introduction (e.g., Boc) Glycine->Protect ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Step1A Intermediate1 2-Chloro-N-phenylacetamide Step1A->Intermediate1 Forms Step1B Step 1b: Amination (e.g., Gabriel Synthesis) Intermediate1->Step1B Reacts with Amine Source FinalProduct This compound Step1B->FinalProduct Yields ProtectedGlycine N-Boc-Glycine Protect->ProtectedGlycine Forms ProtectedGlycine->Step2A ProtectedProduct N-Boc-Protected Product Step2A->ProtectedProduct Forms Step2B Step 2b: Deprotection ProtectedProduct->Step2B Step2B->FinalProduct Yields

Caption: High-level overview of the two primary synthetic routes to this compound.

Route 1: The Sequential Acylation-Amination Strategy

This method is arguably the most traditional and widely employed route due to the low cost and high reactivity of the starting materials. It logically separates the formation of the amide bond from the introduction of the alpha-amino group.

Step 1a: Chloroacetylation of Aniline

The first step is a classic Schotten-Baumann reaction, a nucleophilic acyl substitution where the amino group of aniline attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2]

Mechanism Insight: Aniline acts as the nucleophile. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting aniline, rendering it non-nucleophilic. Therefore, the inclusion of a base is critical to neutralize the HCl and drive the reaction to completion.[2][3] The choice of base and solvent can influence the reaction rate and yield. Mild bases like sodium acetate or tertiary amines such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[4][5]

G Start Aniline + Chloroacetyl Chloride Reaction Nucleophilic Acyl Substitution Start->Reaction Base Base (e.g., NaOAc, TEA) in Solvent (e.g., Acetic Acid, THF) Base->Reaction Product 2-Chloro-N-phenylacetamide + HCl Reaction->Product Neutralization Base neutralizes HCl Product->Neutralization

Caption: Workflow for the chloroacetylation of aniline.

Experimental Protocol: Synthesis of 2-Chloro-N-phenylacetamide [6]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve aniline (1.0 equivalent) in glacial acetic acid.

  • Base Addition: Add a saturated aqueous solution of sodium acetate (1.5 equivalents).

  • Acylation: While maintaining the temperature at 0-5 °C, add chloroacetyl chloride (1.05 equivalents) dropwise to the vigorously stirred mixture.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into cold water. The solid product, 2-chloro-N-phenylacetamide, will precipitate out.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any salts and acetic acid, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step 1b: Amination of 2-Chloro-N-phenylacetamide via Gabriel Synthesis

With the chloro-intermediate in hand, the next task is to replace the chlorine atom with a primary amino group. A direct reaction with ammonia can lead to over-alkylation, forming secondary and tertiary amine byproducts.[7] The Gabriel synthesis provides a robust and high-yielding solution to this problem by using potassium phthalimide as a protected source of ammonia.[8][9]

Mechanism Insight: The phthalimide anion is an excellent nucleophile that attacks the electrophilic carbon bearing the chlorine atom in an SN2 reaction.[7] This forms an N-alkylated phthalimide intermediate. The key advantage is that the nitrogen in this intermediate is non-nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups, preventing any further alkylation.[9] The final primary amine is then liberated from the phthalimide by hydrazinolysis, which is generally preferred over acidic hydrolysis due to its milder conditions.[8]

Experimental Protocol: Gabriel Synthesis of this compound

  • Setup: To a solution of 2-Chloro-N-phenylacetamide (1.0 equivalent) in a polar aprotic solvent like Dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).

  • SN2 Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Hydrazinolysis: Cool the reaction mixture to room temperature. Add hydrazine hydrate (1.5 equivalents) and continue stirring. The mixture may become a thick slurry as the phthalhydrazide byproduct precipitates.[8] Adding a co-solvent like ethanol can aid stirring.

  • Reaction: Gently reflux the mixture for 1-2 hours to complete the cleavage.

  • Workup: After cooling, acidify the mixture with dilute HCl to protonate the product amine and dissolve any remaining hydrazine. Filter off the precipitated phthalhydrazide.

  • Isolation: Make the filtrate basic with an aqueous solution of NaOH or K₂CO₃ to deprotonate the amine product, which can then be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Route 2: The Direct Amide Coupling Approach

This strategy is more convergent, forming the target molecule in a process that can be conducted as two main synthetic operations: protection-coupling and deprotection. It relies on the well-established field of peptide chemistry to form the amide bond between aniline and a glycine derivative.

Mechanism Insight: Aniline is a relatively weak nucleophile, especially when compared to aliphatic amines. Therefore, direct reaction with the carboxylic acid of glycine is not feasible as it results in a simple acid-base reaction. The solution is to "activate" the carboxylic acid.[2] This is achieved using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[10] These reagents convert the carboxylic acid into a highly reactive intermediate (e.g., an O-acylisourea), which is then readily attacked by the aniline.[2] To prevent self-polymerization of glycine, its amino group must be protected, commonly with a tert-butyloxycarbonyl (Boc) group, which can be easily removed under acidic conditions later.

G cluster_0 Step 2a: Coupling cluster_1 Step 2b: Deprotection BocGlycine N-Boc-Glycine Activation Carboxylic Acid Activation BocGlycine->Activation CouplingAgent Coupling Agent (e.g., EDC/HOBt) CouplingAgent->Activation ReactiveIntermediate Active Ester Intermediate Activation->ReactiveIntermediate AmideFormation Nucleophilic Attack ReactiveIntermediate->AmideFormation Aniline Aniline Aniline->AmideFormation ProtectedProduct N-Boc Protected Product AmideFormation->ProtectedProduct Deprotection Boc Group Removal ProtectedProduct->Deprotection Acid Acid (e.g., TFA, HCl) Acid->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Workflow for the direct amide coupling and deprotection route.

Experimental Protocol: Direct Amide Coupling

  • Setup: In a round-bottom flask, dissolve N-Boc-glycine (1.0 equivalent), aniline (1.0 equivalent), and HOBt (1.1 equivalents) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or DMF.

  • Activation/Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Workup: Dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product. This intermediate is often pure enough for the next step.

  • Deprotection: Dissolve the crude intermediate in DCM. Add an excess of Trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the complete removal of the Boc group.

  • Final Isolation: Evaporate the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a mild base (e.g., NaHCO₃) to neutralize the amine salt. Extract the free amine product into an organic solvent. Dry, filter, and evaporate the solvent. Purify by column chromatography if necessary.

Head-to-Head Performance Comparison

The choice between these two well-established routes depends on a balance of practical and chemical considerations. The following table summarizes the key performance indicators for each method.

ParameterRoute 1: Sequential Acylation-AminationRoute 2: Direct Amide Coupling
Number of Steps Two distinct synthetic steps.Two main operations (coupling, deprotection), often with one purification.
Starting Materials Aniline, Chloroacetyl Chloride, Potassium Phthalimide, Hydrazine.Aniline, N-Boc-Glycine (or Glycine + Boc₂O).
Key Reagents Common bases (NaOAc, TEA), solvents (Acetic Acid, DMF).Peptide coupling agents (EDC, DCC), additives (HOBt), deprotecting acids (TFA, HCl).
Typical Overall Yield Moderate to High (60-80%). Yields can vary based on the efficiency of both steps.High (75-90%). Coupling reactions are generally very efficient.
Reaction Time Longer overall time due to two sequential reactions with workups (8-12 hours + workup).Can often be completed in a shorter timeframe, especially the coupling step (overnight).
Purification May require purification of the chloro-intermediate and the final product.Often, only the final product requires significant purification.
Scalability Highly scalable. Chloroacetylation is a common industrial process. Gabriel synthesis is robust.Scalable, but the cost of coupling agents can become a factor on a very large scale.
Cost Generally lower cost. Starting materials and reagents are inexpensive bulk chemicals.Higher cost due to expensive coupling agents and protected amino acids.
Safety/Waste Uses lachrymatory chloroacetyl chloride and toxic hydrazine. Generates phthalhydrazide waste.Generates urea byproducts (from EDC/DCC) that must be filtered. Uses corrosive acids for deprotection.

Expert Insights and Recommendations

As a Senior Application Scientist, my recommendation is guided by the specific context of the synthesis.

  • For Large-Scale Industrial Production and Cost-Effectiveness: Route 1 (Sequential Acylation-Amination) is the clear winner. The low cost of bulk starting materials like aniline and chloroacetyl chloride makes this route economically superior for producing large quantities of the intermediate. The procedures are robust and well-established in process chemistry.

  • For Laboratory-Scale Synthesis, Speed, and Purity: Route 2 (Direct Amide Coupling) offers significant advantages. It is often faster and can provide a cleaner crude product, simplifying purification. The use of modern coupling agents provides high yields and is very reliable for producing diverse libraries of analogues for medicinal chemistry screening, where the higher cost of reagents is less of a concern.

  • Causality in Experimental Choices: The necessity of a base in Route 1a is a classic example of Le Châtelier's principle in action; removing a product (HCl) drives the equilibrium forward. In Route 1b, the choice of hydrazinolysis over acid hydrolysis for the Gabriel cleavage is a kinetic consideration; it is often faster and proceeds under milder, neutral conditions, which can be crucial if other acid-sensitive functional groups are present in a more complex analogue. In Route 2, the use of an additive like HOBt is to suppress side reactions, particularly the racemization of the α-carbon (not an issue for glycine but critical for other amino acids) and to increase the efficiency of the coupling reaction.

Ultimately, both routes are chemically sound and validated. The optimal choice is not one of absolute superiority but one that is best aligned with the researcher's primary objectives, whether they be cost, speed, scale, or purity.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. [Link]

  • News-Medical.net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • Taylor & Francis. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]

  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]

  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of... [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. [Link]

  • ResearchGate. (n.d.). Optimization studies of an amide coupling reaction with anilines. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and... [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. [Link]

  • ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 10. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Journal of the American Chemical Society. (n.d.). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. [Link]

  • PubMed. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of 2-Amino-N-phenylacetamide, ensuring the protection of laboratory personnel and the environment.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a compound is the first step in mitigating risk. This compound is a combustible solid that presents a significant risk of severe eye damage.[1][2] A thorough risk assessment must precede any handling or disposal operation.

Table 1: Hazard Identification for this compound | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Source | | :--- | :--- | :--- | :--- | :--- | | Serious Eye Damage |


| Danger  | H318: Causes serious eye damage. |[2] |
| Combustibility  | N/A | N/A | Combustible Solid |[1][2] |

The H318 classification is critical; it indicates that contact can cause irreversible damage to the eyes.[2] This necessitates stringent adherence to eye protection protocols. While primary hazards are listed, related structures like 2-Phenylacetamide are known to be harmful if swallowed and harmful to aquatic life, underscoring the need for careful containment to prevent environmental release.

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety mandates the use of appropriate PPE. The selection of PPE is directly informed by the compound's hazard profile. All personnel handling this compound, including for disposal, must adhere to the following minimum requirements.

Table 2: Required PPE for Handling and Disposal

Body Area Required Equipment Rationale & Best Practices
Eyes/Face Chemical splash goggles and a face shield. Standard safety glasses are insufficient. The H318 hazard requires a full seal around the eyes (goggles) and protection for the entire face (face shield) to prevent contact with dust particles.[2][3][4]
Skin/Hands Chemical-resistant gloves (e.g., Nitrile) and a lab coat. Prevents incidental skin contact. Contaminated clothing should be removed and laundered immediately.[3][5]

| Respiratory | NIOSH/MSHA-approved respirator. | Required when handling the powder outside of a fume hood or if dust generation is likely. Use adequate ventilation to keep airborne concentrations low.[4][6] |

Step-by-Step Waste Disposal Protocol

The disposal of this compound must be treated as a controlled, documented process. It is classified as chemical waste and must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor. Under no circumstances should this chemical be disposed of in standard trash or down the sewer system. [3][7][8]

WasteDisposalWorkflow cluster_prep Phase 1: In-Lab Waste Collection cluster_disposal Phase 2: Final Disposal A 1. Generation of Waste (e.g., unused solid, contaminated labware) B 2. Characterize as Hazardous Waste (Solid, Combustible, Eye Hazard) A->B First Step C 3. Select Compatible Container (HDPE or glass, must have a screw cap) B->C D 4. Affix Hazardous Waste Label ('HAZARDOUS WASTE', full chemical name, concentrations, date) C->D E 5. Segregate from Incompatibles (Store away from strong oxidizing agents) D->E F 6. Store in Satellite Accumulation Area (SAA) (Keep container closed, secondary containment) E->F Transition to Storage G 7. Request Waste Pickup (Submit form to institutional EHS) F->G H 8. Transfer to EHS/Contractor (For final disposal at an approved facility) G->H

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily routines. However, routine should never equate to complacency, especially when working with compounds like 2-Amino-N-phenylacetamide. While its full toxicological profile may still be under investigation, its structure, belonging to the aromatic amine family, necessitates a cautious and well-informed approach to laboratory safety.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow researchers and scientists, with the causal reasoning behind each safety recommendation, ensuring that every protocol is a self-validating system for safety. Our goal is to build a culture of deep trust in our safety practices, a trust that is earned through expertise and a commitment to protecting ourselves and our work.

Hazard Identification: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the threat. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and structurally similar compounds present several key hazards:

  • Skin Irritation (H315) : The compound is known to cause skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation (H318/H319) : Direct contact with the eyes can lead to serious irritation and potentially severe damage.[1][2][3]

  • Respiratory Irritation (H335) : Inhalation of the dust or aerosols may cause irritation to the respiratory tract.[1][2]

  • Potential for Harm if Swallowed (H302) : Similar aromatic acetamides are classified as harmful if ingested.[4][5]

The primary routes of exposure are therefore dermal contact, eye contact, and inhalation. Our protective strategy must be built to create effective barriers against all three.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure prevention, PPE is the critical final barrier between you and the chemical. The selection of PPE should not be arbitrary; it is a calculated decision based on a thorough risk assessment of the procedures you are performing.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[6][7]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and airborne dust particles, which are known to cause serious eye irritation.[1][2]
A full-face shield worn over safety goggles.Recommended when there is a significant risk of splashing, such as during transfers of larger quantities of solutions or during vigorous reactions.[6]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[6][7]Prevents direct skin contact, mitigating the risk of skin irritation.[1] Gloves must be inspected for tears or degradation before each use.[8]
Laboratory Coat (long-sleeved).Protects skin and personal clothing from accidental spills and contamination. Must be kept fully buttoned.[7]
Chemical-resistant apron.To be worn over a lab coat when handling larger quantities or when there is a higher risk of splashes.[6]
Respiratory Protection NIOSH-approved N95 dust mask (or higher).Mandatory when handling the solid powder outside of a ventilated enclosure to prevent inhalation of dust, which can cause respiratory tract irritation.[1][6]
Full-face respirator with appropriate cartridges.Required for cleaning up large spills or when working in poorly ventilated areas where aerosol generation is likely.[6][8]

Safe Handling and Operational Plan

A safe laboratory environment is predicated on a combination of robust engineering controls and meticulous work practices.

Engineering Controls: Your Primary Shield

The most effective way to prevent exposure is to contain the hazard at its source.

  • Chemical Fume Hood : All operations involving the handling of solid this compound, especially weighing and transfers, must be conducted within a certified chemical fume hood.[6][7] This minimizes the risk of inhaling dust particles.

  • Ventilated Balance Enclosure : For weighing small quantities, a ventilated balance enclosure can provide sufficient protection.[6]

  • Emergency Equipment : Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed in the immediate work area.[6][7]

Procedural Workflow: A Step-by-Step Guide

Adherence to a strict, logical workflow minimizes the potential for error and exposure.

  • Preparation : Before entering the lab, ensure you are wearing appropriate personal clothing and closed-toe shoes.[9] Upon entry, don your lab coat and inspect all necessary PPE.

  • Gather Materials : Collect the chemical, necessary glassware, and spill cleanup materials, and place them within the fume hood to minimize traffic in and out of the containment area.

  • Don PPE : Put on your safety goggles and gloves. If handling the solid, don your N95 respirator.

  • Handling Operations :

    • Weighing/Transfer : Conduct all weighing and transfer operations of the solid material within the fume hood.[6] Use a spatula to avoid generating dust.[10]

    • Solution Preparation : When dissolving, add the solid this compound to the solvent slowly to prevent splashing.[6]

  • Post-Handling :

    • Decontamination : Clean all glassware and the work surface within the fume hood.

    • Doff PPE : Remove gloves using the proper technique to avoid contaminating your skin.[7] Remove your lab coat and any other PPE before leaving the laboratory.[10]

    • Hygiene : Wash your hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[4][6]

Below is a diagram visualizing the core safety workflow for handling this compound.

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Plans

Spill and Leak Procedures

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

  • Small Spills (Solid) : Wearing your full PPE (including respiratory protection), carefully sweep up the material to avoid creating dust.[6] Place it in a clearly labeled, sealed container for hazardous waste disposal.[6]

  • Large Spills : Evacuate the immediate area.[6] Alert your laboratory supervisor and EHS department. Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE including a full-face respirator.[6] Contain the spill and then collect the material for disposal.[6]

First Aid Measures

In the event of an exposure, time is of the essence.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Get medical attention if irritation develops or persists.[6]

  • Inhalation : Remove the individual from the area of exposure to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical aid.[6]

  • Ingestion : If the person is conscious, wash out their mouth with water.[6] Do not induce vomiting. Call a physician or poison control center immediately.[5][6]

Waste Disposal Plan

All materials that have come into contact with this compound must be considered hazardous waste.

  • Chemical Waste : Collect the compound and any solutions in a clearly labeled, sealed container designated for hazardous chemical waste.[6]

  • Contaminated Materials : All disposable items, such as gloves, weigh boats, paper towels, and contaminated PPE, must be placed in a designated hazardous waste container.[6]

  • Regulatory Compliance : Disposal must strictly adhere to all local, state, and federal regulations for hazardous waste.[6] Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.[6]

By integrating these principles of hazard awareness, correct PPE selection, and rigorous operational and disposal plans, we can ensure a safe environment for groundbreaking research. Safety is not a barrier to discovery; it is the foundation upon which it is built.

References

  • Benchchem. (n.d.). Essential Safety and Handling Guide for N-(2-Aminophenyl)-2-phenylacetamide and Its Analogs.
  • Benchchem. (n.d.). Personal protective equipment for handling N-(2-hydroxyethyl)-2-phenylacetamide.
  • Echemi. (n.d.). N,N-Diethyl-2-phenylacetamide SDS, 2431-96-1 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025). 2-Phenylacetamide Safety Data Sheet.
  • Scott, T. S. (n.d.). Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines. Occupational and Environmental Medicine.
  • ChemicalBook. (2025). 2-Phenylacetamide - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylacetamide. PubChem Compound Database. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). 2-[(2-Anilino-2-oxoethyl)amino]-N-phenylacetamide Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-amino-N-methyl-N-phenylacetamide. PubChem Compound Database. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-amino-N-methyl-2-phenylacetamide. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (2025). N-(2-Aminoethyl)acetamide Safety Data Sheet.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Sigma-Aldrich. (n.d.). This compound.
  • Benchchem. (n.d.). Personal protective equipment for handling N-ethyl-2-oxo-2-phenylacetamide.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.